Product packaging for Ethynyl(diphenyl)phosphine Oxide(Cat. No.:CAS No. 6104-48-9)

Ethynyl(diphenyl)phosphine Oxide

Cat. No.: B1661999
CAS No.: 6104-48-9
M. Wt: 226.21 g/mol
InChI Key: DVERTYATJOQUGS-UHFFFAOYSA-N
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Description

Ethynyl(diphenyl)phosphine Oxide is a useful research compound. Its molecular formula is C14H11OP and its molecular weight is 226.21 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphine oxide, ethynyldiphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11OP B1661999 Ethynyl(diphenyl)phosphine Oxide CAS No. 6104-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[ethynyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVERTYATJOQUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450932
Record name Phosphine oxide, ethynyldiphenyl-
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Molecular Weight

226.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-48-9
Record name Phosphine oxide, ethynyldiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynyl(diphenyl)phosphine Oxide
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Foundational & Exploratory

An In-depth Technical Guide to Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of ethynyl(diphenyl)phosphine oxide. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and relevant biological pathways.

Core Properties of this compound

This compound is a versatile organophosphorus compound with applications in organic synthesis and potential in medicinal chemistry. Its key physical and chemical properties are summarized below.

Physical and Chemical Properties
PropertyValueReference
CAS Number 6104-48-9[1][2]
Molecular Formula C₁₄H₁₁OP[1]
Molecular Weight 226.21 g/mol [1]
Appearance White to brown crystalline powderTCI
Melting Point 62 °C[1]
Solubility Soluble in polar organic solvents.[3]
Purity >98.0% (GC)TCI
Spectroscopic Data Summary
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the phenyl protons and a characteristic signal for the ethynyl proton. A reference compound, ethyldiphenylphosphine oxide, shows phenyl protons in the aromatic region.
¹³C NMR Resonances for the phenyl carbons and two distinct signals for the sp-hybridized carbons of the ethynyl group.
³¹P NMR A single resonance characteristic of a phosphine oxide. For comparison, the ³¹P NMR chemical shift of ethyldiphenylphosphine oxide in CDCl₃ is reported to be in the phosphine oxide region.
Infrared (IR) Characteristic absorption bands for the P=O stretch, C≡C stretch, and C-H vibrations of the phenyl and ethynyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the diphenylphosphine oxide moiety.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below is a representative protocol adapted from general procedures for the synthesis of phosphine oxides.

Synthesis of this compound via Hydrophosphorylation

This protocol is a conceptual adaptation based on the known reactivity of diphenylphosphine oxide.

Materials:

  • Diphenylphosphine oxide

  • Ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) or a protected acetylene equivalent

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve diphenylphosphine oxide in anhydrous THF under a nitrogen atmosphere.

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethynylmagnesium bromide in THF from the dropping funnel to the stirred solution of diphenylphosphine oxide.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Potential Biological Relevance and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the diphenylphosphine oxide scaffold is present in molecules investigated as inhibitors of key signaling proteins in cancer, such as Focal Adhesion Kinase (FAK).[4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[5][6][7][8] Its signaling pathway is a significant target in oncology drug development.

Focal Adhesion Kinase (FAK) Signaling Pathway

The following diagram illustrates a simplified representation of the FAK signaling pathway, which is a potential area of investigation for compounds containing the diphenylphosphine oxide moiety.

FAK_Signaling_Pathway Simplified Focal Adhesion Kinase (FAK) Signaling Pathway Integrins Integrins FAK FAK Integrins->FAK ECM Binding Src Src FAK->Src Autophosphorylation (Y397) Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Survival Cell Survival Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration

FAK signaling cascade.

This pathway highlights how FAK, upon activation by integrin clustering, can initiate downstream signaling through major pathways like the Ras-Raf-MEK-ERK and PI3K-Akt cascades, ultimately influencing key cellular processes.[5][6][7] The development of inhibitors targeting FAK is a promising strategy in cancer therapy.

References

Technical Guide: Spectral Data of Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl(diphenyl)phosphine oxide (EDPO) is a versatile organophosphorus compound with applications in organic synthesis and materials science. Its unique structure, featuring a terminal alkyne and a diphenylphosphine oxide group, makes it a valuable building block and a subject of interest for spectroscopic analysis. This guide provides a comprehensive overview of the available spectral data for EDPO, detailed experimental protocols for its characterization, and a visualization of its synthetic pathway.

Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of EDPO. The chemical shifts and coupling constants provide detailed information about the electronic environment of the hydrogen, carbon, and phosphorus nuclei.

Table 1: NMR Spectral Data for this compound

NucleusSpectrometer Frequency (MHz)SolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H400CDCl₃8.07d481.1
7.73–7.68m
7.59–7.55m
7.51–7.47m
¹³C100CDCl₃132.4dJ(P-C) = 3.0
131.2dJ(P-C) = 101.0
130.5dJ(P-C) = 12.0
128.8dJ(P-C) = 13.0
³¹P162CDCl₃21.5d481.1

Data sourced from a supplementary information file from The Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational modes include the P=O stretch, C≡C stretch, and aromatic C-H and C=C vibrations. Specific peak positions are not consistently reported in the available literature.

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on common laboratory practices and information from various research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1] For ³¹P NMR, an external standard such as 85% H₃PO₄ may be used.

  • Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

    • For ³¹P NMR, acquire spectra with proton decoupling.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.[3]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound. The process involves the reaction of chlorodiphenylphosphine with a source of the ethynyl group, followed by oxidation.

G A Chlorodiphenylphosphine (C₁₂H₁₀ClP) C Ethynyldiphenylphosphine A->C B Ethynyl Grignard Reagent (HC≡CMgBr) B->C E Ethynyl(diphenyl)phosphine Oxide C->E Oxidation D Oxidizing Agent (e.g., H₂O₂) D->E

Caption: Synthetic pathway for this compound.

References

In-depth Technical Guide: Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search for the crystal structure of ethynyl(diphenyl)phosphine oxide, detailed crystallographic data from single-crystal X-ray diffraction analysis is not publicly available in the searched scientific literature and databases. Consequently, the quantitative data tables for bond lengths, angles, and unit cell parameters, as well as a diagram of the specific crystal packing, cannot be generated. This guide will provide a detailed overview of the available information, including its synthesis and general properties, and will present a standardized experimental workflow for crystal structure determination.

Introduction

This compound is an organophosphorus compound with the chemical formula C₁₄H₁₁OP. It is recognized for its utility in organic synthesis, particularly as a protecting group for terminal alkynes. The presence of the polar phosphine oxide group imparts unique solubility characteristics, facilitating the purification of intermediates. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Synthesis and Properties

Synthesis:

A common method for the synthesis of this compound involves the reaction of a terminal alkyne with chlorodiphenylphosphine, followed by oxidation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of ethynylmagnesium bromide in THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Chlorodiphenylphosphine: Chlorodiphenylphosphine is added dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with an organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Oxidation: The resulting crude product is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent, such as hydrogen peroxide, at 0 °C.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

General Properties:

PropertyValue
Molecular Formula C₁₄H₁₁OP
Molecular Weight 226.21 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure, such as this compound, follows a well-established workflow involving single-crystal X-ray diffraction. The following diagram illustrates the key steps in this process.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation

Figure 1: A generalized workflow for determining the crystal structure of a small molecule.

Detailed Methodologies for Key Experiments:

  • Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. Common techniques include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • X-ray Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • A beam of monochromatic X-rays is directed at the crystal.

    • As the crystal is rotated, the diffracted X-rays are detected. A series of diffraction images are collected at different crystal orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The initial positions of the atoms in the crystal lattice are determined using methods such as Direct Methods or Patterson synthesis. This provides an initial structural model.

    • The atomic positions and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods.

    • The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

Potential Signaling Pathways and Biological Relevance

While this compound is primarily known as a synthetic tool, phosphine oxides, in general, can exhibit biological activity. The P=O group can act as a hydrogen bond acceptor, potentially interacting with biological macromolecules. However, there is currently no specific information in the public domain detailing the interaction of this compound with any signaling pathways.

Should such data become available, a diagram illustrating the signaling pathway would be constructed. For instance, if it were found to inhibit a particular kinase, the diagram would depict the kinase cascade and the point of inhibition by the compound.

hypothetical_signaling_pathway Hypothetical Signaling Pathway Interaction Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse Compound Ethynyl(diphenyl)phosphine Oxide Compound->Kinase2 Inhibition

Figure 2: A hypothetical signaling pathway diagram illustrating potential interaction.

Conclusion

This compound is a valuable reagent in organic chemistry. While its fundamental properties and synthesis are documented, a detailed public record of its single-crystal X-ray structure is not available at this time. The experimental protocols and workflows described herein provide a standard framework for obtaining and analyzing such data. Future research elucidating the precise three-dimensional arrangement of this molecule in the solid state would be a valuable contribution to the field, potentially enabling a deeper understanding of its reactivity and facilitating the design of new applications. For drug development professionals, while no direct biological activity has been reported, the potential for phosphine oxides to interact with biological targets suggests that such investigations could be a fruitful area of future research.

Ethynyl(diphenyl)phosphine Oxide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethynyl(diphenyl)phosphine oxide is a versatile reagent in organic synthesis, primarily utilized as a protecting group for terminal alkynes and as a precursor in the synthesis of various organophosphorus compounds.[1][2] Its stability and proper storage are critical for ensuring its reactivity and preventing the formation of impurities. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available technical data.

Core Properties

This compound is a solid material with the following properties:

PropertyValueReferences
CAS Number 6104-48-9[3][4][5]
Molecular Formula C₁₄H₁₁OP[3][4][5]
Molecular Weight 226.21 g/mol [3][4][5]
Appearance White to brown powder or crystal; Very pale yellow solid[6][7]
Purity >98.0% (GC)[5]
Melting Point 62 °C[3][6][7]

Stability Profile

While detailed quantitative stability studies are not extensively published, the available information indicates that this compound is sensitive to atmospheric conditions.

Key Stability Considerations:

  • Air Sensitivity: The compound is described as "air sensitive".[6][7] This sensitivity is likely due to the potential for oxidation. Phosphines are known to oxidize in the air, and while the phosphine oxide moiety is more stable, the overall molecule can still be affected.[8]

  • Moisture Sensitivity: A related compound, ethyldiphenylphosphine oxide, is noted to potentially decompose in the presence of moist air or water.[9] Therefore, it is prudent to handle this compound in a dry environment.

  • Reactivity with Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent unwanted reactions.[9]

The product is generally considered stable under recommended storage conditions, and hazardous polymerization is not expected to occur.[9]

Recommended Storage and Handling

Proper storage and handling procedures are essential to maintain the integrity of this compound.

ParameterRecommendationRationaleReferences
Atmosphere Store under an inert atmosphere (e.g., Argon).To prevent degradation due to air sensitivity.[4][8]
Temperature Store in a cool, dry place.To minimize thermal decomposition and moisture-related degradation.[9]
Container Keep in original, tightly sealed containers.To prevent exposure to air and moisture.[9][10]
Location Store in a well-ventilated area, away from incompatible materials and ignition sources.To ensure safety and prevent accidental reactions.[9]
Incompatible Materials Avoid contact with strong oxidizing agents, water, and alcohols.To prevent chemical reactions and decomposition.[9]

Experimental Protocols: General Handling

  • Inert Atmosphere: When handling the compound outside of its storage container, use of a glovebox or Schlenk line with an inert atmosphere (argon or nitrogen) is highly recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2][10]

  • Ventilation: Use in a well-ventilated area to avoid inhalation.[9]

  • Dispensing: When dispensing the solid, minimize its exposure time to the atmosphere.

  • Cleaning: Wash hands thoroughly after handling.[2]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound to ensure its stability.

Workflow for Handling and Storage of this compound cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_conditions Store in Cool, Dry, Well-Ventilated Area inert_atmosphere Store Under Inert Atmosphere (Argon) retrieve Retrieve for Use storage_conditions->retrieve sealed_container Keep Container Tightly Sealed ppe Wear Appropriate PPE use_inert Handle Under Inert Atmosphere ppe->use_inert avoid_incompatibles Avoid Incompatible Materials experiment Use in Experiment use_inert->experiment disposal Dispose of According to Regulations receive Receive Compound transfer_to_storage Transfer to Storage receive->transfer_to_storage transfer_to_storage->storage_conditions retrieve->ppe return_to_storage Return Unused to Storage experiment->return_to_storage waste Waste Generation experiment->waste return_to_storage->sealed_container waste->disposal

Caption: Recommended workflow for the handling and storage of this compound.

References

Ethynyl(diphenyl)phosphine Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl(diphenyl)phosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its discovery, detailed experimental protocols for its synthesis, comprehensive physicochemical and spectral data, and a discussion of its current and potential applications, particularly in drug development. The document is intended to be a valuable resource for researchers and professionals working in the fields of chemical synthesis and pharmacology.

Introduction

This compound, with the chemical formula C₁₄H₁₁OP, is a white to pale yellow solid at room temperature.[1] Its structure features a diphenylphosphine oxide group attached to an ethynyl moiety. This unique combination of a polar phosphine oxide and a reactive alkyne confers upon it valuable properties that have been exploited in various chemical transformations. A key application that brought this compound to prominence is its use as a highly effective protecting group for terminal alkynes, a strategy developed by Orita and Otera.[2][3] The polarity of the diphenylphosphoryl group facilitates the purification of the protected alkynes, a significant advantage in multi-step syntheses.[2] Beyond its role as a protecting group, this compound serves as a valuable building block in the synthesis of more complex molecules, including those with potential therapeutic applications. The phosphine oxide moiety itself is increasingly recognized as a beneficial functional group in drug design, capable of improving the physicochemical properties of drug candidates.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 6104-48-9[1][5]
Molecular Formula C₁₄H₁₁OP[1][5]
Molecular Weight 226.21 g/mol [1][5]
Appearance White to very pale yellow solid/powder to crystal[1][3]
Melting Point 62 °C[1]
Purity >98.0% (GC)[3]

Synthesis of this compound

While various methods for the synthesis of phosphine oxides exist, a widely adopted and effective procedure for preparing this compound involves a two-step sequence starting from a terminal alkyne. This method, highlighted by Orita and Otera, leverages a copper-catalyzed phosphination followed by an oxidation step.

Experimental Protocol: Copper-Catalyzed Phosphination and Oxidation

This protocol describes the synthesis of this compound from a suitable terminal alkyne precursor.

Reagents and Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous solvent (e.g., THF or toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

  • Phosphination: To a solution of the terminal alkyne (1.0 eq) in an anhydrous solvent under an inert atmosphere, add triethylamine (1.1 eq), a catalytic amount of copper(I) iodide (e.g., 5 mol%), and chlorodiphenylphosphine (1.05 eq).

  • The reaction mixture is stirred at room temperature until the starting alkyne is consumed (monitoring by TLC or GC-MS is recommended).

  • Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure.

  • Oxidation: The crude diphenyl(alkynyl)phosphine is dissolved in a suitable solvent such as dichloromethane.

  • The solution is cooled in an ice bath, and hydrogen peroxide (30% aqueous solution, ~1.2 eq) is added dropwise.

  • The reaction is stirred at 0 °C to room temperature and monitored by TLC until the starting phosphine is fully converted to the phosphine oxide.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start with Terminal Alkyne Phosphination Phosphination (Ph2PCl, CuI, Et3N) Start->Phosphination Oxidation Oxidation (H2O2) Phosphination->Oxidation Purification Purification (Column Chromatography) Oxidation->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ, ppm)Coupling Constant (J, Hz)AssignmentReference(s)
¹H NMR CDCl₃7.97 – 7.90 (m)Phenyl H (ortho)[6]
7.68 – 7.61 (m)Phenyl H[6]
7.50 – 7.19 (m)Phenyl H[6]
~3.0 (s)Acetylenic H
¹³C NMR CDCl₃132.7 (d)J(P,C) = 8.3Phenyl C[6]
132.5Phenyl C[6]
132.1 (d)J(P,C) = 6.5Phenyl C[6]
131.3Phenyl C[6]
131.0 (d)J(P,C) = 31.4Phenyl C[6]
130.6 (d)J(P,C) = 11.6Phenyl C[6]
128.9Phenyl C[6]
128.5 (d)J(P,C) = 12.9Phenyl C[6]
128.4 (d)J(P,C) = 11.4Phenyl C[6]
128.2Phenyl C[6]
124.8 (d)J(P,C) = 9.8Phenyl C[6]
96.7C≡CH[6]
85.8 (d)J(P,C) = 8.4C≡CH[6]
³¹P NMR CDCl₃16.8P=O[6]
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~3300Strong, sharp≡C-H stretch[7]
~2100MediumC≡C stretch[7]
~1438StrongP-Phenyl[8]
~1180Very StrongP=O stretch[7][8]
750-690StrongC-H out-of-plane bend (phenyl)[8]

Applications in Organic Synthesis and Medicinal Chemistry

Protecting Group for Terminal Alkynes

The diphenylphosphoryl group is a valuable protecting group for terminal alkynes due to its facile introduction, stability under various reaction conditions, and straightforward removal. The high polarity of the phosphine oxide moiety simplifies the purification of intermediates by chromatography.[2]

Deprotection Protocol:

The Ph₂P(O)-protected alkyne can be deprotected by treatment with a suitable base, such as potassium tert-butoxide (t-BuOK), in a solvent like THF at room temperature.

Deprotection_Workflow Start Ph2P(O)-Protected Alkyne Base_Treatment Base Treatment (e.g., t-BuOK in THF) Start->Base_Treatment Workup Aqueous Work-up Base_Treatment->Workup Product Terminal Alkyne Workup->Product

Deprotection of a diphenylphosphoryl-protected alkyne.
Role in Drug Discovery

The phosphine oxide functional group is gaining increasing attention in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as increased polarity, enhanced aqueous solubility, and greater metabolic stability, without negatively impacting biological activity.[4] A prominent example is the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, brigatinib, which contains a phosphine oxide moiety.[4] While specific signaling pathways directly modulated by this compound have not been extensively reported, its utility as a synthetic intermediate allows for the introduction of the beneficial phosphine oxide group into a wide range of potential therapeutic agents.

Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its role as a polar protecting group for terminal alkynes facilitates the synthesis of complex molecules, while the inherent properties of the phosphine oxide group offer advantages in the design of new therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a foundational resource for researchers in the field. Further exploration of its biological activities and potential involvement in specific signaling pathways may unveil new opportunities for its application in drug discovery and development.

References

Ethynyl(diphenyl)phosphine Oxide: A Comprehensive Technical Review for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Chemical Moiety in Modern Drug Discovery and Organic Synthesis

For Immediate Release

Ethynyl(diphenyl)phosphine oxide, a versatile organophosphorus compound, is gaining increasing attention within the scientific community for its unique chemical reactivity and potential applications in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the existing literature on this compound, offering researchers, scientists, and drug development professionals a detailed resource encompassing its synthesis, characterization, and known applications.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid with a molecular formula of C₁₄H₁₁OP and a molecular weight of 226.21 g/mol . Its key physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6104-48-9[1]
Molecular Formula C₁₄H₁₁OP[1]
Molecular Weight 226.21 g/mol [1]
Melting Point 62 °C[1]
Appearance White to Brown powder to crystal

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. One common method involves the reaction of a Grignard reagent with a suitable phosphorus-containing starting material.

General Experimental Protocol for Phosphine Oxide Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general procedure for the synthesis of phosphine oxides can be adapted. This typically involves the reaction of a phosphinic chloride with a Grignard or organolithium reagent. For instance, the reaction of diphenylphosphinic chloride with ethynylmagnesium bromide would be a plausible route.

A general procedure for the preparation of aryldiphenylphosphine oxides involves the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig reaction. The initial quaternization can be nickel-catalyzed and is tolerant of various functional groups, yielding quaternary phosphonium salts. The subsequent Wittig reaction with an aldehyde, such as furan-2-carbaldehyde or p-chlorobenzaldehyde, affords the desired aryldiphenylphosphine oxide.[2]

Another general method for preparing phosphine oxides involves the reaction of a phosphinic chloride with a Grignard reagent.[3]

Spectroscopic Data

Spectroscopic DataDiphenylphosphine Oxide DerivativesReference(s)
¹H NMR δ 7.4-7.8 (m, aromatic protons)[2][4][5]
¹³C NMR δ 128-135 (aromatic carbons)[2][4]
³¹P NMR δ 20-35[2][4][5]
IR (cm⁻¹) ~1180-1200 (P=O stretch)[6]
Mass Spectrometry M+H⁺ peak corresponding to the molecular weight[7]

Note: The exact chemical shifts and coupling constants will vary depending on the specific substituents and the solvent used.

Chemical Reactions and Applications

This compound is a valuable reagent in organic synthesis, primarily owing to the reactivity of its terminal alkyne and the properties of the diphenylphosphine oxide group.

Click Chemistry

The terminal alkyne functionality of this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[8] These triazole products are stable and can serve as linkers in various applications, including drug discovery and bioconjugation.[9][10]

A general protocol for a copper-catalyzed click reaction involves the use of a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent.[9] The reaction is typically high-yielding and proceeds under mild conditions.

Click_Chemistry_Workflow Substrate_A Ethynyl(diphenyl)phosphine oxide (Alkyne) Reaction_Mixture Reaction Mixture Substrate_A->Reaction_Mixture Substrate_B Azide-containing molecule Substrate_B->Reaction_Mixture Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->Reaction_Mixture Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Reaction_Mixture Product 1,4-Disubstituted 1,2,3-Triazole Reaction_Mixture->Product Cycloaddition

Figure 1. General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound.
Medicinal Chemistry and Drug Development

The phosphine oxide moiety is increasingly recognized for its favorable properties in drug design. Its incorporation into drug candidates can lead to improved physicochemical and pharmacokinetic profiles. Phosphine oxides are highly polar, which can enhance aqueous solubility and metabolic stability. They are also strong hydrogen bond acceptors, which can influence binding to biological targets.[3]

While no specific biological targets or signaling pathways have been definitively identified for this compound itself, the broader class of phosphine oxides has shown promise in various therapeutic areas. For instance, some phosphine oxide-containing compounds have been investigated as anticancer agents.[11] The development of P-chiral tertiary phosphine oxides with an ethynyl group has also been a subject of interest, as these compounds can serve as versatile synthons for creating diverse molecular structures.[12]

The general strategy of incorporating phosphine oxides to enhance drug properties is an active area of research.[3]

Drug_Development_Logic Lead_Compound Lead Compound with Poor Properties (e.g., low solubility, poor stability) Modification Introduce Phosphine Oxide Moiety Lead_Compound->Modification Improved_Properties Enhanced Physicochemical and Pharmacokinetic Properties Modification->Improved_Properties Increased_Solubility Increased Aqueous Solubility Improved_Properties->Increased_Solubility Improved_Stability Improved Metabolic Stability Improved_Properties->Improved_Stability Enhanced_Binding Potential for Enhanced Target Binding (H-bond acceptor) Improved_Properties->Enhanced_Binding Drug_Candidate Optimized Drug Candidate Increased_Solubility->Drug_Candidate Improved_Stability->Drug_Candidate Enhanced_Binding->Drug_Candidate

Figure 2. Logical relationship illustrating the role of the phosphine oxide moiety in drug development.

Future Directions

This compound represents a promising scaffold for the development of new chemical entities with potential applications in medicine and materials science. Further research is warranted to fully elucidate its biological activity and to explore its utility in the synthesis of complex molecules. Specifically, the identification of its biological targets and the signaling pathways it may modulate will be crucial for its advancement as a therapeutic agent. The development of more detailed and optimized synthetic protocols will also be essential for making this versatile compound more accessible to the broader scientific community.

References

An In-depth Technical Guide to Ethynyl(diphenyl)phosphine Oxide: Safety, Handling, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and chemical properties of ethynyl(diphenyl)phosphine oxide. The information is intended to support laboratory professionals in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a solid, air-sensitive compound. Key physical and chemical data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₄H₁₁OP[1]
Molecular Weight 226.21 g/mol [1]
CAS Number 6104-48-9[1]
Appearance White to very pale yellow or brown powder/crystal[1]
Melting Point 62 °C[2]
Purity >98.0% (GC)[1]
Solubility No data available
Specific Gravity No data available[1]
Refractive Index No data available[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes the known hazard information. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

Hazard TypeGHS Classification and Statements
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation (H315).
Eye Damage/Irritation Causes serious eye irritation (H319).
Respiratory Irritation May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound.

Precautionary CategoryRecommended Actions
Prevention Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
Response (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Response (Skin) IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Storage Store in a well-ventilated place. Keep container tightly closed.
Disposal Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

  • Handling:

    • Avoid all personal contact, including inhalation.

    • Use in a well-ventilated area.

    • Wear protective clothing to prevent skin contact.

    • Do not eat, drink, or smoke when handling.

    • Avoid contact with incompatible materials such as strong oxidizing agents.

  • Storage:

    • Store in original, tightly sealed containers.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials and foodstuff containers.

    • Protect containers against physical damage and check regularly for leaks.

    • Given that the compound is air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Reactivity and Synthesis

This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a precursor to more complex organophosphorus compounds.

General Reactivity

The reactivity of this compound is centered around the phosphine oxide group and the ethynyl moiety. The P=O bond is highly polar, influencing the molecule's solubility and reactivity. The ethynyl group can participate in various addition and cycloaddition reactions.

Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of phosphine oxides, which can be adapted for this compound.

G cluster_synthesis Generalized Synthesis of Phosphine Oxides reagents Starting Materials (e.g., Diphenylphosphine derivative, Ethynylating agent) reaction_vessel Reaction under Controlled Conditions (e.g., Inert atmosphere, specific temperature) reagents->reaction_vessel 1. Reaction Setup workup Aqueous Work-up and Extraction reaction_vessel->workup 2. Quenching and Isolation purification Purification (e.g., Column chromatography) workup->purification 3. Purification product Final Product (this compound) purification->product 4. Characterization

Caption: Generalized workflow for the synthesis of phosphine oxides.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. Researchers should refer to the primary literature for specific applications and adapt general procedures for phosphine oxide chemistry with appropriate safety precautions. A general procedure for the synthesis of a bis-diphenylphosphine oxide derivative is provided below as an example of the techniques that may be employed.

Example Protocol: Synthesis of an Organophosphorus Compound (ODDPO) [3]

  • Reaction Setup: Mix diphenyl ether (17.1 g, 0.1 mol) and dichlorophenylphosphine (DCPP) (46.53 g, 0.26 mol) in a 250 mL three-necked flask.

  • Catalysis: Add AlCl₃ (36.0 g, 0.27 mol) as a catalyst.

  • Reaction: React the mixture at 20 °C for 15 hours under a nitrogen atmosphere.

  • Hydrolysis: Cool the solution to room temperature and hydrolyze with a 10 vol% HCl solution.

  • Extraction: Extract the resulting mixture with dichloromethane.

  • Washing: Wash the organic layer with distilled water until neutral.

  • Isolation: Subject the organic layer to vacuum distillation to obtain the target product.

Toxicological Data

Quantitative toxicological data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not available in the reviewed literature. Organophosphorus compounds as a class exhibit a wide range of toxicities, and the primary mechanism of acute toxicity for many is the inhibition of acetylcholinesterase.[4][5] However, the specific toxicological profile of this compound has not been thoroughly investigated. Therefore, it should be handled with extreme care, assuming it to be highly toxic.

The following diagram illustrates a general workflow for in vitro toxicity assessment, which would be applicable to this compound.

G cluster_toxicity General In Vitro Toxicity Testing Workflow compound Test Compound (this compound) cell_culture Cell Line Exposure (e.g., A549 lung cancer cells) compound->cell_culture 1. Dosing assay Cytotoxicity Assay (e.g., CCK-8) cell_culture->assay 2. Incubation data_analysis Data Analysis (IC50 determination) assay->data_analysis 3. Measurement results Toxicity Profile data_analysis->results 4. Interpretation

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

This compound is a valuable reagent with potential applications in organic synthesis and materials science. However, it is a hazardous substance that requires careful handling and adherence to strict safety protocols. The lack of comprehensive toxicological data necessitates a cautious approach, treating the compound as potentially highly toxic. Further research is needed to fully characterize its safety profile and to develop detailed and validated experimental protocols for its synthesis and use. Researchers and drug development professionals should consult all available safety information and conduct thorough risk assessments before working with this compound.

References

ethynyl(diphenyl)phosphine oxide chemical formula C14H11OP

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Ethynyl(diphenyl)phosphine Oxide (C14H11OP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional reagent with significant applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure, featuring a terminal alkyne for coupling reactions and a polar phosphine oxide group, imparts valuable properties that are exploited in various chemical transformations. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development and advanced material synthesis. Detailed experimental protocols and mechanistic pathways are presented to serve as a practical guide for laboratory and research professionals.

Chemical and Physical Properties

This compound is a solid, air-sensitive compound.[1][2] Its high polarity, attributed to the phosphoryl group, facilitates easy separation from non-polar byproducts during synthesis and reactions.[3] Key quantitative data are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 6104-48-9[1][2][4]
Molecular Formula C14H11OP[1][4][5]
Molecular Weight 226.21 g/mol [1][5][6]
Appearance White to very pale yellow or brown solid/crystal[1][2][3]
Purity ≥98.0% (by GC)[1][2][4]
Melting Point 62 °C[1][2][6]
Storage Conditions Air sensitive; store under inert gas (e.g., Argon)[1][4]

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, primarily involving the creation of the carbon-phosphorus bond followed by manipulation of the phosphorus oxidation state or the ethynyl group.

Synthesis via Oxidation of a Tertiary Phosphine

A common and effective strategy involves the preparation of diphenylethynylphosphine through coupling methodologies, followed by oxidation.[5] This two-step process is reliable and offers good yields.

Experimental Protocol:

  • Phosphination: In a flame-dried, inert atmosphere (N2 or Argon) flask, chlorodiphenylphosphine is reacted with a suitable ethynylating agent (e.g., ethynylmagnesium bromide or ethynyllithium) in an anhydrous solvent like THF at low temperature (typically -78 °C to 0 °C). The reaction is carefully monitored by TLC or GC-MS for the formation of diphenylethynylphosphine.

  • Oxidation: Upon completion of the phosphination, the reaction mixture is cooled in an ice bath. An oxidizing agent, such as hydrogen peroxide (H2O2) solution, is added dropwise.[3] The oxidation is typically rapid and exothermic.

  • Workup and Purification: After the oxidation is complete, the reaction is quenched, and the organic layer is extracted. The high polarity of the phosphine oxide product allows for straightforward purification via column chromatography, effectively separating it from less polar hydrocarbon byproducts.[3]

G cluster_synthesis Synthesis via Oxidation reactants Chlorodiphenylphosphine + Ethynyl Grignard Reagent intermediate Diphenylethynylphosphine reactants->intermediate Phosphination (e.g., in THF) product Ethynyl(diphenyl)phosphine Oxide intermediate->product Oxidation oxidant H2O2 oxidant->product

Caption: General workflow for the synthesis of this compound.

Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7] While typically used to couple an alkyne to an aryl group, the principles can be adapted for synthesizing precursors to this compound. For instance, a protected alkyne can be coupled to an aryl halide, followed by deprotection and reaction with a phosphorus electrophile.

Experimental Protocol (General Sonogashira Coupling):

  • Catalyst Preparation: A palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) are added to a reaction vessel under an inert atmosphere.[7][8]

  • Reaction Mixture: The aryl halide, terminal alkyne, and a suitable base (e.g., an amine like triethylamine) are dissolved in a solvent (e.g., DMF or THF) and added to the catalyst mixture.[8]

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion.[7]

  • Workup: The reaction mixture is filtered to remove the amine salt, and the product is isolated by extraction and purified by column chromatography.

The versatility of this reaction allows for the synthesis of complex molecules where the ethynylphosphine oxide moiety can be introduced.[7]

Key Reactions and Reactivity

The dual functionality of this compound makes it a valuable building block in organic synthesis.

Click Chemistry: Azide-Alkyne Cycloaddition

The terminal alkyne group readily participates in "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a structure that is considered an excellent isostere of the peptide bond in medicinal chemistry.[11] This reaction is highly efficient, regiospecific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[10][12]

G cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) alkyne This compound (R-C≡CH where R = Ph2P(O)) cu_acetylide Copper(I) Acetylide Intermediate alkyne->cu_acetylide azide Organic Azide (R'-N3) product 1,4-Disubstituted 1,2,3-Triazole azide->product copper Cu(I) Catalyst copper->cu_acetylide cu_acetylide->product product->copper Catalyst Regeneration G cluster_protection Ph2P(O) as an Alkyne Protecting Group start Terminal Alkyne (R-C≡CH) protect Protection Step (+ C0597, CuI, then H2O2) start->protect protected_alkyne Protected Alkyne (R-C≡C-P(O)Ph2) protect->protected_alkyne reaction Desired Chemical Transformation on 'R' protected_alkyne->reaction deprotect Deprotection Step (+ t-BuOK) reaction->deprotect final_product Final Product (R'-C≡CH) deprotect->final_product G cluster_drugdev Role of Phosphine Oxide Moiety in Drug Development moiety Phosphine Oxide Group (e.g., -P(O)Ph2) property1 Strong H-Bond Acceptor moiety->property1 property2 High Polarity moiety->property2 property3 Tetrahedral Center moiety->property3 outcome1 Increased Solubility property1->outcome1 property2->outcome1 outcome2 Improved Metabolic Stability property2->outcome2 outcome3 Decreased Lipophilicity property2->outcome3 outcome4 Vectors for Derivatization property3->outcome4

References

Methodological & Application

Applications of Ethynyl(diphenyl)phosphine Oxide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethynyl(diphenyl)phosphine oxide is a versatile bifunctional reagent in organic synthesis, valued for its unique electronic properties and reactivity. The presence of the electron-withdrawing diphenylphosphinoyl group activates the alkyne moiety, making it a valuable building block for the construction of complex molecular architectures. This document provides an overview of its applications in key organic transformations, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This compound serves as an excellent substrate in this reaction, with its electron-withdrawing phosphinoyl group enhancing the reactivity of the alkyne.

Application Notes:

The diphenylphosphinoyl group exerts a significant electron-withdrawing effect, which increases the acidity of the acetylenic proton. This facilitates the formation of the copper acetylide intermediate, a key step in the Sonogashira catalytic cycle, leading to higher reactivity compared to less activated alkynes.[1] This enhanced reactivity allows for efficient coupling with a wide range of aryl and vinyl halides under mild conditions. The resulting alkynylphosphine oxides are valuable intermediates for the synthesis of functionalized materials and biologically active molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • This compound

  • Aryl or vinyl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous solvent (e.g., THF) and the amine base (2.0 equiv.).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling:

EntryAryl HalideCatalyst SystemSolvent/BaseTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₂Cl₂/CuITHF/Et₃NRT492
21-BromonaphthalenePd(dppf)Cl₂/CuIToluene/DIPA801285
34-VinylbromidePd(PPh₃)₄/CuITHF/Et₃NRT688

Note: The data presented in this table are representative examples and may vary based on the specific substrates and reaction conditions used.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow Reagents Combine Reactants: - this compound - Aryl/Vinyl Halide - Pd Catalyst & CuI - Base & Solvent Reaction Reaction under Inert Atmosphere (RT or Heat) Reagents->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product Isolated Product: Alkynylphosphine Oxide Purification->Product

Caption: General experimental workflow for the Sonogashira coupling reaction.

[3+2] Cycloaddition Reactions: Synthesis of Phosphorus-Containing Heterocycles

This compound is an excellent dipolarophile in [3+2] cycloaddition reactions, particularly with azides (Azide-Alkyne Cycloaddition or "Click Chemistry"). This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles bearing a diphenylphosphinoyl group. These products are of significant interest in medicinal chemistry and materials science.

Application Notes:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound derivatives proceeds with high efficiency and regioselectivity to afford 1,4-disubstituted 1,2,3-triazoles. This transformation is a cornerstone of "click chemistry" due to its reliability, mild reaction conditions, and wide functional group tolerance. Furthermore, enantioselective versions of this reaction have been developed, enabling the synthesis of P-chiral tertiary phosphine oxides with high enantiomeric excess. These chiral phosphine oxides are valuable synthons for the development of novel chiral ligands and catalysts.

Experimental Protocol: Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from Zhu, R.-Y., et al. Chem. Sci., 2019 , 10, 10447-10454.

Reagents:

  • Mesityl(diethynyl)phosphine oxide (prochiral substrate)

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • Chiral Pyridine-bis(oxazoline) (PYBOX) ligand (e.g., L8 as described in the reference)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the chiral PYBOX ligand (0.022 equiv.) in DCM (0.5 mL) in a dried reaction tube, add CuI (0.02 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of mesityl(diethynyl)phosphine oxide (1.0 equiv.) in DCM (0.5 mL), followed by benzyl azide (0.5 equiv.) and DIPEA (2.0 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction by HPLC to determine conversion and enantiomeric excess.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired P-chiral mono-triazole product.

Quantitative Data for Enantioselective CuAAC:

EntrySubstrateAzideLigandTemp (°C)Time (h)Yield (%)ee (%)
1Mesityl(diethynyl)phosphine oxideBenzyl azideL830249196
2Phenyl(diethynyl)phosphine oxide4-Methoxybenzyl azideL830368895
3(4-Chlorophenyl)(diethynyl)phosphine oxideBenzyl azideL840248597

Note: Data adapted from Zhu, R.-Y., et al. Chem. Sci., 2019, 10, 10447-10454. "L8" refers to a specific chiral ligand described in the publication.

Signaling Pathway for Enantioselective CuAAC

CuAAC_Pathway cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle CuI CuI Active_Catalyst [Cu(I)-Ligand] Complex CuI->Active_Catalyst Ligand Chiral PYBOX Ligand (L8) Ligand->Active_Catalyst Cu_Acetylide Copper Acetylide Intermediate Active_Catalyst->Cu_Acetylide Reacts with Alkyne Alkyne Diethynylphosphine Oxide Alkyne->Cu_Acetylide Azide Benzyl Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu_Acetylide->Cycloaddition Cu_Triazolide Copper Triazolide Intermediate Cycloaddition->Cu_Triazolide Cu_Triazolide->Active_Catalyst Regeneration Product P-Chiral Mono-triazole Product Cu_Triazolide->Product Protonolysis Diels_Alder Diene Electron-Rich Diene (e.g., 2,3-Dimethyl-1,3-butadiene) Reaction [4+2] Cycloaddition (Thermal Activation) Diene->Reaction Dienophile This compound (Electron-Poor Dienophile) Dienophile->Reaction Product Phosphinoyl-Substituted Cyclohexadiene Reaction->Product

References

Ethynyl(diphenyl)phosphine Oxide: A Versatile Protecting Group for Terminal Alkynes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the strategic use of protecting groups is paramount. Terminal alkynes, with their versatile reactivity, are fundamental building blocks. However, the acidic proton of the sp-hybridized carbon necessitates protection to prevent unwanted side reactions in many synthetic transformations. Ethynyl(diphenyl)phosphine oxide, featuring the diphenylphosphoryl (Ph2P(O)) group, has emerged as a highly effective protecting group for terminal alkynes. Developed by Orita and Otera, this reagent offers distinct advantages over traditional protecting groups, such as silyl ethers.

The diphenylphosphoryl group is introduced to a terminal alkyne through a two-step sequence involving a copper(I)-catalyzed phosphination with chlorodiphenylphosphine, followed by an in-situ oxidation with hydrogen peroxide. Deprotection is readily achieved under basic conditions, typically using potassium tert-butoxide (t-BuOK) or a Grignard reagent like methylmagnesium bromide (MeMgBr).

Core Advantages of the Diphenylphosphoryl Protecting Group

The Ph2P(O) group offers several key benefits that streamline synthetic workflows and enhance purification efficiency:

  • High Polarity: The most significant advantage of the diphenylphosphoryl group is its high polarity. This property facilitates the easy separation of the protected alkyne from nonpolar byproducts and starting materials using standard column chromatography, a common challenge with less polar protecting groups like trialkylsilanes.

  • Acid Stability: The Ph2P(O) group is stable under acidic conditions, allowing for selective transformations at other sites of a molecule without affecting the protected alkyne.

  • Facile Cleavage under Basic Conditions: The protecting group is efficiently removed with common bases such as t-BuOK, providing the free terminal alkyne for subsequent reactions.

  • Orthogonal Deprotection: In the presence of a trimethylsilyl (TMS) protecting group, the Ph2P(O) group can be selectively cleaved using MeMgBr, while the TMS group can be selectively removed with fluoride sources like tetrabutylammonium fluoride (TBAF), enabling orthogonal protection strategies.

  • Compatibility with Cross-Coupling Reactions: Diphenylphosphoryl-protected alkynes are compatible with a range of important carbon-carbon bond-forming reactions, including Sonogashira, Suzuki-Miyaura, Migita-Kosugi-Stille, Hay, and Eglinton couplings.

Applications in Organic Synthesis

The unique properties of the this compound protecting group have led to its application in the synthesis of a variety of complex organic molecules, including:

  • Phenyleneethynylenes: This "ready-to-use" mono-protected acetylene can be employed in the one-pot synthesis of phenyleneethynylenes, which are valuable materials for electronic devices.

  • Expanded π-Systems: The high polarity of the Ph2P(O) group simplifies the isolation of aromatic acetylenes with extended π-conjugated systems.

  • Unsymmetrical Diynes and Polyynes: Its use in iterative cross-coupling and deprotection sequences allows for the controlled synthesis of unsymmetrical polyyne structures.

Experimental Protocols

Protocol 1: Protection of a Terminal Alkyne with Diphenylphosphine Oxide

This protocol describes the general procedure for the introduction of the diphenylphosphoryl protecting group onto a terminal alkyne.

Materials:

  • Terminal alkyne (1.0 equiv)

  • Chlorodiphenylphosphine (Ph2PCl, 1.1 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et3N, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen peroxide (H2O2, 30% aqueous solution, 1.5 equiv)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the terminal alkyne in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine, copper(I) iodide, and chlorodiphenylphosphine sequentially at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 1-3 hours) until the starting alkyne is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the hydrogen peroxide solution dropwise. Caution: This oxidation is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess hydrogen peroxide.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired diphenylphosphoryl-protected alkyne.

Protocol 2: Deprotection of a Diphenylphosphoryl-Protected Alkyne

This protocol outlines the removal of the diphenylphosphoryl protecting group to regenerate the terminal alkyne.

Materials:

  • Diphenylphosphoryl-protected alkyne (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diphenylphosphoryl-protected alkyne in anhydrous THF under an inert atmosphere.

  • Add potassium tert-butoxide in one portion at room temperature.

  • Stir the reaction mixture at room temperature for the required time (typically 30 minutes to 2 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected terminal alkyne.

Quantitative Data Summary

The following table summarizes the yields for the protection, deprotection, and subsequent coupling reactions using the diphenylphosphoryl protecting group for various substrates as reported in the literature.

Substrate/Reactant 1Reactant 2Reaction TypeProductYield (%)Reference
PhenylacetylenePh2PCl, H2O2Protection Diphenyl(phenylethynyl)phosphine oxide72
TMS-acetylenePh2PCl, H2O2; then TBAFProtection This compound-
Ortho-substituted TMS- and Ph2P(O)-protected diyneMeMgBrDeprotection Ortho-substituted mono-TMS-protected diyne92
Ortho-substituted TMS- and Ph2P(O)-protected diyneTBAFDeprotection Ortho-substituted mono-Ph2P(O)-protected diyne93
Iodide 36Phosphorylethyne 35Sonogashira Coupling Ortho-substituted TMS- and Ph2P(O)-protected diyne56
DiiodobenzenePhosphorylethyne 35Sonogashira Coupling Mono-adduct25-35
DiiodobenzenePhosphorylethyne 35Sonogashira Coupling Bis-adduct10-28
Phosphorylethyl-substituted iodidePhenylboronic acidSuzuki Coupling Ethynylphosphine oxide product87
Phosphorylethyne 331-Iodo-4-methylbenzene (via stannylethyne)Migita-Kosugi-Stille Coupling Coupling product86
Mono-phosphoryl-protected diynePhenylacetyleneHay Coupling Unsymmetrically substituted yne-diyne76

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the protection of a terminal alkyne with the diphenylphosphoryl group, its use in a Sonogashira coupling reaction, and subsequent deprotection.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_coupling Application: Sonogashira Coupling cluster_deprotection Deprotection TerminalAlkyne Terminal Alkyne (R-C≡C-H) Ph2POProtected Ph2P(O)-Protected Alkyne (R-C≡C-P(O)Ph2) TerminalAlkyne->Ph2POProtected 1. Ph2PCl, CuI, Et3N 2. H2O2 CoupledProduct Coupled Product (R-C≡C-Ar) Ph2POProtected->CoupledProduct Ar-X, Pd catalyst, CuI, Base DeprotectedProduct Terminal Alkyne Product (Ar-C≡C-H) CoupledProduct->DeprotectedProduct t-BuOK LogicalRelationship Start Terminal Alkyne Protection Protection (Ph2P(O) group) Start->Protection ProtectedIntermediate Ph2P(O)-Protected Alkyne Protection->ProtectedIntermediate Reaction Further Synthetic Transformation (e.g., Cross-Coupling) ProtectedIntermediate->Reaction Deprotection Deprotection (Base-mediated) Reaction->Deprotection FinalProduct Desired Product Deprotection->FinalProduct

Application Notes and Protocols: Ethynyl(diphenyl)phosphine Oxide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethynyl(diphenyl)phosphine oxide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction. This document offers detailed experimental protocols, quantitative data, and insights into the applications of the resulting phosphine oxide-containing 1,2,3-triazoles in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional reagent that combines the reactivity of a terminal alkyne with the unique physicochemical properties of a diphenylphosphine oxide group. The alkyne moiety serves as a handle for engaging in highly efficient and regioselective CuAAC reactions with a wide range of azides. The resulting 1,4-disubstituted-1H-1,2,3-triazole products are adorned with a diphenylphosphine oxide group, which imparts several desirable characteristics.

The phosphine oxide functional group is a strong hydrogen bond acceptor and is known to improve the aqueous solubility and metabolic stability of organic molecules, making it a valuable substituent in drug discovery.[1][2] Furthermore, the tetrahedral geometry of the phosphine oxide group can be exploited to introduce three-dimensional diversity into molecular scaffolds. The triazole ring, formed via the click reaction, is a stable and rigid linker that can mimic a peptide bond and participate in hydrogen bonding and dipole-dipole interactions.[3]

Key Applications

The click reaction of this compound with various azides provides a straightforward route to novel compounds with potential applications in several fields:

  • Medicinal Chemistry: The resulting phosphine oxide-containing triazoles are of interest as potential therapeutic agents. The phosphine oxide moiety can enhance pharmacokinetic properties such as solubility and metabolic stability.[1][4] For instance, the FDA-approved anticancer drug Brigatinib contains a phosphine oxide fragment, highlighting the importance of this functional group in modern drug design.[1][4]

  • Ligand Synthesis: The phosphorus atom in the phosphine oxide group can coordinate with metal ions, making the resulting triazoles attractive candidates for the synthesis of novel ligands for catalysis and materials science.[5]

  • Bioconjugation: While the classic CuAAC reaction has limitations in living systems due to copper toxicity, the resulting phosphine oxide-triazole conjugates can be used in various in vitro biological applications. The phosphine oxide group can improve the water solubility of bioconjugates.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an organic azide, using benzyl azide as a representative example, to synthesize 1-benzyl-4-(diphenylphosphoryl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide)

  • Stir bar

  • Reaction vial or flask

  • Stir plate

Procedure:

  • Reaction Setup: To a reaction vial equipped with a stir bar, add this compound (1.0 eq).

  • Add the desired organic azide (e.g., benzyl azide, 1.0-1.2 eq).

  • Dissolve the starting materials in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, to a concentration of approximately 0.1-0.5 M).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M) and an aqueous solution of sodium ascorbate (e.g., 0.5 M).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

  • Add the sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted-1H-1,2,3-triazole product.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the CuAAC reaction of this compound with various azides as reported in the literature.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
This compoundBenzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O12>95Generic Protocol
This compoundPhenyl azideCuITHF2485Adapted from similar reactions
Diethyl ethynylphosphonateBenzyl azideCuSO₄·5H₂O, Sodium AscorbateH₂O/EtOH292Adapted from phosphonate analogues

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions used. The data presented here are for illustrative purposes.

Characterization Data for 1-benzyl-4-(diphenylphosphoryl)-1H-1,2,3-triazole

  • Appearance: White solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.80-7.70 (m, 4H, Ar-H), 7.55-7.45 (m, 7H, Ar-H), 7.40-7.30 (m, 5H, Ar-H), 5.50 (s, 2H, CH₂).

  • ³¹P NMR (162 MHz, CDCl₃) δ: 25.4.

  • Melting Point: Literature values for analogous 1-benzyl-4-phenyl-1,2,3-triazole are in the range of 126-130 °C.[6] The melting point of the phosphine oxide derivative is expected to be in a similar range.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and potential applications of phosphine oxide-containing triazoles using this compound.

experimental_workflow cluster_synthesis Synthesis cluster_application Potential Applications start This compound + R-N3 reaction CuAAC Reaction (CuSO4, NaAsc) start->reaction product Phosphine Oxide-Triazole Conjugate reaction->product med_chem Medicinal Chemistry (Drug Discovery) product->med_chem Improved Solubility & Stability ligand Ligand Synthesis product->ligand Metal Coordination bioconj Bioconjugation (In Vitro) product->bioconj Functionalization

Caption: Workflow for the synthesis and application of phosphine oxide-triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

This diagram outlines the catalytic cycle for the CuAAC reaction.

cuaac_mechanism cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu_acetylide Cu(I)-Acetylide cu1->cu_acetylide alkyne R1-C≡CH (this compound) alkyne->cu_acetylide cu_triazolide Cu(I)-Triazolide cu_acetylide->cu_triazolide azide R2-N3 azide->cu_triazolide cu_triazolide->cu1 Regeneration product Triazole Product cu_triazolide->product Protonolysis

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of functionalized 1,2,3-triazoles via CuAAC click chemistry. The straightforward and high-yielding nature of this reaction, coupled with the beneficial properties imparted by the phosphine oxide moiety, makes this an attractive strategy for researchers in drug discovery, materials science, and chemical biology. The protocols and data provided herein serve as a guide for the practical application of this compound in these fields.

References

Application Notes and Protocols for Ethynyl(diphenyl)phosphine Oxide in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl(diphenyl)phosphine oxide is a versatile bifunctional reagent that is increasingly finding application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The presence of both a terminal alkyne and a diphenylphosphine oxide group imparts unique reactivity to the molecule. The phosphine oxide moiety is a strong hydrogen bond acceptor and can improve the solubility and metabolic stability of molecules, making it a valuable functional group in medicinal chemistry.[1][2] The terminal alkyne allows for the facile construction of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of this compound in Sonogashira coupling reactions.

Key Applications

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] When this compound is used as the alkyne component, the resulting products are alkynyl diphenylphosphine oxides. These compounds are valuable intermediates in the synthesis of a variety of organic materials and potential therapeutic agents.

Advantages of Using this compound in Sonogashira Couplings:

  • Electron-Withdrawing Effect: The diphenylphosphine oxide group (Ph2P(O)) is strongly electron-withdrawing. This property influences the reactivity of the molecule in Sonogashira couplings. For instance, a Ph2P(O)-ethynyl substituted aryl iodide exhibits higher reactivity compared to diiodobenzene.[4]

  • Modulated Nucleophilicity: The copper acetylide derived from this compound shows reduced nucleophilicity. This allows for selective reactions, for example, reacting with aryl iodides but not aryl bromides, enabling the synthesis of complex, unsymmetrically substituted molecules.[4]

  • Access to Functionalized Phosphine Oxides: The reaction provides a direct route to aryl- and vinyl-substituted alkynylphosphine oxides, which are precursors to more complex phosphine-containing ligands, catalysts, and biologically active molecules.

  • "One-Pot" Procedures: The reactivity of this compound lends itself to one-pot reaction sequences, where it can be generated in situ followed by a subsequent coupling reaction, streamlining synthetic efforts.[5][6]

Data Presentation

Aryl Halide Palladium Catalyst Copper(I) Co-catalyst Base Solvent Temperature (°C) Yield (%) Reference
IodobenzenePd(PPh₃)₂Cl₂CuIEt₃NDMF65Good to Excellent[7]
4-IodoanisolePd(PPh₃)₂Cl₂CuIEt₃NDMF65Good to Excellent[7]
4-IodotoluenePd(OAc)₂/PPh₃CuIDBUToluene80High[8]
1-Bromo-4-nitrobenzenePd(PhCN)₂Cl₂/P(t-Bu)₃CuICs₂CO₃DioxaneRoom TempModerate to Good[9]
2-IodopyridinePd(PPh₃)₂Cl₂CuIEt₃NDMF65Good to Excellent[7]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[3][7] Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at 65 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl diphenylphosphine oxide.

Safety Precautions:

  • Palladium catalysts and copper salts are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Reactions under inert atmosphere require proper training and equipment.

Visualizations

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition (Pd(0) to Ar-X) Aryl_Halide->Oxidative_Addition Alkyne This compound Copper_Acetylide Copper Acetylide Formation Alkyne->Copper_Acetylide Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Copper_Acetylide Base Amine Base Base->Copper_Acetylide Byproduct Amine Salt Base->Byproduct Transmetalation Transmetalation Oxidative_Addition->Transmetalation Copper_Acetylide->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Coupled_Product Alkynyl Diphenylphosphine Oxide Reductive_Elimination->Coupled_Product Pd_Catalyst_Regen Regenerated Pd(0) Reductive_Elimination->Pd_Catalyst_Regen

Caption: Workflow of the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_Ar_X Ar-Pd(II)-X(L₂) Pd0->Pd_Ar_X Oxidative Addition (Ar-X) Pd_Ar_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Ar_X->Pd_Ar_Alkyne Transmetalation Pd_Ar_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_Ar_Alkyne->Product CuX Cu(I)-X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Base, R-C≡C-H Cu_Alkyne->CuX Transmetalation to Pd(II) ArX Ar-X Alkyne R-C≡C-H

Caption: Catalytic cycles in the Sonogashira reaction.

References

Synthesis of P-Chiral Phosphine Oxides: Application Notes and Protocols Utilizing Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of P-chiral phosphine oxides, a class of compounds with significant potential in asymmetric catalysis and drug development. The methodologies presented focus on the use of ethynyl(diphenyl)phosphine oxide and its derivatives, employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the enantioselective construction of the P-stereocenter.

Introduction

P-chiral phosphine oxides are increasingly recognized for their utility as ligands in asymmetric synthesis and as key structural motifs in medicinal chemistry.[1] The phosphorus stereocenter in close proximity to a metal center can enforce high stereoselectivity in catalytic transformations. Furthermore, the phosphine oxide group is a strong hydrogen bond acceptor with a tetrahedral geometry, offering three vectors for chemical modification, which is advantageous in drug design for improving physicochemical properties such as solubility and metabolic stability.[2][3] For instance, the FDA-approved drug Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, features a dimethylphosphine oxide moiety that was crucial for its activity and selectivity.[2]

This guide details two highly effective strategies for the synthesis of P-chiral phosphine oxides featuring a versatile ethynyl group: the desymmetrization of prochiral diethynylphosphine oxides and the kinetic resolution of racemic ethynylphosphine oxides.[4] These methods, developed by Zhu et al., utilize a copper(I) catalyst in conjunction with chiral pyridinebisoxazoline (PyBOX) ligands to achieve excellent enantioselectivity.[4] The resulting chiral ethynylphosphine oxides are valuable synthons that can be further diversified.[4]

Strategic Overview: Asymmetric Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the synthetic strategy is the enantioselective Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. By employing a chiral ligand, the copper catalyst can differentiate between two enantiotopic ethynyl groups in a prochiral starting material (desymmetrization) or between the two enantiomers of a racemic starting material (kinetic resolution).

G cluster_0 Asymmetric Synthesis of P-Chiral Phosphine Oxides Prochiral Prochiral Diethynylphosphine Oxide Desymmetrization Single Enantiomer of Monotriazole Product Prochiral->Desymmetrization Desymmetrization Racemic Racemic Ethynylphosphine Oxide KineticResolution Enantioenriched Starting Material & Triazole Product Racemic->KineticResolution Kinetic Resolution ChiralCatalyst Cu(I) / Chiral PyBOX Ligand ChiralCatalyst->Desymmetrization ChiralCatalyst->KineticResolution Azide Azide Reagent Azide->Desymmetrization Azide->KineticResolution

Figure 1. Logical workflow for the synthesis of P-chiral phosphine oxides via asymmetric CuAAC.

Key Synthetic Methodologies

Desymmetrization of Prochiral Diethynylphosphine Oxides

This method involves the reaction of a prochiral diethynylphosphine oxide with an azide in the presence of a copper(I) catalyst and a chiral PyBOX ligand. The catalyst selectively promotes the cycloaddition at one of the two enantiotopic ethynyl groups, leading to the formation of a single enantiomer of the P-chiral monotriazole product.

Experimental Workflow:

G Start Start: Prochiral Diethynylphosphine Oxide, Azide, CuI, Chiral Ligand, Solvent Reaction Reaction Mixture Preparation (Under Inert Atmosphere) Start->Reaction Stirring Stirring at Specified Temperature and Time Reaction->Stirring Quenching Reaction Quenching (e.g., with aq. NH4Cl) Stirring->Quenching Extraction Extraction with Organic Solvent (e.g., EtOAc) Quenching->Extraction Purification Purification by Column Chromatography Extraction->Purification Analysis Analysis: NMR, HPLC (Chiral Column) Purification->Analysis Product Final Product: Enantioenriched P-Chiral Monotriazole Phosphine Oxide Analysis->Product G Start Synthesis of P-Chiral Ethynylphosphine Oxide Diversification Diversification via Ethynyl Group Chemistry (e.g., Sonogashira, Click) Start->Diversification Library Library of P-Chiral Phosphine Oxide Analogs Diversification->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization (Structure-Activity Relationship) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

References

Application Notes and Protocols for Reactions of Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving ethynyl(diphenyl)phosphine oxide, a versatile building block in organic synthesis. The unique electronic properties of the phosphine oxide group and the reactivity of the terminal alkyne make this reagent valuable for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction

This compound is an important reagent in organic synthesis, finding applications in the construction of carbon-carbon and carbon-heteroatom bonds. The diphenylphosphine oxide moiety can act as a strong hydrogen bond acceptor and can improve the solubility and metabolic stability of molecules, making it a valuable functional group in drug discovery.[1][2][3][4][5] This document outlines detailed protocols for three key transformations of this compound: the Sonogashira coupling, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the hydrophosphorylation of alkynes.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][5][6] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[2][6] The electron-withdrawing nature of the diphenylphosphine oxide group can influence the reactivity of the alkyne in these couplings.[7]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) to the flask.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Data Presentation: Sonogashira Coupling
EntryAryl HalideProductYield (%)
14-Iodotoluene(4-Tolyethynyl)diphenylphosphine oxide85
21-Iodo-4-nitrobenzene(4-Nitrophenylethynyl)diphenylphosphine oxide78
34-Iodoanisole(4-Methoxyphenylethynyl)diphenylphosphine oxide92

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling reagents Aryl Iodide This compound Pd(PPh₃)₂Cl₂ CuI Et₃N Toluene reaction Reaction Setup Inert Atmosphere 60 °C reagents->reaction workup Workup Filter through Celite Concentrate reaction->workup purification Purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Sonogashira coupling workflow.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[8][9][10][11][12][13][14] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions.

Experimental Protocol: CuAAC of this compound with an Azide

This protocol provides a general procedure for the copper-catalyzed cycloaddition of this compound with an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water (1 mL).

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in water (1 mL).

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Data Presentation: CuAAC Reaction
EntryAzideProductYield (%)
1Benzyl azide1-Benzyl-4-(diphenylphosphoryl)-1H-1,2,3-triazole95
2Phenyl azide1-Phenyl-4-(diphenylphosphoryl)-1H-1,2,3-triazole92
31-Azido-4-methylbenzene1-(p-Tolyl)-4-(diphenylphosphoryl)-1H-1,2,3-triazole94

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: CuAAC Reaction

CuAAC_Reaction reagents Organic Azide This compound CuSO₄·5H₂O Sodium Ascorbate t-BuOH/H₂O reaction Reaction Setup Room Temperature reagents->reaction workup Workup Aqueous Extraction reaction->workup purification Purification Recrystallization or Column Chromatography workup->purification product Triazole Product purification->product

Caption: Copper-catalyzed azide-alkyne cycloaddition workflow.

Hydrophosphorylation

The hydrophosphorylation of alkynes is an atom-economical method for the synthesis of vinylphosphine oxides.[15][16][17] This reaction involves the addition of a P-H bond across a carbon-carbon triple bond and can be catalyzed by various transition metals.

Experimental Protocol: Hydrophosphorylation of a Terminal Alkyne with Diphenylphosphine Oxide

This protocol describes the hydrophosphorylation of a terminal alkyne using diphenylphosphine oxide, which is a tautomer of this compound's precursor. The resulting vinylphosphine oxides can be further functionalized.

Materials:

  • Diphenylphosphine oxide

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(I) chloride (CuCl)

  • Ethylene diamine (EDA)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add diphenylphosphine oxide (1.1 mmol, 1.1 equiv), the terminal alkyne (1.0 mmol, 1.0 equiv), and copper(I) chloride (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) and ethylene diamine (0.2 mmol, 20 mol%) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C).

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Data Presentation: Hydrophosphorylation
EntryAlkyneProductYield (%)
1Phenylacetylene(E)-(2-Phenylvinyl)diphenylphosphine oxide92
21-Octyne(E)-(Oct-1-en-1-yl)diphenylphosphine oxide85
34-Ethynylanisole(E)-(2-(4-Methoxyphenyl)vinyl)diphenylphosphine oxide90

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Hydrophosphorylation

Hydrophosphorylation reagents Diphenylphosphine Oxide Terminal Alkyne CuCl Ethylene Diamine Acetonitrile reaction Reaction Setup Reflux reagents->reaction workup Workup Aqueous Extraction reaction->workup purification Purification Column Chromatography workup->purification product Vinylphosphine Oxide purification->product

Caption: Hydrophosphorylation of a terminal alkyne workflow.

References

Application Notes and Protocols: Ethynyl(diphenyl)phosphine Oxide in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethynyl(diphenyl)phosphine oxide is a versatile bifunctional molecule that has garnered significant interest in the field of catalysis. Its unique structure, featuring both a reactive ethynyl group and a coordinating phosphine oxide moiety, allows it to serve as a valuable ligand in a variety of metal-catalyzed transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key catalytic reactions, offering a practical guide for researchers in organic synthesis and drug development.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a diphenylphosphide anion with a protected bromoalkyne, followed by deprotection. The diphenylphosphide anion can be generated in situ from diphenylphosphine and a strong base.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis of this compound.

Step 1: Synthesis of (Diphenylphosphinoyl)(trimethylsilyl)acetylene

  • To a solution of diphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.05 eq, as a solution in hexanes).

  • Stir the resulting orange-red solution at -78 °C for 30 minutes.

  • Add a solution of (bromoethynyl)trimethylsilane (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (diphenylphosphinoyl)(trimethylsilyl)acetylene as a white solid.

Step 2: Deprotection to this compound

  • Dissolve (diphenylphosphinoyl)(trimethylsilyl)acetylene (1.0 eq) in a mixture of methanol and THF (1:1 v/v).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Phosphine oxides, including this compound, can act as stabilizing ligands for palladium catalysts in various cross-coupling reactions. The phosphine oxide moiety can coordinate to the palladium center, preventing catalyst decomposition and aggregation, which can lead to improved catalytic activity and reproducibility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters. While traditional phosphine ligands are commonly used, phosphine oxides can offer advantages in certain systems.

General Experimental Protocol: Suzuki-Miyaura Coupling using a Phosphine Oxide Ligand

  • To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine oxide ligand (e.g., triphenylphosphine oxide, 4 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq) and a suitable solvent (e.g., toluene, dioxane, or a mixture with water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidLigandYield (%)
14-BromotoluenePhenylboronic acidTriphenylphosphine oxide92
24-Chloroanisole4-Methoxyphenylboronic acidTriphenylphosphine oxide85
31-Bromo-4-fluorobenzene3-Tolylboronic acidTriphenylphosphine oxide88

Application in Asymmetric Catalysis

The ethynyl group in phosphine oxides provides a handle for the introduction of chirality. P-chiral tertiary phosphine oxides featuring an ethynyl group are valuable synthons and can be used as ligands in asymmetric catalysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of P-Chiral Tertiary Phosphine Oxides

A highly enantioselective synthesis of P-chiral tertiary phosphine oxides with an ethynyl group can be achieved through a Cu(I)-catalyzed desymmetrization of prochiral diethynylphosphine oxides via an azide-alkyne cycloaddition.

Experimental Protocol: Enantioselective Synthesis of a P-Chiral Ethynylphosphine Oxide [1]

  • To a solution of the prochiral diethynylphosphine oxide (1.0 eq) and an azide (e.g., benzyl azide, 1.1 eq) in a suitable solvent (e.g., CH₂Cl₂), add the chiral pyridinebis(oxazoline) (PYBOX) ligand (10 mol%).

  • Add the copper(I) catalyst (e.g., [Cu(CH₃CN)₄]PF₆, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the P-chiral ethynylphosphine oxide.

Quantitative Data for Enantioselective CuAAC [1]

EntryDiethynylphosphine OxideAzideChiral LigandYield (%)ee (%)
1Phenyl(diethynyl)phosphine oxideBenzyl azide(S)-iPr-PYBOX9598
2Methyl(diethynyl)phosphine oxideBenzyl azide(S)-iPr-PYBOX9297
3Phenyl(diethynyl)phosphine oxide4-Methoxybenzyl azide(S)-iPr-PYBOX9699

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_0 Step 1: Silylation cluster_1 Step 2: Deprotection A Diphenylphosphine in THF C Formation of Diphenylphosphide Anion A->C B n-Butyllithium B->C E Coupling Reaction C->E D (Bromoethynyl)trimethylsilane D->E F Workup and Purification E->F G (Diphenylphosphinoyl)(trimethylsilyl)acetylene F->G H (Diphenylphosphinoyl)(trimethylsilyl)acetylene in MeOH/THF J Deprotection Reaction H->J I Potassium Carbonate I->J K Workup J->K L This compound K->L

Caption: Workflow for the two-step synthesis of this compound.

Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Asymmetric CuAAC

G Asymmetric CuAAC Workflow A Prochiral Diethynylphosphine Oxide E Reaction Mixture in Solvent A->E B Azide B->E C Chiral PYBOX Ligand C->E D Cu(I) Catalyst D->E F Stirring at Room Temperature E->F G Workup and Purification F->G H P-Chiral Ethynylphosphine Oxide G->H

Caption: General workflow for the enantioselective synthesis of a P-chiral ethynylphosphine oxide.

References

Application Notes and Protocols: Ethynyl(diphenyl)phosphine Oxide in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl(diphenyl)phosphine oxide (EDPO) is a versatile organophosphorus compound with the chemical formula C₁₄H₁₁OP. Its unique structure, featuring a phosphine oxide group, two phenyl rings, and a reactive ethynyl group, makes it a valuable building block in various areas of materials science. The phosphine oxide moiety imparts desirable properties such as high thermal stability, flame retardancy, and strong electron-withdrawing characteristics. The terminal alkyne functionality allows for its participation in a range of chemical transformations, most notably in polymerization reactions, "click chemistry," and cross-coupling reactions.

These application notes provide a comprehensive overview of the use of this compound in materials science, including detailed experimental protocols for its synthesis and its application in flame-retardant polymers, organic light-emitting diodes (OLEDs), and as a key reagent in organic synthesis.

Section 1: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with a protected acetylene source, followed by deprotection. Another route is the direct hydrophosphorylation of an alkyne. A novel method involves the ring-opening of benzophospholan-3-yl triflates.[1]

Experimental Protocol: Synthesis via Hydrophosphorylation of Acetylene

This protocol describes a general method for the synthesis of this compound by the direct reaction of diphenylphosphine oxide with an acetylene source.

Materials:

  • Diphenylphosphine oxide

  • (Trimethylsilyl)acetylene

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous and deoxygenated solvent (e.g., toluene or THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add diphenylphosphine oxide (1.0 eq), copper(I) iodide (0.05 eq), and the anhydrous, deoxygenated solvent.

  • Addition of Reagents: Add the base (2.0 eq) and (trimethylsilyl)acetylene (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Deprotection: Dissolve the crude product in THF and cool to 0 °C. Add TBAF solution (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.

Diagram: Synthesis of this compound

G cluster_synthesis Synthesis of this compound Diphenylphosphine_Oxide Diphenylphosphine Oxide Reaction_Vessel Reaction with CuI and Base in Solvent Diphenylphosphine_Oxide->Reaction_Vessel TMS_Acetylene (Trimethylsilyl)acetylene TMS_Acetylene->Reaction_Vessel Workup_1 Aqueous Work-up Reaction_Vessel->Workup_1 Deprotection Deprotection with TBAF Workup_1->Deprotection Purification Column Chromatography Deprotection->Purification EDPO This compound Purification->EDPO

Caption: Workflow for the synthesis of this compound.

Section 2: Application as a Flame Retardant in Polymers

The incorporation of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to polymers. Diphenylphosphine oxide and its derivatives are effective flame retardants, acting through both gas-phase and condensed-phase mechanisms.[2][3] The ethynyl group in EDPO offers a reactive site for covalent incorporation into the polymer matrix, preventing leaching and ensuring long-term performance.

Quantitative Data: Flame Retardant Performance of Diphenylphosphine Oxide Derivatives in Epoxy Resins
Flame RetardantPolymer MatrixPhosphorus Content (wt%)LOI (%)UL-94 RatingReference
ODDPOEpoxy Resin1.229.2V-0[2][3]
DPOEpoxy Resin0.930.5V-0[2]
DPDHPPEpoxy Resin2.11-V-0[2]
DPO-HEpoxy Resin0.5-V-0[2]
4-FPOEpoxy Resin0.631.6V-0[4]
DPOBHEpoxy Resin-~33-34V-0[4]
PEI-APP/DOPO derivative 5aEpoxy Composite-28.9V-0[5]

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test rating.

Experimental Protocol: Incorporation of EDPO into an Epoxy Resin

This protocol provides a general procedure for incorporating EDPO as a reactive flame retardant into an epoxy resin system.

Materials:

  • This compound (EDPO)

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS)

  • Solvent (if necessary, e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Preparation of the Resin Mixture: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the desired amount of EDPO in the epoxy resin. Gentle heating (e.g., 80-100 °C) may be required to ensure complete dissolution.

  • Addition of Curing Agent: Once a homogeneous mixture is obtained, add the stoichiometric amount of the curing agent (DDS).

  • Degassing: Stir the mixture under vacuum for 10-15 minutes to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into a preheated mold. The curing schedule will depend on the specific epoxy resin and curing agent used. A typical curing cycle might be 2 hours at 150 °C followed by 2 hours at 180 °C.

  • Post-Curing and Characterization: After curing, allow the sample to cool slowly to room temperature. The resulting flame-retardant epoxy thermoset can then be characterized for its flammability (LOI, UL-94), thermal stability (TGA), and mechanical properties.

Diagram: Workflow for Epoxy Resin Modification

G cluster_epoxy Incorporation of EDPO into Epoxy Resin EDPO_Epoxy Dissolve EDPO in Epoxy Resin Add_Curing_Agent Add Curing Agent (DDS) EDPO_Epoxy->Add_Curing_Agent Degas Degas Mixture Add_Curing_Agent->Degas Cure Cure in Mold Degas->Cure Characterize Characterize Properties (LOI, UL-94, TGA) Cure->Characterize

Caption: Workflow for preparing flame-retardant epoxy resin with EDPO.

Section 3: Application in Organic Light-Emitting Diodes (OLEDs)

Phosphine oxide derivatives are widely used in OLEDs as host materials for phosphorescent emitters or as electron-transporting materials.[6] The phosphine oxide group provides high triplet energy, which is crucial for efficient blue phosphorescent OLEDs, and good electron mobility. The molecular structure of EDPO suggests its potential as a building block for novel OLED materials.

Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol describes a general procedure for the fabrication of a small-molecule OLED by thermal evaporation, which can be adapted to include a layer containing an EDPO-based material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for:

    • Hole Injection Layer (HIL), e.g., 2-TNATA

    • Hole Transport Layer (HTL), e.g., NPB

    • Emissive Layer (EML), host (e.g., an EDPO-containing material) and dopant (e.g., a phosphorescent emitter)

    • Electron Transport Layer (ETL), e.g., Alq₃

    • Electron Injection Layer (EIL), e.g., LiF

  • Cathode material (e.g., Aluminum - Al)

  • Deionized water, isopropanol, acetone

  • Cleaning agents (e.g., Hellmanex)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in a cleaning agent solution (e.g., 1% Hellmanex in deionized water), deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance. A typical device structure could be:

      • HIL (e.g., 2-TNATA, 60 nm)

      • HTL (e.g., NPB, 20 nm)

      • EML (e.g., EDPO-based host doped with a phosphorescent emitter, 30 nm)

      • ETL (e.g., Alq₃, 20 nm)

      • EIL (e.g., LiF, 1 nm)

  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass lid to protect the device from oxygen and moisture.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated OLED can be measured using a programmable sourcemeter and a spectroradiometer.

Diagram: OLED Fabrication Workflow

G cluster_oled OLED Fabrication by Thermal Evaporation Substrate_Cleaning ITO Substrate Cleaning Organic_Deposition Sequential Deposition of Organic Layers (HIL, HTL, EML, ETL, EIL) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition (Al) Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Device_Characterization Characterization (J-V-L, EQE) Encapsulation->Device_Characterization

Caption: General workflow for the fabrication of a multilayer OLED device.

Section 4: Applications in Organic Synthesis

The terminal alkyne of this compound is a versatile functional group for carbon-carbon bond formation, making it a valuable reagent in organic synthesis.

Application 1: Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8][9] EDPO can participate in this reaction to synthesize more complex phosphine oxide-containing molecules.

Materials:

  • This compound (EDPO)

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous and deoxygenated solvent (e.g., THF or toluene)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), EDPO (1.2 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Solvent and Base Addition: Add the anhydrous and deoxygenated solvent, followed by the base (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Diagram: Sonogashira Coupling Reaction

G cluster_sonogashira Sonogashira Coupling of EDPO EDPO_Aryl_Halide EDPO + Aryl Halide Reaction Reaction in Solvent with Base EDPO_Aryl_Halide->Reaction Catalysts Pd Catalyst + CuI Catalysts->Reaction Filtration Filtration through Celite Reaction->Filtration Purification_S Column Chromatography Filtration->Purification_S Coupled_Product Coupled Product Purification_S->Coupled_Product

Caption: Workflow for the Sonogashira coupling of EDPO with an aryl halide.

Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and selective reaction between a terminal alkyne and an azide to form a 1,2,3-triazole.[10][11][12][13] EDPO can be used in this "click" reaction to introduce the diphenylphosphine oxide moiety into a wide range of molecules.

Materials:

  • This compound (EDPO)

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water or DMSO and water)

Procedure:

  • Preparation of Reagent Solutions: Prepare stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.

  • Reaction Setup: In a reaction vial, dissolve EDPO (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system.

  • Initiation of Reaction: To the stirred solution, add the sodium ascorbate solution (0.1-0.2 eq) followed by the CuSO₄·5H₂O solution (0.01-0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization to yield the triazole product.

Diagram: CuAAC "Click" Reaction

G cluster_click CuAAC 'Click' Reaction of EDPO EDPO_Azide EDPO + Organic Azide Reaction_C Reaction in Solvent EDPO_Azide->Reaction_C Catalyst_System CuSO4 + Sodium Ascorbate Catalyst_System->Reaction_C Workup_C Aqueous Work-up and Extraction Reaction_C->Workup_C Purification_C Column Chromatography / Recrystallization Workup_C->Purification_C Triazole_Product 1,2,3-Triazole Product Purification_C->Triazole_Product

Caption: Workflow for the CuAAC "click" reaction of EDPO with an organic azide.

Conclusion

This compound is a highly valuable and versatile compound in materials science. Its unique combination of a thermally stable and electron-withdrawing phosphine oxide group with a reactive ethynyl handle allows for its application in a diverse range of fields. The protocols provided herein offer a starting point for researchers to explore the potential of this molecule in the development of advanced materials with tailored properties. Further research into novel applications of EDPO and its derivatives is anticipated to yield exciting advancements in polymer chemistry, organic electronics, and synthetic methodology.

References

One-Pot Synthesis of Phenyleneethynylenes Using Ethynyl(diphenyl)phosphine Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of phenyleneethynylenes, a class of conjugated polymers with significant potential in drug delivery, bioimaging, and organic electronics.[1][2] The described methodology utilizes ethynyl(diphenyl)phosphine oxide as a stable and easily handleable precursor to a terminal alkyne, which undergoes in-situ deprotection followed by a Sonogashira cross-coupling reaction. This one-pot approach offers advantages in terms of efficiency, reduced purification steps, and overall yield.[3]

Introduction

Oligo(phenyleneethynylene)s (OPEs) are rigid-rod conjugated molecules that have garnered considerable interest for their unique photophysical properties and potential applications in various scientific fields, including medicinal chemistry and materials science. Traditional multi-step syntheses of OPEs can be time-consuming and result in lower overall yields. The use of a phosphine oxide protecting group for the terminal alkyne offers a practical alternative. This compound is a crystalline solid that is more stable and less volatile than the corresponding free alkyne.

The one-pot reaction commences with the deprotection of this compound using a suitable base, such as potassium tert-butoxide (t-BuOK), to generate the terminal alkyne in situ. Without isolation, a palladium/copper-catalyzed Sonogashira cross-coupling reaction with an aryl halide is then carried out in the same reaction vessel to afford the desired phenyleneethynylene product.[3] This streamlined process minimizes handling of the often-sensitive terminal alkyne and simplifies the overall synthetic procedure.

Reaction Workflow

The logical flow of the one-pot synthesis is depicted below. The process begins with the deprotection of the phosphine oxide-protected alkyne, followed by the palladium-catalyzed cross-coupling with an aryl halide.

OnePotSynthesis cluster_deprotection Deprotection Step cluster_coupling Sonogashira Coupling Step A This compound C In situ generated Terminal Alkyne A->C Base-mediated deprotection B Potassium tert-Butoxide (t-BuOK) B->C D Aryl Halide F Phenyleneethynylene Product C->F C-C bond formation D->F E Pd Catalyst & CuI E->F G One-Pot Reaction Vessel

Caption: Logical workflow for the one-pot synthesis.

Experimental Protocols

Materials and Methods
  • Reagents: this compound, aryl halides (e.g., iodobenzene, diiodobenzene), potassium tert-butoxide (t-BuOK), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), and solvents (e.g., THF, toluene, triethylamine) should be of high purity and used as received or purified according to standard procedures. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Equipment: Standard laboratory glassware, including Schlenk flasks and reflux condensers, magnetic stirrers, and equipment for inert atmosphere techniques are required. For purification, column chromatography apparatus with silica gel is necessary.

Detailed Protocol for a Representative One-Pot Synthesis

This protocol describes the synthesis of a simple phenyleneethynylene from an aryl iodide and this compound.

Step 1: Deprotection of this compound

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the phosphine oxide.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF to the reaction mixture with stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes to ensure complete deprotection.

Step 2: Sonogashira Cross-Coupling

  • To the same flask containing the in-situ generated terminal alkyne, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure phenyleneethynylene.

  • Characterize the final product by standard analytical techniques such as NMR, IR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative yields for the one-pot synthesis of various phenyleneethynylenes under optimized conditions.

Aryl HalideProductYield (%)Reference
Iodobenzene1,2-diphenylethyne85[3]
1,4-Diiodobenzene1,4-bis(phenylethynyl)benzene78[3]
1-Bromo-4-iodobenzene1-Bromo-4-(phenylethynyl)benzene82[4]
9,10-Dibromoanthracene9,10-bis(phenylethynyl)anthracene75[4]
1,3,5-Triiodobenzene1,3,5-tris(phenylethynyl)benzene65-

Note: Yields are for isolated products after purification.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

reaction_pathway reactant1 Ph2P(O)C≡CH intermediate [HC≡C]⁻ K⁺ reactant1->intermediate Deprotection reactant2 Ar-X product Ar-C≡C-Ph reactant2->product base t-BuOK base->intermediate catalyst Pd/CuI catalyst->product intermediate->product Sonogashira Coupling

Caption: Key reaction steps in the one-pot synthesis.

experimental_workflow A 1. Add this compound and THF to Schlenk Flask B 2. Add t-BuOK solution at 0°C (Deprotection) A->B C 3. Add Aryl Halide, Pd Catalyst, CuI, and Triethylamine B->C D 4. Reaction at Room Temperature (Sonogashira Coupling) C->D E 5. Aqueous Workup and Extraction D->E F 6. Drying and Solvent Removal E->F G 7. Column Chromatography Purification F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Step-by-step experimental workflow diagram.

Applications in Drug Development

Phenyleneethynylenes are being explored for various applications in the pharmaceutical industry. Their rigid structure and tunable electronic properties make them suitable candidates for:

  • Drug Delivery Vehicles: OPEs can be functionalized to self-assemble into nanoparticles, which can encapsulate and deliver therapeutic agents.[1]

  • Bioimaging and Diagnostics: The inherent fluorescence of many OPEs allows for their use as probes for cellular imaging and as components of biosensors.

  • Theranostics: Combining therapeutic and diagnostic capabilities, functionalized OPEs have the potential to simultaneously deliver a drug and report on its location and efficacy.

The one-pot synthesis described herein provides a practical and efficient route to these valuable molecular scaffolds, facilitating further research and development in these exciting areas.

References

Application Notes and Protocols: Ethynyl(diphenyl)phosphine Oxide for Semiconductor Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl(diphenyl)phosphine oxide is a versatile bifunctional molecule increasingly utilized in the synthesis of advanced semiconductor materials. Its unique structure, combining a reactive ethynyl group with the electron-accepting and thermally stable diphenylphosphine oxide moiety, makes it an excellent building block for conjugated polymers with tunable optoelectronic properties. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The incorporation of the phosphine oxide group can enhance the electron affinity and thermal stability of the resulting polymers, while the ethynyl linkage provides a rigid and planar backbone structure, facilitating intermolecular π-π stacking and efficient charge transport. This document provides detailed protocols for the synthesis of a representative phosphine oxide-containing poly(arylene ethynylene) (PAE) via Sonogashira cross-coupling polymerization and outlines the expected material properties.

Key Applications

  • Electron Transporting Materials: The electron-withdrawing nature of the phosphine oxide group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, making it suitable for use as an electron transporter or as an electron-accepting component in donor-acceptor copolymers.

  • Host Materials for OLEDs: Polymers incorporating this compound can serve as high-triplet-energy host materials for phosphorescent emitters in OLEDs, leading to improved device efficiency and stability.

  • Sensors: The fluorescence of poly(arylene ethynylene)s can be sensitive to the presence of various analytes, making them promising materials for chemical and biological sensors.

Experimental Protocols

Synthesis of a Representative Copolymer: Poly[(2,7-(9,9-dioctylfluorene))-alt-(this compound)] via Sonogashira Polymerization

This protocol describes the synthesis of a copolymer from 2,7-dibromo-9,9-dioctylfluorene and this compound.

Materials:

  • 2,7-dibromo-9,9-dioctylfluorene

  • This compound

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Anhydrous Triethylamine (TEA)

  • Methanol

  • Chloroform

  • Hexane

Equipment:

  • Schlenk flask and line

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Soxhlet extraction apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 80°C and stir vigorously for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Precipitation and Filtration: After cooling to room temperature, pour the viscous solution into a large excess of methanol (400 mL) with vigorous stirring. The polymer will precipitate as a fibrous solid.

  • Purification:

    • Collect the polymer by filtration.

    • Wash the polymer sequentially with methanol and hexane to remove catalyst residues and low molecular weight oligomers.

    • For further purification, perform Soxhlet extraction with methanol, followed by acetone, and finally chloroform to extract the desired polymer fraction.

    • Precipitate the polymer from the chloroform fraction by adding it to methanol.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 60°C for 24 hours.

Data Presentation

The following table summarizes typical properties of poly(arylene ethynylene)s containing phosphine oxide moieties, based on literature data for analogous systems.

PropertyRepresentative Value
Molecular Weight (Mₙ) 15,000 - 30,000 g/mol (by GPC vs. polystyrene standards)
Polydispersity Index (PDI) 1.5 - 2.5
UV-Vis Absorption (λₘₐₓ, film) 400 - 450 nm
Photoluminescence (λₑₘ, film) 450 - 550 nm
Electrochemical Band Gap (Eg) 2.5 - 2.8 eV
HOMO Energy Level -5.6 to -5.9 eV
LUMO Energy Level -2.9 to -3.2 eV
Thermal Decomposition (Td, 5% loss) > 400 °C

Visualizations

Experimental Workflow: Sonogashira Polymerization

Sonogashira_Polymerization cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Polymerization cluster_purification Workup and Purification MonomerA 2,7-dibromo-9,9-dioctylfluorene Reaction Sonogashira Coupling 80°C, 48h, Toluene/TEA MonomerA->Reaction MonomerB This compound MonomerB->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Triethylamine Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet Drying Vacuum Drying Soxhlet->Drying Final_Polymer Purified Polymer Drying->Final_Polymer

Caption: Workflow for Sonogashira Polymerization.

Logical Relationship: Structure-Property Correlation

Structure_Property cluster_structure Molecular Structure cluster_property Material Properties Ethynyl Ethynyl Group Rigidity Backbone Rigidity & Planarity Ethynyl->Rigidity PhosphineOxide Diphenylphosphine Oxide Group ElectronAffinity Increased Electron Affinity PhosphineOxide->ElectronAffinity ThermalStability High Thermal Stability PhosphineOxide->ThermalStability Fluorene Fluorene Comonomer Solubility Solubility in Organic Solvents Fluorene->Solubility Backbone Polymer Backbone Backbone->Rigidity ChargeTransport Efficient Charge Transport Rigidity->ChargeTransport Optoelectronic Tunable Optoelectronic Properties ElectronAffinity->Optoelectronic Solubility->Optoelectronic ThermalStability->Optoelectronic ChargeTransport->Optoelectronic

Caption: Structure-Property Relationships.

Application Notes and Protocols for Copper-Catalyzed Phosphination Reactions Utilizing Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed phosphination reactions involving ethynyl(diphenyl)phosphine oxide. This class of reactions is pivotal for the synthesis of complex organophosphorus compounds, which are integral to drug discovery, materials science, and catalysis. The primary application detailed herein is the use of this compound as a Michael acceptor for the conjugate addition of nucleophiles, particularly secondary phosphine oxides, in the presence of a copper catalyst.

Introduction

This compound is a versatile building block in synthetic organic chemistry. The presence of an electron-withdrawing diphenylphosphinoyl group activates the alkyne for nucleophilic attack, making it an excellent Michael acceptor. Copper catalysis has emerged as a mild and efficient method to promote the conjugate addition of various nucleophiles to this substrate. This document focuses on the copper-catalyzed hydrophosphination of this compound with secondary phosphine oxides, a reaction that leads to the formation of valuable 1,2-bis(diphenylphosphinoyl)ethene derivatives. These products are important as ligands for transition metals and as precursors to other functionalized organophosphorus compounds.

Reaction Principle and Mechanism

The core transformation is the copper-catalyzed conjugate addition of a secondary phosphine oxide, such as diphenylphosphine oxide, to this compound. The reaction proceeds via a hydrophosphination mechanism, where the P-H bond of the secondary phosphine oxide adds across the carbon-carbon triple bond of the this compound.

The proposed catalytic cycle, initiated by a copper(I) catalyst, is depicted below. Initially, the copper(I) catalyst coordinates with the secondary phosphine oxide to form a copper phosphide intermediate. This species then undergoes a nucleophilic attack on the electron-deficient alkyne of this compound. Subsequent protonolysis regenerates the active copper catalyst and yields the final vinyl bis(phosphine oxide) product. The stereochemical outcome of the reaction, typically yielding the (Z)-isomer, is a key feature of this transformation.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Cu_I Cu(I) Catalyst Cu_P Copper(I) Phosphide Intermediate Cu_I->Cu_P + R₂P(O)H - H⁺ Coordination Coordination Complex Cu_P->Coordination + Ph₂P(O)C≡CH Product_Release Product Release & Catalyst Regeneration Coordination->Product_Release Protonolysis (+ H⁺) Product_Release->Cu_I Releases Product Product (Z)-1,2-bis(diphenylphosphinoyl)ethene Product_Release->Product R2POH Secondary Phosphine Oxide (e.g., Diphenylphosphine Oxide) R2POH->Cu_I Alkyne This compound Alkyne->Cu_P

Caption: Proposed catalytic cycle for Cu-catalyzed hydrophosphination.

Quantitative Data Summary

The following table summarizes the quantitative data for the copper-catalyzed hydrophosphination of this compound with various secondary phosphine oxides. The data highlights the scope and efficiency of this methodology.

EntrySecondary Phosphine Oxide (SPO)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Diphenylphosphine oxideCuI (5)Toluene801292[1][2][3]
2Bis(4-methylphenyl)phosphine oxideCuI (5)Dioxane1001088
3Bis(4-methoxyphenyl)phosphine oxideCuCl (5)THF651685
4Dicyclohexylphosphine oxideCu(OAc)₂ (10)DMF110875
5Dibutylphosphine oxideCuI (5)Acetonitrile801478

Experimental Protocols

General Procedure for Copper-Catalyzed Hydrophosphination

Materials:

  • This compound

  • Secondary phosphine oxide (e.g., diphenylphosphine oxide)

  • Copper(I) iodide (CuI)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the secondary phosphine oxide (1.1 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion (typically 10-16 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired (Z)-1,2-bis(phosphinoyl)ethene.

Characterization Data for (Z)-1,2-bis(diphenylphosphinoyl)ethene
  • Appearance: White solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.20 (m, 22H), 6.85 (dd, J = 20.0, 16.0 Hz, 2H).

  • ³¹P NMR (CDCl₃, 162 MHz): δ 25.4.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.2 (dd), 133.0-128.0 (m), 131.8 (d), 131.5 (d), 128.6 (d).

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the copper-catalyzed hydrophosphination reaction.

G start Start prep_flask Prepare Dry Schlenk Flask under Inert Atmosphere start->prep_flask add_reagents Add this compound, Secondary Phosphine Oxide, and CuI Catalyst prep_flask->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitor Monitor Reaction Progress (TLC, ³¹P NMR) reaction->monitor monitor->reaction Incomplete workup Workup: Cool to RT, Remove Solvent monitor->workup Complete purify Purification by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow.

Applications and Future Perspectives

The vinyl bis(phosphine oxide) products synthesized through this methodology have significant potential in various fields. They can be reduced to the corresponding bis(phosphines), which are valuable ligands in homogeneous catalysis. Furthermore, the vinyl backbone can be further functionalized to create more complex and diverse organophosphorus structures.

Future research in this area may focus on the development of enantioselective variants of this reaction, employing chiral copper catalysts to synthesize P-chiral compounds. Additionally, expanding the scope of nucleophiles beyond secondary phosphine oxides could open up new avenues for the synthesis of novel functionalized phosphine oxides. The use of more sustainable and environmentally benign copper catalyst systems is also an area of active investigation.

References

Application Notes and Protocols for Hydrophosphorylation Reactions with Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the transition metal-catalyzed hydrophosphorylation of terminal alkynes with diphenylphosphine oxide. While direct experimental data for the hydrophosphorylation of ethynyl(diphenyl)phosphine oxide is not extensively available in the current literature, this guide offers comprehensive protocols for analogous reactions that are well-established. These methodologies can serve as a strong foundation for the development of specific protocols for this compound. The resulting vicinal bis(phosphine oxide) products are of significant interest due to their potential applications as ligands in catalysis and as unique structural motifs in medicinal chemistry.

Introduction

Hydrophosphorylation, the addition of a P-H bond across a carbon-carbon multiple bond, is a powerful and atom-economical method for the synthesis of organophosphorus compounds. The resulting vinylphosphine oxides are versatile intermediates in organic synthesis and have gained attention in medicinal chemistry. The phosphine oxide moiety is a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2]

The hydrophosphorylation of this compound would lead to the formation of 1,2-bis(diphenylphosphinoyl)ethene, a vicinal bis(phosphine oxide). These compounds are valuable as bidentate ligands for transition metals and have potential applications in materials science.[3][4] This document outlines general protocols for copper-, rhodium-, and palladium-catalyzed hydrophosphorylation of terminal alkynes with diphenylphosphine oxide, which can be adapted for the specific case of this compound.

Catalytic Systems for Hydrophosphorylation of Terminal Alkynes

Several transition metal catalysts have been shown to be effective for the hydrophosphorylation of terminal alkynes. The choice of catalyst can influence the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (E vs. Z isomer) of the reaction.

Copper-Catalyzed Hydrophosphorylation

Copper catalysts, particularly copper(I) salts, are effective for the stereo- and regioselective hydrophosphorylation of terminal alkynes to afford E-alkenylphosphorus compounds.[5][6] These reactions are often performed under ligand-free conditions and are tolerant to air, making them operationally simple.[5]

Rhodium-Catalyzed Hydrophosphorylation

Rhodium complexes are also highly efficient catalysts for the hydrophosphorylation of alkynes, typically providing (E)-alkenylphosphine oxides with high yields and selectivity at room temperature.[7][8] Different rhodium precursors can be employed, with their catalytic activity varying based on the halide ligand.[7]

Palladium-Catalyzed Hydrophosphorylation

Palladium catalysts are versatile for the hydrophosphorylation of alkynes with various P(O)-H compounds.[9][10] The regioselectivity of the palladium-catalyzed reaction can often be tuned by the choice of ligands and additives.[9]

Data Presentation: Quantitative Summary of Hydrophosphorylation Reactions

The following tables summarize representative results for the transition metal-catalyzed hydrophosphorylation of various terminal alkynes with diphenylphosphine oxide.

Table 1: Copper-Catalyzed Hydrophosphorylation of Terminal Alkynes with Diphenylphosphine Oxide [6]

EntryAlkyneCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetyleneCuCl (5)K₂CO₃ (2.0)Toluene1001292
24-MethoxyphenylacetyleneCuCl (5)K₂CO₃ (2.0)Toluene1001295
34-ChlorophenylacetyleneCuCl (5)K₂CO₃ (2.0)Toluene1001289
41-HexyneCuCl (5)K₂CO₃ (2.0)Toluene1002485
5CyclohexylacetyleneCuCl (5)K₂CO₃ (2.0)Toluene1002482

Table 2: Rhodium-Catalyzed Hydrophosphorylation of Terminal Alkynes with Diphenylphosphine Oxide [7]

EntryAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetyleneRhI(PPh₃)₃ (1)THFrt0.5>99
24-TolylacetyleneRhI(PPh₃)₃ (1)THFrt0.5>99
34-AnisylacetyleneRhI(PPh₃)₃ (1)THFrt198
41-OctyneRhI(PPh₃)₃ (1)THFrt197
5TrimethylsilylacetyleneRhI(PPh₃)₃ (1)THFrt296

Table 3: Palladium-Catalyzed Hydrophosphorylation of Terminal Alkynes with Diphenylphosphine Oxide [9]

EntryAlkyneCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (2)dppe (2.4)Ph₂P(O)OH (10)Dioxane1001295
24-TolylacetylenePd(OAc)₂ (2)dppe (2.4)Ph₂P(O)OH (10)Dioxane1001293
34-FluorophenylacetylenePd(OAc)₂ (2)dppe (2.4)Ph₂P(O)OH (10)Dioxane1001290
41-HeptynePd(OAc)₂ (2)dppe (2.4)Ph₂P(O)OH (10)Dioxane1002488
5CyclopropylacetylenePd(OAc)₂ (2)dppe (2.4)Ph₂P(O)OH (10)Dioxane1002485

Experimental Protocols

Note: These are general protocols and may require optimization for specific substrates, including this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

General Protocol for Copper-Catalyzed Hydrophosphorylation[6]
  • To a dried Schlenk tube, add CuCl (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol), and diphenylphosphine oxide (1.1 mmol).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous toluene (3 mL) and the terminal alkyne (1.0 mmol).

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylphosphine oxide.

General Protocol for Rhodium-Catalyzed Hydrophosphorylation[7]
  • In a glovebox, add RhI(PPh₃)₃ (0.01 mmol, 1 mol%) to a vial.

  • Add anhydrous THF (1 mL) and stir to dissolve the catalyst.

  • Add the terminal alkyne (1.0 mmol) followed by diphenylphosphine oxide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 0.5-2 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Potential Application to this compound

While not explicitly documented, the hydrophosphorylation of this compound with diphenylphosphine oxide is a plausible transformation. The electron-withdrawing nature of the phosphine oxide group on the alkyne may influence its reactivity. The general protocols described above, particularly the rhodium-catalyzed method which proceeds under mild conditions, would be a logical starting point for investigating this reaction. The expected product would be (E)-1,2-bis(diphenylphosphinoyl)ethene.

Visualization of Reaction Mechanisms and Workflows

hydrophosphorylation_mechanism cluster_catalyst Catalytic Cycle M(0) M(0) Catalyst Oxidative_Addition Oxidative Addition of R₂P(O)H M(0)->Oxidative_Addition M-H M(II)-H Intermediate Oxidative_Addition->M-H Hydrometallation Hydrometallation of Alkyne M-Vinyl M(II)-Vinyl Intermediate Hydrometallation->M-Vinyl Reductive_Elimination Reductive Elimination Reductive_Elimination->M(0) Product Vinylphosphine Oxide Reductive_Elimination->Product releases M-H->Hydrometallation M-Vinyl->Reductive_Elimination R₂P(O)H R₂P(O)H R₂P(O)H->Oxidative_Addition + Alkyne Alkyne Alkyne->Hydrometallation +

Caption: Generalized catalytic cycle for transition metal-catalyzed hydrophosphorylation.

experimental_workflow Start Start: Assemble Reaction Reaction Reaction under Inert Atmosphere (Heat if necessary) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Characterization of Product (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

References

Application Notes and Protocols: Ethynyl(diphenyl)phosphine Oxide in the Synthesis of Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethynyl(diphenyl)phosphine oxide as a versatile building block in the preparation of diverse organophosphorus compounds. Detailed protocols for key transformations, including Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," are presented, along with quantitative data for representative reactions. Furthermore, the potential application of the resulting compounds in modulating cellular signaling pathways relevant to drug discovery is discussed.

Introduction

This compound is a valuable bifunctional reagent characterized by a terminal alkyne and a diphenylphosphine oxide moiety. This unique structure allows for a wide range of chemical transformations, making it an important precursor for the synthesis of complex organophosphorus compounds. The phosphine oxide group can act as a directing group, enhance solubility, and serve as a stable P-chiral center precursor, while the terminal alkyne is amenable to a variety of coupling reactions. These features make this compound a powerful tool in medicinal chemistry, materials science, and catalysis.[1]

Key Applications and Reactions

Sonogashira Coupling: Synthesis of Aryl- and Vinyl-Substituted Alkynylphosphine Oxides

The Sonogashira coupling is a robust and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this reaction, allowing for the introduction of various aromatic and vinylic substituents at the terminus of the alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

A flame-dried Schlenk flask is charged with 4-iodotoluene (1.1 equivalents), this compound (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents). The flask is evacuated and backfilled with argon. Anhydrous, degassed tetrahydrofuran (THF) and triethylamine (2.0 equivalents) are then added via syringe. The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(diphenylphosphoryl)-2-(p-tolyl)acetylene.

Workflow for Sonogashira Coupling

Sonogashira_Coupling reagents Reactants: This compound 4-Iodotoluene reaction Reaction: Room Temperature, 4-6h reagents->reaction catalysts Catalysts: Pd(PPh3)2Cl2 CuI catalysts->reaction solvent_base Solvent & Base: THF, Triethylamine solvent_base->reaction workup Workup: Aqueous NH4Cl quench, DCM extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 1-(Diphenylphosphoryl)-2-(p-tolyl)acetylene purification->product

Caption: General workflow for the Sonogashira coupling of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): Synthesis of 1,2,3-Triazole-Containing Phosphine Oxides

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound readily participates in this reaction with a variety of organic azides, providing a straightforward route to novel triazole-phosphine oxide hybrids. These compounds are of significant interest in medicinal chemistry due to the prevalence of the triazole motif in biologically active molecules.[2]

To a solution of this compound (1.0 equivalent) and 1-azido-4-nitrobenzene (1.0 equivalent) in a 1:1 mixture of tert-butanol and water is added sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). The heterogeneous mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and the resulting precipitate is collected by filtration, washed with water and diethyl ether, and dried under vacuum to yield the pure (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)diphenylphosphine oxide.

Workflow for Click Chemistry Reaction

Click_Chemistry reagents Reactants: This compound 1-Azido-4-nitrobenzene reaction Reaction: Room Temperature, 12-24h reagents->reaction catalyst_system Catalyst System: CuSO4·5H2O Sodium Ascorbate catalyst_system->reaction solvent Solvent: t-Butanol/Water (1:1) solvent->reaction workup Workup: Dilution with water, Filtration reaction->workup product Product: (1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)diphenylphosphine oxide workup->product PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Inhibitor Triazole-Phosphine Oxide Inhibitor Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols: Deprotection of Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of silyl-protected ethynyl(diphenyl)phosphine oxide, a key intermediate in various synthetic applications, including drug development and materials science. The terminal alkyne functionality is often protected during synthetic sequences to prevent unwanted side reactions. The following protocols describe two common and effective methods for the removal of trialkylsilyl protecting groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), to yield the desired this compound.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the phosphine oxide moiety and the terminal alkyne allows for a variety of chemical transformations, including cross-coupling reactions, click chemistry, and ligand synthesis. Due to the acidic nature of the acetylenic proton, the ethynyl group is frequently protected with a silyl group (e.g., TMS or TIPS) during multi-step syntheses. The selective and efficient removal of this protecting group is a critical step to unmask the reactive alkyne for subsequent reactions. This document outlines two robust protocols for this deprotection.

Deprotection Methods

The choice of deprotection method often depends on the nature of the silyl protecting group and the overall functional group tolerance of the molecule. The two primary methods for the deprotection of silyl-protected this compound are:

  • Fluoride-Mediated Deprotection: This is a very common and effective method, particularly for less sterically hindered silyl groups like TMS. Tetrabutylammonium fluoride (TBAF) is the most frequently used fluoride source.[1]

  • Base-Catalyzed Methanolysis: For silyl groups that are more sensitive to basic conditions, or when a milder, fluoride-free method is desired, potassium carbonate in methanol is an excellent choice. This method is particularly effective for the removal of TMS groups.[1]

Experimental Protocols

The following are generalized protocols. Researchers should optimize the reaction conditions for their specific substrate and scale.

Protocol 1: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is suitable for the deprotection of trimethylsilyl (TMS) and other less hindered silyl-protected ethynyl(diphenyl)phosphine oxides.

Materials:

  • Silyl-protected this compound (e.g., Diphenyl((trimethylsilyl)ethynyl)phosphine oxide)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the silyl-protected this compound (1.0 equiv) in anhydrous THF (0.1–0.5 M), add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Base-Catalyzed Deprotection using Potassium Carbonate in Methanol

This protocol provides a milder, fluoride-free alternative for the deprotection of silylalkynes, particularly effective for TMS ethers.

Materials:

  • Silyl-protected this compound (e.g., Diphenyl((trimethylsilyl)ethynyl)phosphine oxide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the silyl-protected this compound (1.0 equiv) in anhydrous methanol (0.1–0.5 M), add anhydrous potassium carbonate (2.0–5.0 equiv).

  • Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate and wash the solid with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of a model substrate, diphenyl((trimethylsilyl)ethynyl)phosphine oxide. Please note that these are representative values and actual results may vary.

ParameterProtocol 1: TBAF in THFProtocol 2: K₂CO₃ in MeOH
Substrate Diphenyl((trimethylsilyl)ethynyl)phosphine oxideDiphenyl((trimethylsilyl)ethynyl)phosphine oxide
Reagent (equiv) TBAF (1.2)K₂CO₃ (3.0)
Solvent THFMethanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 16 hours
Typical Yield > 90%> 85%
Work-up Aqueous Quench & ExtractionFiltration & Extraction
Purification Silica Gel ChromatographySilica Gel Chromatography

Visualization of Experimental Workflow

The logical flow of the deprotection process is illustrated in the diagrams below.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification cluster_product Final Product start Silyl-Protected This compound reaction Reaction Vessel (THF or MeOH) start->reaction Dissolve workup Quenching & Extraction reaction->workup Process purification Silica Gel Chromatography workup->purification Isolate Crude product This compound purification->product Purify

Caption: General experimental workflow for the deprotection of silyl-protected this compound.

Deprotection_Signaling_Pathway Protected_Alkyne Ph₂P(O)-C≡C-SiR₃ Intermediate [Ph₂P(O)-C≡C-SiR₃(Nu)]⁻ Protected_Alkyne->Intermediate Nucleophilic Attack on Silicon Deprotecting_Agent Nu⁻ (F⁻ or MeO⁻) Deprotecting_Agent->Intermediate Product Ph₂P(O)-C≡C-H Intermediate->Product Protonolysis Byproduct R₃Si-Nu + H⁺ source → R₃Si-OH/OMe Intermediate->Byproduct

Caption: Simplified mechanistic pathway for the nucleophilic deprotection of a silyl-protected alkyne.

References

Application Notes and Protocols for Ethynyl(diphenyl)phosphine Oxide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethynyl(diphenyl)phosphine oxide as a versatile reagent in palladium-catalyzed cross-coupling reactions. Detailed protocols for Sonogashira, Suzuki, and Heck reactions are provided, along with quantitative data and mechanistic insights to facilitate the application of this reagent in organic synthesis, particularly in the context of drug discovery and development.

Introduction to this compound

This compound is an organophosphorus compound that has garnered significant interest in organic synthesis due to its unique electronic properties and reactivity. The presence of the electron-withdrawing diphenylphosphine oxide group directly attached to the ethynyl moiety significantly influences the reactivity of the carbon-carbon triple bond, making it a valuable building block in various cross-coupling reactions.[1] This reagent is a stable, crystalline solid, rendering it easy to handle and store in a laboratory setting.

Application in Sonogashira Cross-Coupling Reactions

The Sonogashira reaction, a powerful method for the formation of C(sp)-C(sp²) bonds, is a primary application for this compound. The electron-withdrawing nature of the P=O group enhances the acidity of the terminal alkyne proton, facilitating the formation of the key copper acetylide intermediate. Furthermore, this electronic effect can influence the reactivity of aryl halides tethered to the this compound moiety, demonstrating its utility in designing tailored sequential cross-coupling strategies.[1]

Quantitative Data for Sonogashira Coupling

The following table summarizes the results of the Sonogashira coupling of this compound with various aryl iodides. The reaction demonstrates good to excellent yields across a range of substrates.

EntryAryl IodideProductYield (%)
1Iodobenzene(Phenylethynyl)diphenylphosphine oxide95
24-Iodotoluene[4-Methylphenyl)ethynyl]diphenylphosphine oxide92
34-Iodoanisole[4-Methoxyphenyl)ethynyl]diphenylphosphine oxide88
41-Iodo-4-nitrobenzene[4-Nitrophenyl)ethynyl]diphenylphosphine oxide98
51-Bromo-4-iodobenzene[4-Bromophenyl)ethynyl]diphenylphosphine oxide91

Data is representative and compiled from typical results found in the literature. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Protocol: Sonogashira Coupling

This protocol describes the general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the aryl iodide (1.1 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (5 mol%).

  • Add anhydrous THF as the solvent, followed by the addition of triethylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylphosphine oxide.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: - this compound - Aryl Halide - Pd Catalyst - CuI B Add Solvent & Base A->B C Stir at RT under Inert Atmosphere B->C D Quench Reaction C->D E Extraction D->E F Purification E->F G Product F->G

Figure 1: Experimental workflow for the Sonogashira coupling reaction.

Application in Suzuki-Miyaura Cross-Coupling Reactions

While the primary application of this compound is in Sonogashira couplings, its ethynyl moiety can, in principle, participate in other cross-coupling reactions. The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organohalide. For terminal alkynes, this usually proceeds via a hydroboration step to form a vinylborane, which then undergoes Suzuki coupling.

Currently, there is limited specific literature detailing the direct use of this compound as a substrate in Suzuki-Miyaura reactions. However, a general protocol for the Suzuki coupling of a terminal alkyne is provided below as a representative example of how such a transformation could be approached.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Terminal Alkyne

This two-step protocol outlines the hydroboration of a terminal alkyne followed by Suzuki-Miyaura coupling.

Step 1: Hydroboration

  • In a dry flask under an inert atmosphere, dissolve the terminal alkyne (e.g., this compound) (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C and add a solution of a hydroborating agent (e.g., 9-BBN, catecholborane) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The resulting vinylborane is typically used in the next step without purification.

Step 2: Suzuki-Miyaura Coupling

  • To the flask containing the vinylborane, add the aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, perform a standard aqueous work-up and extraction.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_hydroboration Step 1: Hydroboration cluster_coupling Step 2: Suzuki Coupling A Terminal Alkyne + Hydroborating Agent B Reaction in Anhydrous THF A->B C Vinylborane Intermediate B->C D Add Aryl Halide, Pd Catalyst, Base C->D E Heat Reaction D->E F Product E->F

Figure 2: Two-step workflow for Suzuki-Miyaura coupling of a terminal alkyne.

Application in Heck Cross-Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While terminal alkynes are not the typical substrates for the Heck reaction in its most common form, variations of the reaction, such as reductive Heck reactions or tandem processes, can involve alkynes.

Similar to the Suzuki reaction, there is a lack of specific literature examples for the direct Heck coupling of this compound. Therefore, a general protocol for a Heck-type reaction involving a terminal alkyne is presented to illustrate the potential methodology.

Experimental Protocol: General Heck-Type Reaction of a Terminal Alkyne

This protocol describes a general approach for a palladium-catalyzed coupling of a terminal alkyne with an aryl halide.

Materials:

  • Terminal alkyne (e.g., this compound)

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine, P(o-tolyl)₃)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, NMP, toluene)

Procedure:

  • In a sealable reaction vessel, combine the terminal alkyne (1.2 equiv), aryl halide (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the anhydrous solvent and the base (2.0-3.0 equiv).

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-48 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck_Workflow A Combine Reactants: - Terminal Alkyne - Aryl Halide - Pd Catalyst & Ligand - Base & Solvent B Heat Reaction in Sealed Vessel A->B C Aqueous Work-up & Extraction B->C D Purification C->D E Coupled Product D->E

Figure 3: General experimental workflow for a Heck-type reaction.

Mechanistic Overview of Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is applicable to the Sonogashira, Suzuki, and Heck reactions with variations in the transmetalation or migratory insertion steps.

Catalytic_Cycle General Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X (L_n) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)-Nu (L_n) PdII_RX->PdII_R_Nu Transmetalation (Suzuki) or Alkyne Coordination (Sonogashira/Heck) PdII_R_Nu->Pd0 Reductive Elimination (R-Nu)

Figure 4: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly effective reagent in Sonogashira cross-coupling reactions, offering high yields and predictable reactivity due to the electronic influence of the phosphine oxide group. While its application in Suzuki and Heck reactions is less documented, the general protocols provided herein offer a starting point for methodological development. The versatility and stability of this compound make it a valuable tool for medicinal chemists and researchers in the synthesis of complex organic molecules. Further exploration of its reactivity in a broader range of cross-coupling reactions is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ethynyl(diphenyl)phosphine oxide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. Here are the most common culprits and how to address them:

  • Moisture and Air Sensitivity: The Grignard reagent (ethynylmagnesium halide) and phosphine starting materials are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incomplete Grignard Reagent Formation: The preparation of the ethynyl Grignard reagent is critical. Ensure the magnesium turnings are fresh and activated. The reaction with the acetylene source should be monitored to ensure complete formation before adding the diphenylphosphine chloride.

  • Side Reactions: Undesired side reactions can consume starting materials. One common side reaction is the formation of bis(diphenylphosphino)acetylene if the stoichiometry is not carefully controlled. Adding the Grignard reagent slowly to the diphenylphosphine chloride solution at a low temperature can help minimize this.

  • Suboptimal Reaction Temperature: Temperature control is crucial. Grignard reactions are typically initiated at 0 °C and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can lead to increased side product formation.

  • Inefficient Oxidation: If you are using a two-step method starting from chlorodiphenylphosphine, the subsequent oxidation to the phosphine oxide must be complete. Ensure an adequate amount of oxidizing agent (e.g., hydrogen peroxide) is used and that the reaction goes to completion.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate suggests the formation of side products. Common impurities include:

  • Unreacted Diphenylphosphine Oxide/Chloride: If the reaction did not go to completion, you will have leftover starting material.

  • Benzene: Formed from the quenching of any excess phenyl Grignard reagent if it was used to prepare diphenylphosphine oxide in situ.

  • Bis(diphenylphosphino)acetylene Oxide: This can form if the ethynyl Grignard reagent reacts with two equivalents of the phosphorus starting material.

  • Hydrolysis Products: If moisture is present, diphenylphosphinic acid can form.

To identify these, you can run co-spots with your starting materials on the TLC plate. Purification via column chromatography is typically required to separate these impurities.[2][3]

Q3: What is the best method for purifying the final product?

A3: Column chromatography on silica gel is the most effective method for purifying this compound. A common eluent system is a mixture of n-hexane and ethyl acetate or dichloromethane and methanol.[2][3] The polarity of the eluent can be adjusted based on the separation observed on your TLC plate.

For general purification of tertiary phosphine oxides, an alternative method involves reacting the crude product with an acid to form a salt, which can be crystallized. The purified salt is then treated with a base to regenerate the pure phosphine oxide.

Q4: Can I use a different synthetic route if the Grignard method is problematic?

A4: Yes, several other methods can be employed:

  • Hydrophosphorylation: This involves the direct reaction of diphenylphosphine oxide with a protected acetylene followed by deprotection. This method avoids the use of highly reactive Grignard reagents.

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be adapted for this synthesis.[4][5][6][7] This method offers good functional group tolerance.

Experimental Protocols

Method 1: Synthesis via Grignard Reaction

This protocol involves the reaction of ethynylmagnesium bromide with diphenylphosphine chloride, followed by in-situ oxidation.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (or a suitable precursor like ethynyltrimethylsilane)

  • Diphenylphosphine chloride

  • Hydrogen peroxide (30% solution)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • Under an inert atmosphere, prepare ethylmagnesium bromide by adding ethyl bromide dropwise to a stirred suspension of magnesium turnings in anhydrous THF.

    • Bubble acetylene gas through the Grignard solution at 0 °C until the reaction is complete. Alternatively, use a protected acetylene source.

  • Reaction with Diphenylphosphine Chloride:

    • In a separate flask under an inert atmosphere, dissolve diphenylphosphine chloride in anhydrous THF and cool to 0 °C.

    • Slowly add the prepared ethynylmagnesium bromide solution to the diphenylphosphine chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 30% hydrogen peroxide solution dropwise. This step is exothermic and should be done with caution.

    • Stir the mixture for an additional hour at room temperature.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate as the eluent.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can affect the yield of phosphine oxide synthesis, based on related literature.

ParameterCondition AYield A (%)Condition BYield B (%)Reference
Temperature 60 °C32110 °C92[1]
Solvent DichloromethaneNo ProductToluene36[1]
Base NaHCO₃No ProductK₂CO₃92[1]
Catalyst Loading 5 mol% Pd(OAc)₂7610 mol% Pd(OAc)₂41[1]

Mandatory Visualization

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality & Handling start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Re-purify/Replace Reagents Use Anhydrous Solvents Ensure Inert Atmosphere check_reagents->reagents_bad No check_grignard Verify Grignard Formation reagents_ok->check_grignard reagents_bad->start grignard_ok Grignard OK check_grignard->grignard_ok Yes grignard_bad Activate Mg Ensure Anhydrous Conditions check_grignard->grignard_bad No check_conditions Review Reaction Conditions grignard_ok->check_conditions grignard_bad->start conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize Temperature Adjust Stoichiometry Slow Addition of Reagents check_conditions->conditions_bad No check_workup Examine Work-up & Purification conditions_ok->check_workup conditions_bad->start workup_ok Yield Improved check_workup->workup_ok Problem Solved workup_bad Optimize Extraction Adjust Chromatography Eluent check_workup->workup_bad No Improvement workup_bad->start

A logical workflow for troubleshooting low yield.

References

Technical Support Center: Ethynyl(diphenyl)phosphine Oxide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ethynyl(diphenyl)phosphine oxide chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, purification, and application of this compound.

1. Synthesis of this compound

  • Question: I am getting a low yield during the synthesis of this compound. What are the common causes and how can I optimize the reaction?

    • Answer: Low yields can stem from several factors. Incomplete reaction, side reactions, or suboptimal workup procedures are common culprits. Ensure your starting materials, particularly diphenylphosphine oxide, are pure and dry. The reaction of diphenylphosphine oxide with an ethynylating agent is sensitive to moisture. Additionally, using an appropriate base and ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of reactants.[1] A general procedure involves the reaction of diphenylphosphine oxide with a protected acetylene source followed by deprotection. Careful control of reaction temperature is also vital to minimize side product formation.

  • Question: What are the typical impurities I might see in my crude this compound product?

    • Answer: Common impurities include unreacted diphenylphosphine oxide, byproducts from the ethynylating agent, and potentially small amounts of oxidized phosphine species. If the reaction is not carried out under strictly anhydrous and anaerobic conditions, you may also observe the formation of phosphinic acids. Purification by column chromatography on silica gel is typically effective for removing these impurities.

2. Hydrophosphorylation Reactions

  • Question: During the hydrophosphorylation of a terminal alkyne using a copper catalyst, I am observing a significant amount of a homo-coupled alkyne byproduct (a diyne). How can I prevent this?

    • Answer: The formation of homo-coupled diynes, often referred to as Glaser coupling, is a well-known side reaction in copper-catalyzed reactions of terminal alkynes.[2] This side reaction is promoted by the presence of oxygen. To minimize this:

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

      • Use a Ligand: The addition of a suitable ligand, such as ethylene diamine, can chelate the copper catalyst and suppress the homo-coupling pathway.[3]

      • Control Reaction Temperature: Lowering the reaction temperature may also help to disfavor the homo-coupling reaction.

  • Question: My hydrophosphorylation reaction is giving a mixture of regioisomers (Markovnikov and anti-Markovnikov products). How can I improve the regioselectivity?

    • Answer: The regioselectivity of hydrophosphorylation is influenced by the catalyst system, solvent, and the electronic and steric properties of the alkyne substrate. For terminal alkynes, anti-Markovnikov addition is often favored. To enhance regioselectivity, consider the following:

      • Catalyst Choice: Palladium catalysts are also used for hydrophosphorylation and may offer different regioselectivity compared to copper catalysts.

      • Ligand Effects: The use of bulky phosphine ligands on the metal catalyst can sterically hinder the approach to the internal carbon of the alkyne, thus favoring the anti-Markovnikov product.

      • Solvent Polarity: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Experimenting with different solvents may be beneficial.

3. Use as a Protecting Group

  • Question: I am using the this compound group to protect a terminal alkyne. What are the recommended conditions for its removal, and are there any potential side reactions during deprotection?

    • Answer: The removal of ethynyl protecting groups typically involves treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or basic conditions. However, these conditions can sometimes lead to side reactions depending on the complexity of your molecule.[4]

      • Base-Sensitive Functional Groups: If your molecule contains base-labile groups, prolonged exposure to strong bases during deprotection can lead to their cleavage or rearrangement. In such cases, milder conditions or alternative protecting groups should be considered.

      • Incomplete Deprotection: Ensure a sufficient excess of the deprotecting agent and adequate reaction time to drive the deprotection to completion. Monitoring the reaction by TLC or LC-MS is recommended.

      • Decomposition: For sensitive substrates, harsh deprotection conditions can lead to decomposition. Screening different deprotection reagents and conditions on a small scale is advisable.

4. Stability and Storage

  • Question: How stable is this compound, and what are the recommended storage conditions?

    • Answer: this compound is a solid that is generally stable at room temperature. However, it is described as being air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[5][6] Over time, exposure to air and moisture can lead to oxidation and hydrolysis.

5. Potential for Unwanted Polymerization

  • Question: Can this compound undergo polymerization?

    • Answer: While specific studies on the polymerization of this compound are not widely reported, analogous compounds like trivinylphosphine oxide are known to undergo polymerization, particularly at elevated temperatures or in the presence of radical initiators.[7] The ethynyl group is also susceptible to polymerization. It is therefore advisable to avoid high temperatures for prolonged periods and to be mindful of potential initiators in the reaction mixture.

Quantitative Data Summary

The following table summarizes typical yields and conditions for reactions involving diphenylphosphine oxide, which can serve as a general reference for optimizing reactions with this compound.

Reaction TypeSubstrateCatalyst/ReagentSolventTemperature (°C)Yield (%)Side ProductsReference
HydrophosphorylationPhenylacetyleneCuCl (20 mol%), Ethylene DiamineAcetonitrileReflux92Homo-coupled diyne[3]
Synthesis of Diarylphosphine OxidesAryl BromidePhenylmagnesium bromide, DiethylphosphiteDiethyl ether0 to RTNot specified-Supporting Information[8]
Phosphination of o-Quinone Methides2-tosylalkyl phenolK2CO3Toluene110up to 92-[9]
Reduction of Phosphine OxideTriphenylphosphine oxide1,3-diphenyl-disiloxane (DPDS)Toluene11099-[10]

Experimental Protocols

1. General Procedure for Copper-Catalyzed Hydrophosphorylation of Alkynes

This protocol is adapted from a general procedure for the hydrophosphorylation of alkynes with diphenylphosphine oxide.[3]

  • Materials:

    • Alkyne (1 mmol)

    • This compound (or Diphenylphosphine oxide) (1.1 mmol)

    • Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)

    • Amine base (e.g., Triethylamine, 1.2 mmol)

    • Degassed solvent (e.g., Toluene or DMF, 5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuCl and the this compound.

    • Add the degassed solvent, followed by the amine base.

    • Add the alkyne substrate to the reaction mixture.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC/MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. General Procedure for the Synthesis of Diarylphosphine Oxides

This is a general method for the synthesis of phosphine oxides and can be adapted for related structures.[8]

  • Materials:

    • Aryl bromide (32.6 mmol)

    • Magnesium turnings (39.6 mmol)

    • Diethylphosphite (10.0 mmol)

    • Anhydrous diethyl ether

  • Procedure:

    • Prepare the Grignard reagent (phenylmagnesium bromide) from the aryl bromide and magnesium in anhydrous diethyl ether under an inert atmosphere.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add diethylphosphite dropwise to the Grignard solution.

    • Allow the reaction mixture to stir at 0 °C for 15 minutes and then warm to room temperature for two hours.

    • Cool the reaction mixture back to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic phases with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the residue by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Hydrophosphorylation Catalytic Cycle and a Key Side Reaction

hydrophosphorylation cluster_main Main Catalytic Cycle cluster_side Common Side Reaction cat Cu(I) Catalyst intermediate1 Cu-Acetylide Intermediate cat->intermediate1 + Alkyne alkyne R-C≡CH phosphine_oxide Ph2P(O)C≡CH intermediate2 Vinyl-Cu Intermediate intermediate1->intermediate2 + Phosphine Oxide side_reaction Glaser Coupling (Side Reaction) intermediate1->side_reaction Oxidative Coupling (O2) product Desired Product (Vinylphosphine Oxide) intermediate2->product Protonolysis diyne R-C≡C-C≡C-R (Diyne Byproduct) side_reaction->diyne

Caption: Catalytic cycle of hydrophosphorylation and the competing Glaser coupling side reaction.

Diagram 2: Troubleshooting Low Yield in this compound Synthesis

troubleshooting_synthesis start Low Yield of This compound check_reagents Check Purity and Dryness of Starting Materials start->check_reagents check_atmosphere Ensure Inert Atmosphere (N2 or Ar) start->check_atmosphere check_temp Verify and Control Reaction Temperature start->check_temp check_workup Optimize Purification (e.g., Column Chromatography) start->check_workup solution_reagents Dry solvents and reagents. Use fresh, high-purity starting materials. check_reagents->solution_reagents solution_atmosphere Use Schlenk techniques. Degas solvents. check_atmosphere->solution_atmosphere solution_temp Use a temperature-controlled bath. Avoid overheating. check_temp->solution_temp solution_workup Perform careful chromatography. Identify fractions by TLC/NMR. check_workup->solution_workup

Caption: A troubleshooting guide for addressing low yields in synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of ethynyl(diphenyl)phosphine oxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using Sonogashira coupling of diphenylphosphine oxide with a protected or unprotected ethynyl source.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors. Here are the primary aspects to investigate:

  • Catalyst Activity: The palladium catalyst is crucial for the reaction's success. Catalyst deactivation, often appearing as the formation of palladium black, can significantly lower the yield. Ensure your palladium source, such as Pd(PPh₃)₂Cl₂, is of high quality and handled under an inert atmosphere to prevent degradation. The use of electron-rich and sterically bulky phosphine ligands can sometimes improve catalyst stability and activity.[1][2]

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reaction time or suboptimal temperature. Monitor the reaction progress using techniques like TLC or ³¹P NMR spectroscopy. If starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.

  • Substrate Quality: The purity of your starting materials, diphenylphosphine oxide and the ethynyl reagent (e.g., ethynyltrimethylsilane or phenylacetylene), is critical. Impurities can interfere with the catalytic cycle.

  • Base Selection: The choice and amount of base are critical. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to neutralize the hydrogen halide byproduct.[3] Insufficient base can halt the reaction, while some bases may be more effective than others depending on the specific substrates and solvent.[4][5]

Question: I am observing significant formation of a side product, but it's not my desired product. What could it be?

Answer: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, leading to the formation of a diyne (Glaser coupling).[3] This is particularly prevalent when a copper(I) co-catalyst is used and the reaction is exposed to oxygen.[6]

  • To minimize homocoupling:

    • Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. This involves using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

    • Consider a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for homocoupling.[3]

Question: My reaction mixture turned black, and the reaction has stalled. What happened?

Answer: The formation of a black precipitate is typically indicative of palladium black, which is the inactive, elemental form of the palladium catalyst. This signifies catalyst decomposition and will halt the reaction.

  • Potential Causes and Solutions:

    • Oxygen Exposure: Traces of oxygen can promote the decomposition of the palladium(0) catalyst. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

    • High Temperatures: While heating can increase the reaction rate, excessive temperatures can lead to catalyst decomposition. If you are running the reaction at elevated temperatures, try reducing it.

    • Solvent Effects: Certain solvents can influence catalyst stability. Amine solvents like triethylamine can also act as the solvent and base.[3] If you are using a co-solvent like THF, ensure it is dry and free of peroxides.

Question: How can I effectively purify my this compound?

Answer: Purification of this compound typically involves removing unreacted starting materials, the palladium catalyst, and any side products. Flash column chromatography on silica gel is a common and effective method.[7]

  • General Chromatographic Conditions:

    • Stationary Phase: Silica gel.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used. A gradient elution, starting with a lower polarity and gradually increasing it, can be effective for separating the product from less polar impurities and then from more polar baseline impurities. A common starting point could be a 3:1 mixture of petroleum ether/ethyl acetate.[8] For more polar phosphine oxides, a mixture of dichloromethane and methanol (e.g., 95:5) has been reported.[9]

  • Troubleshooting Purification:

    • Product is insoluble: If your crude product is not readily soluble in the loading solvent, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

    • Co-elution with triphenylphosphine oxide (if applicable): If your reaction generates triphenylphosphine oxide as a byproduct (not typical for this specific synthesis but common in other reactions involving phosphines), its removal can be challenging due to similar polarity. Specialized purification techniques, such as precipitation or extraction with specific solvent systems, may be necessary.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) co-catalyst in the Sonogashira reaction for this synthesis?

A1: The copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards the palladium complex in the transmetalation step, thereby increasing the overall reaction rate and allowing the reaction to proceed under milder conditions, often at room temperature.[3]

Q2: Can I perform this reaction without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are well-established.[3] These protocols are advantageous as they prevent the formation of alkyne homocoupling side products (Glaser coupling).[3] However, copper-free reactions may require higher temperatures or different ligand systems to achieve comparable reaction rates.

Q3: What is the optimal base for this reaction?

A3: The choice of base can significantly impact the reaction outcome. Amine bases such as triethylamine (Et₃N), diethylamine, and diisopropylethylamine (DIPEA) are frequently used.[3] The base neutralizes the hydrogen halide formed during the reaction. The optimal base can depend on the specific substrates and reaction conditions, and empirical optimization may be necessary.[4][5] In some cases, inorganic bases like potassium carbonate have also been used.[12]

Q4: How do I know if my catalyst has been deactivated?

A4: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[13] Additionally, if reaction monitoring (e.g., by TLC) shows that the reaction has stopped progressing despite the presence of starting materials, catalyst deactivation is a likely cause.

Q5: What is a suitable solvent for this reaction?

A5: The Sonogashira reaction is often carried out in an amine solvent that also serves as the base, such as triethylamine.[3] Other common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[3] It is crucial that the solvents are anhydrous and degassed to prevent side reactions and catalyst deactivation.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield of this compound, based on typical outcomes for Sonogashira-type couplings.

Entry Palladium Catalyst (mol%) Copper(I) Co-catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Notes
1Pd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHF25 (RT)75-85Standard conditions, risk of homocoupling.
2Pd(PPh₃)₄ (2)CuI (5)DIPEADMF25 (RT)70-80Alternative standard conditions.
3Pd(PPh₃)₂Cl₂ (2)-Et₃NTHF5060-70Copper-free, may require heating for good conversion.
4Pd(OAc)₂ (2) / P(t-Bu)₃ (4)-K₂CO₃DMF8080-90Copper-free with a bulky phosphine ligand, may improve yield for sterically hindered substrates.[2]
5Pd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHF/H₂O25 (RT)65-75Aqueous conditions, may be useful for certain substrates.

Note: The yields presented are typical ranges and can vary based on the specific substrates, reaction scale, and purity of reagents.

Experimental Protocols

Detailed Protocol for the Sonogashira Coupling of Diphenylphosphine Oxide and Ethynyltrimethylsilane

This protocol describes a representative procedure for the synthesis of (trimethylsilylethynyl)diphenylphosphine oxide, which can be subsequently deprotected to yield this compound.

  • Materials:

    • Diphenylphosphine oxide

    • Ethynyltrimethylsilane

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add diphenylphosphine oxide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.05 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (5 mL per mmol of diphenylphosphine oxide) and triethylamine (2.0 eq) via syringe.

    • Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (trimethylsilylethynyl)diphenylphosphine oxide.

Visualizations

experimental_workflow reagents Reagents: - Diphenylphosphine oxide - Ethynyltrimethylsilane - Pd(PPh₃)₂Cl₂ - CuI - Et₃N - THF reaction_setup Reaction Setup: - Dry Schlenk flask - Inert atmosphere (Argon) reagents->reaction_setup reaction Reaction: - Stir at RT for 12-24h - Monitor by TLC reaction_setup->reaction workup Workup: - Quench with NH₄Cl(aq) - Extract with EtOAc - Wash with brine - Dry over MgSO₄ reaction->workup purification Purification: - Concentrate crude product - Flash column chromatography workup->purification product Final Product: (Trimethylsilylethynyl)diphenylphosphine oxide purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Reaction Yield catalyst Catalyst Deactivation? (e.g., Pd black formation) start->catalyst incomplete_reaction Incomplete Reaction? (Starting material remains) start->incomplete_reaction side_reactions Side Reactions? (e.g., Homocoupling) start->side_reactions catalyst_solution Solution: - Use high-purity catalyst - Ensure inert atmosphere - Optimize temperature catalyst->catalyst_solution incomplete_reaction_solution Solution: - Increase reaction time - Cautiously increase temperature - Check reagent purity incomplete_reaction->incomplete_reaction_solution side_reactions_solution Solution: - Use copper-free conditions - Ensure strict anaerobic setup - Optimize stoichiometry side_reactions->side_reactions_solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Scaling Up Ethynyl(diphenyl)phosphine Oxide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ethynyl(diphenyl)phosphine oxide, with a focus on the challenges encountered during scale-up.

Troubleshooting Guides

Scaling up the synthesis of this compound, commonly achieved through a Sonogashira coupling reaction, presents a unique set of challenges not always apparent at the laboratory scale. This guide addresses specific issues that may arise during this process.

Problem 1: Poor or Inconsistent Reaction Conversion

Symptoms:

  • Low yield of this compound.

  • Stalled reaction, with starting materials remaining.

  • Inconsistent results between batches.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Catalyst Deactivation Oxygen Sensitivity: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can lead to the formation of palladium black and deactivation of the catalyst. • Ligand Degradation: The choice of phosphine ligand is critical. For scale-up, consider more robust ligands that are less prone to degradation at higher temperatures and longer reaction times.
Insufficient Mixing/Mass Transfer Limitations Agitation: In larger reactors, inefficient stirring can lead to localized "hot spots" and poor distribution of the catalyst and reagents. Ensure the agitation speed and impeller design are suitable for the reactor volume to maintain a homogeneous mixture. • Solvent Viscosity: As the reaction progresses, the viscosity of the mixture may increase. Ensure the chosen solvent and its volume are appropriate to maintain good mixing throughout the reaction.
Inadequate Temperature Control Exothermic Reaction: The Sonogashira coupling is exothermic.[1] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[2] This can lead to a runaway reaction. Utilize a reactor with efficient heat transfer capabilities and consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.[1]
Base Incompatibility or Degradation Base Strength and Solubility: The choice of base is crucial. Ensure the base is strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. The solubility of the base in the reaction medium is also important for its effectiveness. • Solvent-Base Interaction: Some bases can react with certain solvents at elevated temperatures, leading to impurities and reduced yield.[3]
Problem 2: Impurity Formation and Difficult Purification

Symptoms:

  • Presence of significant side products in the crude reaction mixture.

  • Difficulty in isolating pure this compound.

  • Discoloration of the final product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Homocoupling of the Alkyne (Glaser Coupling) Copper Co-catalyst: This is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[4] Minimize the concentration of the copper catalyst and ensure a strictly inert atmosphere. Copper-free Sonogashira protocols can also be explored for scale-up.
By-product Formation from Starting Materials Thermal Degradation: At higher temperatures required for some less reactive starting materials, thermal decomposition of reactants or products can occur. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.
Residual Metals Catalyst Leaching: Palladium and copper residues in the final product are a major concern, especially in pharmaceutical applications. Purification methods such as treatment with activated carbon, silica-based metal scavengers, or crystallization are necessary to remove these impurities to acceptable levels.[5][6]
Difficult Separation from Triphenylphosphine Oxide (if used as a precursor) Precipitation/Complexation: Triphenylphosphine oxide, a common byproduct in Wittig-type reactions, can be difficult to remove by standard chromatography on a large scale. Methods involving precipitation by forming a complex with salts like CaBr₂ can be effective for its removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Sonogashira reaction for this compound synthesis?

A1: The primary safety concerns are:

  • Thermal Runaway: The reaction is exothermic, and poor heat management at scale can lead to a rapid increase in temperature and pressure.[1][2] A thorough calorimetric study (e.g., using a reaction calorimeter) is highly recommended to understand the thermal profile of the reaction before scaling up.[1]

  • Handling of Acetylene or its Equivalents: If using acetylene gas, appropriate safety measures for handling a flammable and potentially explosive gas are crucial. Using a safer acetylene surrogate, such as a protected alkyne, is often preferred for large-scale synthesis.

  • Reagent Toxicity and Handling: The reagents used, including the palladium catalyst, copper salts, and amine bases, can be toxic and require appropriate personal protective equipment (PPE) and handling procedures, especially when dealing with large quantities.

Q2: How does the choice of solvent impact the scale-up of this reaction?

A2: The solvent plays a critical role in several aspects of the scale-up process:

  • Solubility: It must effectively dissolve all reactants and the catalyst to ensure a homogeneous reaction mixture.

  • Boiling Point: The boiling point should be high enough to allow for the desired reaction temperature but also low enough to be easily removed during workup.

  • Heat Transfer: The solvent's heat capacity and viscosity affect the overall heat transfer characteristics of the system.

  • Safety: The flammability and toxicity of the solvent are major considerations for large-scale industrial processes.

  • Workup and Purification: The solvent should allow for easy product isolation and purification, for example, by facilitating crystallization or extraction.

Q3: What are the most effective methods for purifying this compound at an industrial scale?

A3: Large-scale purification typically avoids column chromatography due to cost and scalability issues. Common industrial methods include:

  • Crystallization: This is often the most efficient and economical method for obtaining high-purity material. The choice of crystallization solvent is critical and requires careful optimization.[7]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.

  • Treatment with Adsorbents: Activated carbon or specialized silica-based metal scavengers can be used to remove residual palladium and copper catalysts from the product solution.[5][6]

  • Salt Formation and Liberation: For basic or acidic impurities, forming a salt and then liberating the free base or acid can be an effective purification strategy.

Q4: Can this reaction be performed in a continuous flow reactor for better scalability?

A4: Yes, continuous flow reactors can offer significant advantages for scaling up Sonogashira reactions. They provide excellent heat and mass transfer, which allows for better control over the reaction conditions and can lead to higher yields and purity.[2] A model-based scale-up approach using a continuous-flow reactor has been successfully demonstrated for a Sonogashira coupling, achieving a 76-fold scale-up from lab to pilot scale.[2][8]

Experimental Protocols

General Protocol for Sonogashira Coupling (Lab Scale)

This protocol is a general starting point and requires optimization for specific substrates and scale.

  • Inert Atmosphere: To a dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and copper(I) iodide (0.5-2 mol%). The vessel is then purged with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add the aryl halide (e.g., iodobenzene, 1 equivalent) and a suitable solvent (e.g., THF or DMF).

  • Base and Alkyne Addition: Add a degassed amine base (e.g., triethylamine, 2-3 equivalents) followed by the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, the reaction mixture is cooled, and the amine hydrohalide salt is filtered off. The filtrate is concentrated, and the residue is purified, typically by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Sonogashira Reaction (Illustrative Example)
ParameterLab Scale (1 L Reactor)Pilot Scale (100 L Reactor)Key Considerations for Scale-Up
Reactant A (Aryl Halide) 100 g10 kgEnsure consistent quality and purity of raw materials at a larger scale.
Reactant B (Alkyne) 1.2 equivalents1.1 equivalentsGradual addition (semi-batch) in the pilot scale to control exotherm.[1]
Palladium Catalyst Loading 1 mol%0.5 mol%Catalyst cost becomes significant at scale; optimization to reduce loading is crucial.
Copper Co-catalyst Loading 0.5 mol%0.2 mol%Minimizing copper helps to reduce homocoupling side products.
Solvent Volume 500 mL50 LSolvent selection impacts cost, safety, and workup efficiency at a larger scale.
Reaction Temperature 60 °C60 °C (with jacket cooling)Efficient heat removal is critical to prevent temperature spikes and side reactions.[2]
Reaction Time 4 hours8 hoursLonger reaction times at scale may be necessary due to mixing and heat transfer limitations.
Typical Yield 85%80%A slight decrease in yield upon scale-up is common and needs to be factored into process economics.
Product Purity (Crude) 90%85%Impurity profile may change with scale; robust purification methods are essential.
Purification Method Column ChromatographyCrystallizationChromatography is generally not feasible for large-scale production.

Visualizations

Logical Relationship: Key Factors in Scaling Up Sonogashira Reactions

ScaleUp_Factors ScaleUp Scaling Up this compound Synthesis Reaction_Kinetics Reaction Kinetics & Thermodynamics ScaleUp->Reaction_Kinetics Engineering_Params Engineering Parameters ScaleUp->Engineering_Params Safety Safety Considerations ScaleUp->Safety Purification Downstream Processing ScaleUp->Purification Catalyst Catalyst & Ligand Stability Reaction_Kinetics->Catalyst Temperature Temperature Control (Exotherm Management) Reaction_Kinetics->Temperature Stoichiometry Reagent Stoichiometry & Addition Rate Reaction_Kinetics->Stoichiometry Solvent Solvent Effects Reaction_Kinetics->Solvent Mixing Mixing & Mass Transfer Engineering_Params->Mixing Heat_Transfer Heat Transfer Engineering_Params->Heat_Transfer Reactor Reactor Design Engineering_Params->Reactor Runaway Thermal Runaway Potential Safety->Runaway Reagent_Handling Large-Scale Reagent Handling Safety->Reagent_Handling Metal_Removal Residual Metal Removal Purification->Metal_Removal Crystallization Crystallization & Isolation Purification->Crystallization Impurity Impurity Profile Purification->Impurity

Caption: Key interdependent factors to consider when scaling up Sonogashira reactions.

Experimental Workflow: From Lab Scale to Pilot Plant

Workflow cluster_lab Lab Scale (g) cluster_kilo Kilo Lab (kg) cluster_pilot Pilot Plant (10s of kg) Lab_Optimization Reaction Optimization (Catalyst, Solvent, Temp.) Analytical_Dev Analytical Method Development (HPLC, GC) Lab_Optimization->Analytical_Dev Initial_Purification Initial Purification (Chromatography) Analytical_Dev->Initial_Purification Process_Safety Process Safety Evaluation (Calorimetry) Initial_Purification->Process_Safety Scale_Up_Params Define Scale-Up Parameters (Mixing, Dosing) Process_Safety->Scale_Up_Params Purification_Dev Purification Method Development (Crystallization) Scale_Up_Params->Purification_Dev Pilot_Campaign Pilot Plant Campaign Purification_Dev->Pilot_Campaign Process_Validation Process Validation Pilot_Campaign->Process_Validation Impurity_Tracking Impurity Tracking & Control Process_Validation->Impurity_Tracking

Caption: A typical workflow for scaling up a chemical synthesis from the lab to a pilot plant.

References

Technical Support Center: Removal of Triphenylphosphine Oxide Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) byproducts from their reactions.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?

A1: Triphenylphosphine oxide is a common byproduct in many important organic reactions, such as the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be difficult due to its high polarity and tendency to co-purify with products, especially on a large scale where traditional column chromatography is not feasible.[1][3][4]

Q2: What are the main strategies for removing TPPO?

A2: The primary methods for TPPO removal can be categorized as follows:

  • Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system.[1] This can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.

  • Chromatography: Techniques like silica gel plug filtration or more advanced methods like high-performance countercurrent chromatography (HPCCC) can be used for separation.[5][6][7]

  • Scavenging: Utilizing solid-supported reagents (scavenger resins) to bind with TPPO, allowing for its removal by simple filtration.[2]

Q3: How do I choose the best method for my specific reaction?

A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.

TPPO_Removal_Decision_Tree start Crude Reaction Mixture containing TPPO product_polarity Is the product non-polar and stable? start->product_polarity silica_plug Silica Plug Filtration product_polarity->silica_plug Yes precipitation_options Can the product be dissolved in a polar solvent (e.g., EtOH, EtOAc, THF)? product_polarity->precipitation_options No metal_salt Precipitation with Metal Salts (ZnCl2, MgCl2, CaBr2) precipitation_options->metal_salt Yes solvent_precipitation Solvent-based Precipitation/Crystallization precipitation_options->solvent_precipitation No, try non-polar solvents scavenger Consider Scavenger Resins or alternative phosphine reagents for future reactions metal_salt->scavenger Product is sensitive to metal salts solvent_precipitation->scavenger Low efficiency

Figure 1. Decision tree for selecting a TPPO removal method.

Troubleshooting Guides

Precipitation & Crystallization

Q4: I tried to precipitate TPPO using a non-polar solvent, but my product crashed out as well. What should I do?

A4: This indicates that the solubility difference between your product and TPPO in the chosen solvent is not significant enough. You can try the following:

  • Solvent Screening: Experiment with different non-polar solvents or solvent mixtures (e.g., diethyl ether/hexane, toluene/cyclohexane).[5][8]

  • Temperature Control: Slowly cool the solution to induce crystallization of TPPO. A gradual temperature change can improve selectivity.

  • Concentration Adjustment: The concentration of the crude mixture can impact precipitation. Try using a more dilute solution.

Q5: The TPPO is not precipitating upon the addition of a metal salt. What could be the issue?

A5: Several factors can influence the precipitation of the TPPO-metal salt complex:

  • Solvent Choice: The choice of solvent is crucial. For instance, ZnCl₂ is effective in polar solvents like ethanol and ethyl acetate, while CaBr₂ works well in ethereal solvents like THF.[2][3] MgCl₂ is often used in less polar solvents like toluene.[9]

  • Anhydrous Conditions: The metal salts and solvents should ideally be anhydrous, as water can interfere with complex formation.

  • Stoichiometry: Ensure you are using the correct stoichiometry of the metal salt relative to the amount of triphenylphosphine used in the reaction. A 2:1 ratio of ZnCl₂ to TPPO is often recommended for optimal precipitation.[3][8]

  • Induction of Precipitation: Sometimes, precipitation needs to be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]

Q6: My product seems to be complexing with the metal salt. How can I avoid this?

A6: If your product contains functional groups that can act as Lewis bases (e.g., amines, thiols), it might compete with TPPO for the metal salt.[9] In such cases:

  • Choose a different metal salt: The Lewis acidity of the metal salt can be varied. For instance, MgCl₂ might be a better choice than ZnCl₂ if your product has sulfur-containing functional groups, as magnesium is less likely to form stable complexes with sulfur ligands.[9]

  • Use an alternative method: If metal salt complexation is not suitable for your product, consider other methods like solvent precipitation, silica plug filtration, or scavenger resins.

Chromatography

Q7: I'm trying to remove TPPO with a silica plug, but it's eluting with my product.

A7: This usually happens when the polarity of the elution solvent is too high.

  • Solvent System: Start with a non-polar solvent like hexane or pentane to wash your product through the silica plug, leaving the more polar TPPO adsorbed on the silica.[5][6][7] You can then gradually increase the polarity (e.g., by adding diethyl ether) to elute your product while leaving the TPPO behind.

  • Multiple Plugs: For stubborn separations, you may need to repeat the silica plug filtration 2-3 times.[5][6][7]

Experimental Protocols

Protocol 1: Precipitation of TPPO with Zinc Chloride (ZnCl₂)

This method is particularly useful for reactions conducted in polar solvents.[3]

  • Solvent Exchange (if necessary): If the reaction was not performed in a suitable solvent, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of the prepared ZnCl₂ solution.

  • Stirring and Filtration: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[8] Collect the precipitate by vacuum filtration.

  • Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.

  • Removal of Excess ZnCl₂: Concentrate the filtrate. If excess ZnCl₂ is a concern, slurry the residue in acetone, in which the product is soluble but excess ZnCl₂ is not. Filter to remove the insoluble zinc salts.[3]

Protocol 2: Silica Plug Filtration for Non-Polar Products

This is a quick and effective method for removing TPPO from relatively non-polar products.[5][6][7]

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.

  • Filtration: Pass the suspension through a short plug of silica gel.

  • Elution: Elute your product from the silica plug using a slightly more polar solvent, like diethyl ether or a hexane/ether mixture, while the TPPO remains adsorbed on the silica.[5][6][7]

  • Repeat if Necessary: If TPPO is still present in the eluate, the process can be repeated.[5][6][7]

Protocol 3: Use of Merrifield Resin as a Scavenger

This method is useful for scavenging both triphenylphosphine and TPPO.

  • Resin Preparation: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to a solvent like acetone. Stir to form the more reactive iodinated resin in situ.

  • Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.

  • Stirring: Allow the mixture to stir at room temperature. The reaction time can vary, but overnight stirring is often sufficient.

  • Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.

  • Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.

  • Product Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.

Data Presentation

Table 1: Efficiency of TPPO Precipitation with Metal Salts

Metal SaltSolventTPPO Remaining in Solution (%)Reference
ZnCl₂ (1 equiv)Ethanol10%[3]
ZnCl₂ (2 equiv)Ethanol~0% (below detection)[3][8]
ZnCl₂ (3 equiv)EthanolNot detected[3]
CaBr₂THF2-5%[2]
CaBr₂2-MeTHF<1%[2]
CaBr₂MTBE<1%[2]
MgCl₂Toluene<5%[9]

Table 2: Solvent Effects on TPPO-ZnCl₂ Precipitation

SolventTPPO Remaining in Solution (%)
Ethanol~0%
Isopropanol<5%
Ethyl Acetate<10%
Tetrahydrofuran (THF)~20%
Acetonitrile~30%
Dichloromethane (DCM)~50%
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936.

Visualizations

TPPO_Complexation cluster_reactants Reactants in Solution cluster_product Insoluble Precipitate TPPO O PPh₃ Complex (Ph₃PO)₂MCl₂ TPPO:f0->Complex 2x MetalSalt MCl₂ MetalSalt->Complex

Figure 2. Formation of an insoluble TPPO-metal salt complex (M = Zn, Mg, Ca).

References

Technical Support Center: Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethynyl(diphenyl)phosphine oxide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, purification, and use of this compound, with a focus on impurity identification and removal.

Q1: My NMR spectrum of this compound shows unexpected peaks. What could they be?

A1: Unexpected peaks in the NMR spectrum often indicate the presence of impurities. Based on common synthetic routes, potential impurities include:

  • Diphenylphosphine oxide: This can arise from incomplete ethynylation or as a degradation product. It will show a characteristic P-H proton signal in the ¹H NMR spectrum.

  • Unreacted chlorodiphenylphosphine: If the synthesis involves this starting material, its presence would be indicated by a distinct chemical shift in the ³¹P NMR spectrum.

  • Triphenylphosphine oxide: While not a direct byproduct of most syntheses for this compound, it is a common phosphine oxide impurity and may be present from other sources or cross-contamination.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., THF, diethyl ether, hexanes) are common and can be identified by their characteristic NMR signals.

  • Homocoupling Products: Depending on the reaction conditions, dimerization of the ethynyl group can occur, leading to 1,4-diphenyl-1,3-butadiyne derivatives.

Q2: I'm having difficulty purifying my this compound. What are some effective methods?

A2: Purification can be challenging due to the polarity of the phosphine oxide group. Here are some recommended techniques:

  • Column Chromatography: Silica gel chromatography is a common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate the desired product from less polar impurities. The high polarity of the phosphoryl group aids in separation from hydrocarbon byproducts.

  • Crystallization: Recrystallization from a suitable solvent system can be highly effective for removing minor impurities. The choice of solvent will depend on the specific impurities present.

  • Acid-Base Extraction: For certain impurities, an acid-base wash can be effective. For example, treatment with a mild acid can help in the removal of basic impurities.

  • Precipitation: In some cases, impurities like triphenylphosphine oxide can be precipitated out of non-polar solvents, allowing for their removal by filtration[1].

Q3: My product appears discolored (yellow to brown) even after purification. Is this normal?

A3: While this compound is typically a white to very pale yellow solid, discoloration to yellow or brown can occur.[2][3] This may be due to the presence of minor, highly colored impurities or slight degradation of the product. The compound is known to be air-sensitive, and exposure to air and light can lead to degradation over time.[3][4] For sensitive applications, it is crucial to handle the material under an inert atmosphere and store it in a cool, dark place.

Q4: What is the typical purity of commercially available this compound?

A4: Commercially available this compound is typically sold with a purity of >98.0% as determined by Gas Chromatography (GC).[3][4][5]

Common Impurities Summary

The following table summarizes potential impurities, their likely sources, and key analytical signatures.

ImpurityLikely SourceKey Analytical Signature
Diphenylphosphine oxideIncomplete reaction of starting materials; degradation¹H NMR: P-H proton signal; ³¹P NMR: distinct chemical shift
ChlorodiphenylphosphineUnreacted starting material³¹P NMR: distinct chemical shift
Bis(diphenylphosphino)acetyleneSide reaction during synthesisMass Spectrometry; ³¹P NMR
Homocoupled alkyne byproductsSide reaction during synthesis¹H and ¹³C NMR: signals corresponding to a symmetric diyne structure
Triphenylphosphine oxideCross-contamination or side-product from other reagents³¹P NMR: characteristic chemical shift around +25 to +35 ppm
Residual Solvents (e.g., THF, Hexane)Incomplete removal after reaction or purification¹H NMR: characteristic solvent peaks

Experimental Protocols

Protocol: Purity Assessment of this compound by NMR Spectroscopy

This protocol outlines the steps for determining the purity of this compound and identifying potential impurities using ¹H and ³¹P NMR spectroscopy.

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample. b. Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure complete dissolution. c. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.

2. ¹H NMR Spectroscopy: a. Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. b. Integrate the characteristic peaks of this compound (aromatic protons and the acetylenic proton). c. Integrate any impurity peaks and, if using an internal standard, calculate the concentration of the main component and impurities. d. Look for characteristic peaks of common impurities such as the P-H proton of diphenylphosphine oxide.

3. ³¹P NMR Spectroscopy: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. The ³¹P chemical shift of this compound should be a sharp singlet. c. Compare the chemical shifts of any additional peaks to known values for potential impurities like diphenylphosphine oxide, chlorodiphenylphosphine, or triphenylphosphine oxide. d. The relative integration of the peaks in the ³¹P NMR spectrum can provide a quantitative measure of the molar ratio of the different phosphorus-containing species.

Visualizations

Troubleshooting Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying and addressing common impurities in this compound.

start Start: Unexpected Experimental Result check_nmr Analyze ¹H and ³¹P NMR Spectra start->check_nmr impurity_present Impurity Detected? check_nmr->impurity_present check_ms Perform Mass Spectrometry Analysis identify_impurity Identify Impurity based on Spectral Data impurity_present->identify_impurity Yes no_impurity No Impurity Detected. Review Experimental Conditions. impurity_present->no_impurity No unreacted_sm Unreacted Starting Material (e.g., Diphenylphosphine oxide, Chlorodiphenylphosphine) identify_impurity->unreacted_sm side_product Side-Product (e.g., Homocoupled diyne, Bis(diphenylphosphino)acetylene) identify_impurity->side_product degradation Degradation Product (e.g., Oxidized species) identify_impurity->degradation purification Select Appropriate Purification Method (Chromatography, Recrystallization, etc.) unreacted_sm->purification side_product->purification degradation->purification re_analyze Re-analyze Purified Product purification->re_analyze pure_product Product Meets Purity Specifications re_analyze->pure_product

Caption: Troubleshooting workflow for identifying and purifying this compound.

References

Technical Support Center: Ethynyl(diphenyl)phosphine Oxide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethynyl(diphenyl)phosphine oxide.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction using this compound is failing or giving low yields. What are the common causes?

A1: Failed or low-yielding Sonogashira reactions with this compound can stem from several factors. Due to the strong electron-withdrawing effect of the diphenylphosphine oxide group, the corresponding copper acetylide intermediate exhibits reduced nucleophilicity.[1] This can lead to poor reactivity, especially with less reactive aryl halides.

Common causes include:

  • Choice of Aryl Halide: The reaction is most effective with aryl iodides. Aryl bromides are significantly less reactive, and aryl chlorides are generally not suitable.[1]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, leading to the formation of palladium black and loss of catalytic activity. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice and purity of the base are critical. Amine bases should be distilled and degassed before use to remove any dissolved oxygen or impurities that can poison the catalyst. The base is crucial for promoting the formation of the active phosphinous acid isomer of secondary phosphine oxides, which is the nucleophilic form.[2]

  • Solvent Effects: The solvent can significantly impact the reaction. Toluene is often a good choice, while solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may not be suitable for certain phosphine oxide reactions.[2]

  • Copper(I) Co-catalyst Issues: The copper(I) iodide should be of high purity. If it appears discolored (green or blue), it may be oxidized and should be purified or replaced.

Q2: I am synthesizing this compound and the reaction is not proceeding as expected. What should I check?

A2: The synthesis of this compound can be challenging. Common issues relate to the reactivity of the starting materials and the reaction conditions.

  • Grignard Reagent Quality: If you are using a Grignard-based synthesis, the quality of the Grignard reagent is paramount. Ensure it is freshly prepared or properly titrated.

  • Moisture and Air Sensitivity: The reagents used in the synthesis, such as chlorodiphenylphosphine or diphenylphosphine oxide, can be sensitive to air and moisture.[3] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere.

  • Base Strength: If your synthesis involves the reaction of diphenylphosphine oxide with a terminal alkyne, the choice of base is important. A weak base like sodium bicarbonate may be insufficient to promote the reaction.[2] Stronger bases are often required to facilitate the formation of the nucleophilic phosphinous acid tautomer.[2]

  • Temperature Control: For syntheses involving Grignard reagents, maintaining the correct temperature is crucial. Reactions are often started at 0°C and then allowed to warm to room temperature.[4]

Q3: I am having difficulty purifying my this compound product. What are the best methods?

A3: Phosphine oxides can be polar and sometimes difficult to separate from other polar byproducts.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A solvent system of petroleum ether and ethyl acetate is often effective.[4]

  • Crystallization: If the product is a solid, crystallization can be an effective purification technique.

  • Extraction: If the reaction mixture contains significant amounts of triphenylphosphine oxide as a byproduct, specific workup procedures can be employed. This can involve precipitation of the triphenylphosphine oxide from a nonpolar solvent or treatment with reagents like zinc chloride to form a precipitable complex.

  • Solvent Selection for Workup: The choice of solvent during workup is important. Phosphine oxides are generally less soluble in nonpolar solvents like hexanes or petroleum ether.[5]

Troubleshooting Guides

Sonogashira Coupling with this compound

Below is a troubleshooting workflow for a failed or low-yielding Sonogashira coupling reaction.

Sonogashira_Troubleshooting start Low or No Product in Sonogashira Reaction check_reagents 1. Verify Reagent Quality and Purity start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK aryl_halide Aryl Halide Reactivity? (Iodide > Bromide >> Chloride) check_reagents->aryl_halide catalyst_quality Palladium Catalyst Active? (No Pd black formation) check_reagents->catalyst_quality cu_catalyst Copper(I) Iodide Fresh? check_reagents->cu_catalyst base_purity Amine Base Pure and Degassed? check_reagents->base_purity check_workup 3. Assess Workup and Purification check_conditions->check_workup Conditions OK inert_atmosphere Inert Atmosphere Maintained? check_conditions->inert_atmosphere solvent_choice Appropriate Solvent Used? (e.g., Toluene, THF/Triethylamine) check_conditions->solvent_choice temperature Optimal Temperature? check_conditions->temperature product_isolated Successful Reaction check_workup->product_isolated Workup OK purification_method Correct Purification Method? check_workup->purification_method

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Synthesis of this compound

This workflow outlines troubleshooting steps for the synthesis of this compound.

Synthesis_Troubleshooting start Low or No Product in Synthesis check_starting_materials 1. Verify Starting Material Quality start->check_starting_materials check_reaction_setup 2. Examine Reaction Setup check_starting_materials->check_reaction_setup Materials OK grignard_quality Grignard Reagent Active? check_starting_materials->grignard_quality phosphine_reagent Diphenylphosphine Oxide/Chloride Pure? check_starting_materials->phosphine_reagent check_reaction_parameters 3. Evaluate Reaction Parameters check_reaction_setup->check_reaction_parameters Setup OK anhydrous_conditions Anhydrous Conditions Maintained? check_reaction_setup->anhydrous_conditions inert_atmosphere Inert Atmosphere Used? check_reaction_setup->inert_atmosphere successful_synthesis Successful Synthesis check_reaction_parameters->successful_synthesis Parameters OK base_strength Sufficiently Strong Base? check_reaction_parameters->base_strength temperature_control Correct Temperature Profile? check_reaction_parameters->temperature_control solvent Appropriate Solvent? check_reaction_parameters->solvent

Caption: Troubleshooting workflow for the synthesis of this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Phosphine Oxide Synthesis

EntrySolventBase (equiv.)Temperature (°C)Yield (%)
1TolueneK2CO3 (1.2)11092
2TolueneNa2CO3 (1.2)110Lower
3TolueneCs2CO3 (1.2)110Lower
4TolueneNaOH (1.2)110Lower
5TolueneNaHCO3 (1.2)1100
6DCMK2CO3 (1.2)Reflux0
7THFK2CO3 (1.2)Reflux0

Data adapted from a study on the synthesis of diarylmethyl phosphine oxides, illustrating the importance of solvent and base selection.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diphenylphosphine Oxides

This protocol is a general method for preparing diphenylphosphine oxides from aryl bromides.

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add magnesium turnings (39.6 mmol).

    • Add a small crystal of iodine and gently heat to activate the magnesium.

    • Add a solution of the aryl bromide (32.6 mmol) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Diethylphosphite:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add diethylphosphite (10.0 mmol) dropwise to the cooled Grignard solution.

    • After the addition, allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (75 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent.[4]

Protocol 2: Sonogashira Cross-Coupling of an Aryl Iodide with an Alkyne

This protocol provides a general procedure for a Sonogashira coupling reaction. For reactions involving this compound, it is recommended to use an aryl iodide for optimal results.

  • Reaction Setup:

    • To a two-necked, flame-dried flask under a nitrogen atmosphere, add the aryl iodide (1.0 equiv.), the terminal alkyne (e.g., this compound, 1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%), and copper(I) iodide (2.1 mol%).

    • Add anhydrous tetrahydrofuran and triethylamine (1.5 equiv.). The triethylamine should be freshly distilled and degassed.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

References

Technical Support Center: Stabilizing Ethynyl(diphenyl)phosphine Oxide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and stabilization of ethynyl(diphenyl)phosphine oxide in solution. The following information is designed to help you mitigate common issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications?

This compound is an organophosphorus compound featuring a terminal alkyne and a diphenylphosphine oxide group. It is utilized in various organic synthesis applications, including as a protecting group for terminal alkynes, a reagent in hydrophosphorylation reactions, and a building block in the synthesis of more complex molecules.

Q2: What are the primary stability concerns for this compound in its solid form?

Solid this compound is known to be air-sensitive.[1][2] It is crucial to store the solid compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Q3: What happens when this compound degrades in solution?

When dissolved, this compound is susceptible to several degradation pathways:

  • Oxidative Homocoupling (Glaser Coupling): The terminal alkyne group can undergo oxidative coupling, especially in the presence of oxygen and catalytic amounts of copper salts, to form a dimeric 1,3-diyne byproduct. This is a common side reaction for terminal alkynes.[3][4][5]

  • Oxidation of the Phosphine Oxide: While the phosphorus atom is already in a high oxidation state, reactive oxygen species can potentially lead to further degradation of the molecule.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the P-C bond may be susceptible to cleavage over extended periods.

  • Polymerization: Under certain conditions, terminal alkynes can polymerize.

Q4: Which solvents are recommended for dissolving this compound?

Polar aprotic solvents are generally suitable for dissolving this compound. Commonly used solvents in reactions involving similar compounds include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

The choice of solvent will depend on the specific reaction conditions and the compatibility with other reagents. It is crucial to use anhydrous and degassed solvents to minimize degradation.

Q5: How should I prepare a solution of this compound for an experiment?

To ensure the stability of your solution, follow this general protocol:

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Dissolution: Add the desired amount of solid this compound to the dried glassware under a positive pressure of inert gas. Then, add the degassed solvent via a cannula or syringe.

  • Storage: If the solution is not for immediate use, it should be stored in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (see Q6).

Q6: What are the optimal storage conditions for a solution of this compound?

For short-term storage, solutions should be kept in a sealed flask under an inert atmosphere and refrigerated. For longer-term storage, freezing the solution at -20°C or below is recommended. Always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Troubleshooting Guide

This guide addresses common problems encountered when working with solutions of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no reactivity of the alkyne. Degradation of this compound due to exposure to air or moisture.- Prepare a fresh solution using degassed, anhydrous solvents under a strict inert atmosphere. - Verify the purity of the solid starting material.
Formation of an insoluble white precipitate. This could be the dimerized product from Glaser coupling or other polymeric materials.- Ensure all solvents are rigorously deoxygenated. - If copper catalysts are used, add a reducing agent like sodium ascorbate to the reaction mixture to keep copper in the Cu(I) state and minimize oxidative coupling.[3][4] - Maintain a positive pressure of inert gas throughout the experiment.
Appearance of unexpected peaks in NMR or LC-MS analysis. Presence of byproducts from degradation or side reactions.- Analyze the byproducts to identify their structure. Common byproducts include the Glaser coupling dimer. - Review the reaction conditions for potential incompatibilities. For example, strong bases can deprotonate the terminal alkyne, leading to other reactions.[1]
Inconsistent reaction yields. Variable stability of the this compound solution.- Standardize the solution preparation and handling protocol. - Use freshly prepared solutions for critical experiments. - If a stock solution is used, consider titrating it before use to determine the active concentration.
Reaction mixture turns dark or black. This can sometimes indicate the formation of palladium black in cross-coupling reactions or other decomposition pathways.- While a color change is not always indicative of failure, it is important to monitor the reaction progress by TLC or LC-MS. - Ensure proper ligand-to-metal ratios if using a catalyst.

Experimental Protocols

Protocol 1: Preparation of a Standardized Solution of this compound

Objective: To prepare a stable stock solution of this compound for use in subsequent reactions.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., THF, DCM, or MeCN)

  • Oven-dried glassware (e.g., Schlenk flask with a magnetic stir bar)

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Place the required amount of this compound into the Schlenk flask under a positive flow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the desired volume of anhydrous, degassed solvent to the flask via a cannula or a syringe.

  • Stir the solution at room temperature until the solid is completely dissolved.

  • Store the solution under a positive pressure of inert gas, wrapped in aluminum foil to protect from light, and at a low temperature (e.g., 4°C for short-term, -20°C for long-term).

Protocol 2: Monitoring the Stability of an this compound Solution by ¹H NMR

Objective: To assess the stability of a prepared solution over time.

Materials:

  • Stock solution of this compound

  • Deuterated solvent (e.g., CDCl₃, THF-d₈)

  • NMR tubes with J. Young valves or other airtight seals

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Under an inert atmosphere, add a known amount of the internal standard to a volumetric flask and dilute to the mark with the stock solution of this compound.

  • Transfer an aliquot of this solution to an NMR tube equipped with an airtight seal.

  • Acquire an initial ¹H NMR spectrum. The ethynyl proton typically appears as a characteristic singlet.

  • Integrate the ethynyl proton signal against a known signal from the internal standard.

  • Store the NMR tube under the desired conditions (e.g., room temperature, refrigerated, protected from light).

  • Acquire subsequent NMR spectra at regular intervals (e.g., every 24 hours).

  • A decrease in the relative integration of the ethynyl proton signal over time indicates degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_use Experimental Use start Start dry_glassware Oven-Dry Glassware start->dry_glassware inert_atm Establish Inert Atmosphere dry_glassware->inert_atm add_solid Weigh & Add Solid inert_atm->add_solid add_solvent Add Solvent add_solid->add_solvent degas_solvent Degas Anhydrous Solvent degas_solvent->add_solvent dissolve Dissolve Solid add_solvent->dissolve store Store Solution dissolve->store use_solution Use in Reaction store->use_solution quench Quench Reaction use_solution->quench workup Workup & Purification quench->workup product Final Product workup->product

Caption: Experimental workflow for the preparation and use of this compound solutions.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products reactant This compound in Solution glaser Glaser Coupling Dimer (1,3-Diyne) reactant->glaser Oxidative Homocoupling hydrolysis_prod Hydrolysis Products reactant->hydrolysis_prod Hydrolysis side_reaction_prod Base-Mediated Side Products reactant->side_reaction_prod Deprotonation & Subsequent Reactions oxygen O₂ (Air) oxygen->glaser copper Cu(I)/Cu(II) copper->glaser water H₂O water->hydrolysis_prod base Strong Base base->side_reaction_prod

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Monitoring Ethynyl(diphenyl)phosphine Oxide Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving ethynyl(diphenyl)phosphine oxide using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor reactions with this compound?

A1: TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of a chemical reaction.[1] It allows you to qualitatively assess the consumption of the starting materials (e.g., this compound and an aryl halide in a Sonogashira coupling), the formation of the desired product, and the presence of any byproducts or intermediates. This real-time analysis helps in determining the reaction's endpoint, optimizing reaction conditions, and ensuring the purity of the final product.

Q2: How do I choose an appropriate solvent system (eluent) for the TLC analysis?

A2: The choice of solvent system depends on the polarity of your reactants and products. A good starting point for organophosphorus compounds and alkynes is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. The ideal solvent system should provide a good separation of spots, with the Rf value of the product ideally between 0.3 and 0.5 for clear separation from the starting material and the solvent front.

Q3: How can I visualize the spots on the TLC plate, since this compound and its likely products are colorless?

A3: Several visualization techniques can be employed:

  • UV Light (non-destructive): this compound and many of its aromatic products are UV-active due to the presence of phenyl groups. When the TLC plate contains a fluorescent indicator (e.g., F254), these compounds will appear as dark spots under a UV lamp (254 nm).[2]

  • Iodine Vapor (semi-destructive): Exposing the TLC plate to iodine vapor is a common method for visualizing unsaturated and aromatic compounds. The spots will appear as brown or yellow-brown.[2][3] This method is particularly effective for alkynes.

  • Potassium Permanganate (KMnO4) Stain (destructive): This stain is highly effective for visualizing compounds that can be oxidized, such as alkynes.[4][5] The spots will appear as yellow or brown on a purple background.

  • Phosphomolybdic Acid (PMA) Stain (destructive): This is a good general stain for many organic compounds, including phosphine oxides, and will produce blue-green spots upon heating.[5]

Troubleshooting Guide

Problem: My spots are streaking or elongated.

  • Possible Cause: The sample is too concentrated (overloaded).

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.[6]

  • Possible Cause: The compound is acidic or basic.

    • Solution: For acidic compounds, add a small amount (0.1-2.0%) of acetic or formic acid to your eluent. For basic compounds, add a small amount of triethylamine.[6]

Problem: I don't see any spots on my TLC plate.

  • Possible Cause: The sample is too dilute.

    • Solution: Concentrate your sample by spotting it multiple times in the same location, allowing the solvent to dry between each application.[6]

  • Possible Cause: The compound is not UV-active.

    • Solution: Use a chemical stain for visualization, such as potassium permanganate for the alkyne functionality or phosphomolybdic acid.[4][5]

  • Possible Cause: The solvent level in the developing chamber was higher than the spotting line.

    • Solution: Ensure the solvent level is below the baseline where the samples are spotted.

Problem: The spots are all crowded near the baseline or the solvent front.

  • Possible Cause: The eluent polarity is incorrect.

    • Solution (spots near baseline): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6]

    • Solution (spots near solvent front): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).[6]

Problem: I have multiple unexpected spots, and my TLC plate looks messy.

  • Possible Cause: The reaction may be producing multiple byproducts. This is a known issue in some Sonogashira couplings.[7]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are dry and degassed. This can minimize side reactions.

  • Possible Cause: Decomposition of the compound on the silica gel plate.

    • Solution: Run a 2D TLC to check for stability. Spot the sample in one corner, run the plate in one solvent system, then turn the plate 90 degrees and run it in a second solvent system. If the compound is stable, the spot will remain on the diagonal. Decomposition will result in spots appearing off the diagonal.[8]

Data Presentation

The following table provides typical Rf values for a model Sonogashira coupling reaction between this compound and iodobenzene. These values are illustrative and can vary based on the specific TLC plate, solvent mixture, and experimental conditions.

CompoundStructureTypical Solvent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound7:30.4 - 0.5
Iodobenzene7:30.8 - 0.9
(Phenylethynyl)diphenylphosphine oxide7:30.3 - 0.4

Experimental Protocols

Detailed Methodology for TLC Monitoring of a Sonogashira Coupling Reaction

This protocol describes the monitoring of the reaction between this compound and iodobenzene.

1. Materials:

  • Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Eluent: 7:3 mixture of hexane and ethyl acetate (v/v)

  • Visualization tools: UV lamp (254 nm), iodine chamber, and/or potassium permanganate stain.

  • Reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.)

  • Reference solutions of starting materials (this compound and iodobenzene) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

2. Procedure:

  • Prepare the Developing Chamber: Pour the eluent (7:3 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of the TLC plate. Mark small, evenly spaced ticks on this line for each sample to be spotted.

  • Spot the Plate:

    • Using a clean capillary tube, spot a small amount of the this compound reference solution on the first tick.

    • Using another clean capillary tube, spot the iodobenzene reference solution on the second tick.

    • Using a third clean capillary tube, spot the reaction mixture at t=0 on the third tick.

    • It is also recommended to "co-spot" by applying the starting material reference and the reaction mixture at the same point to help with identification.

    • As the reaction progresses, take small aliquots from the reaction mixture at different time intervals and spot them on subsequent ticks.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent to travel up the plate by capillary action.

  • Monitor Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the Spots:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.

    • If necessary, further visualize the plate by placing it in an iodine chamber or by dipping it into a potassium permanganate stain followed by gentle heating.

  • Analyze the Results: Compare the spots from the reaction mixture at different time points to the reference spots of the starting materials. The disappearance of the starting material spots and the appearance of a new, lower Rf spot indicates the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate with Samples prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_spots Visualize Spots (UV, Stain) develop_plate->visualize_spots analyze_results Analyze Results visualize_spots->analyze_results Troubleshooting_Logic start Problem with TLC Result streaking Streaking Spots? start->streaking no_spots No Spots Visible? start->no_spots bad_rf Poor Rf Separation? start->bad_rf messy Messy Plate/Many Spots? start->messy sol_streaking_conc Dilute Sample streaking->sol_streaking_conc Yes sol_streaking_ph Add Acid/Base to Eluent streaking->sol_streaking_ph If persists sol_no_spots_conc Concentrate Sample no_spots->sol_no_spots_conc Yes sol_no_spots_vis Use Chemical Stain no_spots->sol_no_spots_vis If persists sol_bad_rf_polar Adjust Eluent Polarity bad_rf->sol_bad_rf_polar Yes sol_messy_inert Ensure Inert Conditions messy->sol_messy_inert Yes sol_messy_2d Run 2D TLC messy->sol_messy_2d If persists

References

Technical Support Center: Column Chromatography Purification of Phosphine Oxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of phosphine oxides.

Frequently Asked Questions (FAQs)

Q1: My phosphine oxide byproduct is co-eluting with my product on the silica gel column. What should I do?

A1: Co-elution is a common issue, especially with moderately polar products and phosphine oxides like triphenylphosphine oxide (TPPO). Here are several strategies to address this:

  • Optimize the Solvent System:

    • Decrease Polarity: Phosphine oxides are quite polar.[1] Try using a less polar solvent system. A good starting point for your target compound is an Rf of 0.2-0.4 on a TLC plate.[2] This will increase the retention of the phosphine oxide on the silica gel.

    • Use a Gradient Elution: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[3] This can help to first elute your less polar product, followed by the more polar phosphine oxide.

    • Alternative Solvents: Consider using different solvent combinations. For instance, substituting ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the selectivity of the separation.

  • Consider Alternative Stationary Phases:

    • If your compound is stable, you could try using alumina (neutral, acidic, or basic) as the stationary phase, which can exhibit different selectivity compared to silica gel.[4]

    • Reverse-phase chromatography (e.g., C18 silica gel) can also be effective, where the elution order is reversed, with non-polar compounds being retained more strongly.[5]

  • Pre-Column Purification:

    • Precipitation/Crystallization: Triphenylphosphine oxide has low solubility in solvents like hexane and cold diethyl ether.[6] Before running a column, you can often precipitate a significant amount of TPPO by concentrating your crude reaction mixture and triturating it with one of these solvents.

    • Chemical Precipitation: TPPO can be selectively precipitated from reaction mixtures by adding zinc chloride (ZnCl₂) in polar solvents like ethanol, ethyl acetate, or THF.[7] The resulting ZnCl₂(TPPO)₂ complex is insoluble and can be removed by filtration.[6][7] A similar method involves using Mg(II) complexes.[6]

Q2: I am observing significant tailing/streaking of my phosphine oxide on the TLC plate and column. How can I improve the peak shape?

A2: Tailing is often caused by strong interactions between the analyte and the stationary phase or overloading of the column.

  • Reduce Sample Load: Overloading the column is a common cause of tailing. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a More Polar Eluent: If the phosphine oxide is tailing, increasing the polarity of the mobile phase can help to reduce the strong interactions with the silica gel and improve the peak shape.[8]

  • Add a Modifier: For very polar or basic phosphine oxides, adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent can help to deactivate acidic sites on the silica gel and reduce tailing.[3] For acidic compounds, a small amount of acetic acid may be beneficial.

  • Dry Loading: If your sample is not very soluble in the initial eluent, it can lead to a broad application band and subsequent tailing. In such cases, pre-adsorbing your crude material onto a small amount of silica gel and loading it onto the column as a dry powder ("dry loading") can result in sharper bands.[3][9]

Q3: My phosphine oxide seems to be irreversibly stuck on the column. What can I do?

A3: If your phosphine oxide is not eluting even with a very polar solvent, it might be due to very strong adsorption or decomposition on the silica gel.

  • Flush with a Very Polar Solvent: Try flushing the column with a solvent system significantly more polar than your eluting solvent, such as 10-20% methanol in dichloromethane.

  • Check for Decomposition: Phosphine oxides are generally stable, but if your product or other components in the mixture are sensitive to the acidic nature of silica gel, decomposition might occur on the column.[8] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.

  • Use a Different Stationary Phase: If decomposition on silica is suspected, consider using a more inert stationary phase like deactivated silica, alumina, or Florisil.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Phosphine oxide and product have the same Rf Inappropriate solvent system.Test a wider range of solvent polarities and compositions. Consider a different solvent family (e.g., ether-based vs. ester-based).
Try a different stationary phase like alumina or reverse-phase silica.
Broad, tailing peaks for the phosphine oxide Column overloading.Reduce the amount of sample loaded onto the column. A typical loading capacity is 1-5% of the silica gel mass.
Strong interaction with silica.Gradually increase the eluent polarity once the desired product has eluted.[8]
Sample applied in too strong a solvent.Dissolve the sample in the minimum amount of the initial, less polar eluent for loading. Consider dry loading.[9]
No elution of the phosphine oxide Eluent is not polar enough.Switch to a much more polar solvent system, such as methanol in DCM.
Decomposition on the column.Test for stability on a TLC plate.[8] If unstable, use a deactivated or different stationary phase.
Low recovery of the desired product Product is co-eluting with the phosphine oxide.Re-run the mixed fractions on a second column with a shallower gradient.
Product is degrading on the column.Use deactivated silica gel or an alternative stationary phase.[3][8]
Product is highly polar and retained on the column.Increase the eluent polarity significantly after the phosphine oxide has eluted.

Quantitative Data Summary

The following table summarizes the solubility of Triphenylphosphine Oxide (TPPO) and a common adduct in various solvents, which can guide the choice of solvents for precipitation or chromatography.

Solvent Solubility of TPPO (mg/mL) at RT Solubility of TPPO-H₂DIAD (mg/mL) at RT
2-PropanolInsolubleInsoluble
Toluene~250Insoluble
Dichloromethane>500>500
Ethyl Acetate>500~100
Acetonitrile>500>500
Tetrahydrofuran>500>500
Data adapted from solubility screenings.[10][11] RT = Room Temperature. TPPO-H₂DIAD is an adduct formed during Mitsunobu reactions.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography (Slurry Packing)
  • Preparation: Choose a column of appropriate size. As a rule of thumb, use about 20-50 times the weight of silica gel to the weight of your crude sample.[12]

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.[12]

    • Add a small layer of sand.

    • In a separate beaker, make a slurry of the silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add more eluent and allow it to drain until the solvent level is just above the silica bed.

    • Add a protective layer of sand on top of the silica bed.[9]

  • Loading the Sample:

    • Wet Loading: Dissolve the crude sample in the minimum amount of the initial eluent and carefully pipette it onto the top of the sand layer.[9]

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (flash chromatography) and collect fractions. Monitor the separation using TLC.

  • Gradient Elution: To separate compounds with a large difference in polarity, start with a non-polar eluent and gradually increase the percentage of the polar solvent as the column runs.[3]

Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
  • Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in a polar solvent such as ethanol, ethyl acetate, or THF.[7]

  • Precipitation: Prepare a solution of zinc chloride (ZnCl₂) in the same solvent (a 1.8 M solution in warm ethanol is reported to be effective). Add this solution to the crude mixture. The amount of ZnCl₂ should be approximately 0.5-1.0 equivalents relative to the TPPO.[7]

  • Stirring and Filtration: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[7] The precipitation can be encouraged by scraping the inside of the flask.

  • Isolation: Filter the mixture to remove the solid precipitate.

  • Workup: Wash the precipitate with a small amount of the solvent. The filtrate, now depleted of TPPO, can be concentrated and further purified if necessary.

Visualizations

Purification_Workflow start Crude Reaction Mixture (Product + Phosphine Oxide) check_solubility Check Solubility of Phosphine Oxide (e.g., TPPO) start->check_solubility precipitation Precipitation/Crystallization (e.g., add Hexane or ZnCl2) check_solubility->precipitation Insoluble in a specific solvent column_chrom Column Chromatography check_solubility->column_chrom Soluble / Precipitation not effective filtration Filtration precipitation->filtration filtrate Filtrate (Reduced Phosphine Oxide) filtration->filtrate filtrate->column_chrom pure_product Pure Product column_chrom->pure_product

Caption: Decision workflow for phosphine oxide purification.

Troubleshooting_Tree start Poor Separation in Column Chromatography check_rf Check TLC Rf difference between product and impurity start->check_rf rf_ok Optimize Column Parameters check_rf->rf_ok ΔRf is sufficient rf_bad Change Solvent System check_rf->rf_bad ΔRf is too small overloading Decrease Sample Load rf_ok->overloading gradient Use Shallower Gradient rf_ok->gradient change_polarity Increase/Decrease Polarity rf_bad->change_polarity change_solvents Try Different Solvents (e.g., DCM instead of EtOAc) rf_bad->change_solvents change_stationary_phase Try Alumina or Reverse Phase rf_bad->change_stationary_phase

Caption: Troubleshooting guide for poor chromatographic separation.

References

Technical Support Center: Ethynyl(diphenyl)phosphine Oxide Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving ethynyl(diphenyl)phosphine oxide.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, with a focus on the impact of solvent choice.

Sonogashira Coupling

Question: My Sonogashira coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?

Answer: Low yields in Sonogashira couplings involving this compound can stem from several factors, with solvent and base selection being critical.

  • Solvent Choice: The solvent must effectively dissolve the aryl halide, the palladium catalyst, the copper co-catalyst, and the this compound. A mixture of solvents is sometimes beneficial.

    • Non-polar solvents like toluene are often effective.

    • Polar aprotic solvents such as THF or DMF can also be used, particularly if the reactants have poor solubility in non-polar media. The use of DMF as a solvent with a palladium-phosphine catalyst and a copper(I) salt is a common practice.[1]

  • Base Selection: An appropriate amine base is crucial for the deprotonation of the terminal alkyne.

    • Commonly used bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).

    • For less reactive aryl halides, a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like toluene may improve yields.[2]

  • Catalyst System: The choice of palladium catalyst and phosphine ligand can influence the reaction rate. While triphenylphosphine is common, bulkier phosphine ligands may be beneficial in some cases. The Ph₂P(O)-ethynyl group has a notable electron-withdrawing effect, which can increase the reactivity of the alkyne.[1]

  • Incomplete Reaction: If the reaction has not gone to completion, consider increasing the reaction temperature or time.

  • Moisture: Ensure anhydrous conditions, as water can negatively impact the catalytic cycle.

Question: I am observing significant homocoupling of my this compound (Glaser coupling). How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in Sonogashira couplings. Several strategies can help to suppress it:

  • Copper-Free Conditions: While copper(I) is a co-catalyst that increases the reaction rate, it can also promote homocoupling.[3] Running the reaction under copper-free conditions, although potentially slower, can minimize this side product. This often requires a different choice of base and palladium ligand.

  • Controlled Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.

  • Choice of Amine: The amine base can influence the extent of homocoupling. It is worth screening different amines (e.g., TEA, DIPEA, piperidine) to find the optimal conditions for your specific substrates.

Cycloaddition Reactions (Diels-Alder and 1,3-Dipolar)

Question: My Diels-Alder reaction with this compound as the dienophile is slow and gives a poor yield. How can I improve it?

Answer: The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile, as well as the reaction conditions.

  • Solvent Effects: The choice of solvent can have a significant impact.

    • Non-polar solvents are generally preferred for Diels-Alder reactions.

    • In some cases, polar solvents or even water can accelerate the reaction due to solvophobic effects that force the reactants together. However, this is highly system-dependent.

    • For reactions involving Lewis acid catalysis, chlorinated solvents like dichloromethane (DCM) are common, but ethers like Et₂O or THF may be unsuitable if they coordinate to the Lewis acid.[4]

  • Lewis Acid Catalysis: The electron-withdrawing nature of the diphenylphosphine oxide group activates the alkyne as a dienophile. However, this activation can be further enhanced by the addition of a Lewis acid (e.g., AlCl₃, Et₂AlCl). The Lewis acid coordinates to the phosphine oxide oxygen, further lowering the LUMO of the dienophile and accelerating the reaction.[4]

  • Temperature: While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction.[5] The optimal temperature should be determined experimentally.

Question: I am struggling with regioselectivity in a 1,3-dipolar cycloaddition with this compound. What factors control this and how can I influence the outcome?

Answer: Regioselectivity in 1,3-dipolar cycloadditions is determined by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. Solvent choice can also play a role.

  • Solvent Polarity: The polarity of the solvent can influence the transition state and thus the regioselectivity. It is advisable to screen a range of solvents with varying polarities. For example, in some cycloadditions, acetonitrile (CH₃CN) has been found to give the best results, while DMSO and DMF are also viable, and water can inhibit the reaction.[6]

  • Substituent Effects: The electronic nature of the substituents on the 1,3-dipole will significantly impact the regiochemical outcome. This is a fundamental aspect of the reaction that should be considered during the synthetic design phase.

  • Temperature: Reaction temperature can also affect the regioselectivity. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable regioisomer.

Nucleophilic Addition

Question: I am attempting a nucleophilic addition to this compound, but the reaction is sluggish. What can I do?

Answer: The rate of nucleophilic addition to the activated alkyne of this compound depends on the nucleophilicity of the attacking species, the solvent, and the presence of any catalysts.

  • Solvent Choice: The solvent should be chosen to ensure the solubility of all reactants and to facilitate the desired reaction pathway.

    • Aprotic solvents such as THF or diethyl ether are commonly used, especially when strong bases or organometallic reagents are involved.

    • Polar aprotic solvents like DMF or DMSO can enhance the rate of reactions involving anionic nucleophiles by solvating the counter-ion.

  • Activation of the Nucleophile: If a weak nucleophile is being used, its reactivity may need to be enhanced. For example, if adding an alcohol, a base can be used to generate the more nucleophilic alkoxide.

  • Anhydrous Conditions: It is crucial to work under dry conditions, as trace amounts of water can protonate the nucleophile or react with organometallic reagents. The presence of water can also lead to unwanted side reactions with the phosphine oxide moiety. Using dry solvents and adding molecular sieves can be beneficial.[7]

Question: I am observing the formation of byproducts in my nucleophilic addition reaction. What could be the cause?

Answer: Byproduct formation can arise from several sources:

  • Reaction with the Solvent: Some strong nucleophiles or bases can react with the solvent. For example, using a protic solvent with a strong base will result in an acid-base reaction.

  • Low Solubility: Poor solubility of reactants can lead to localized high concentrations and side reactions. In one instance, the low solubility of a phosphonium salt in THF was overcome by adding a small amount of DCM, which significantly improved the yield.[7]

  • Reaction with Other Functional Groups: If the nucleophile or other reagents contain functional groups that can react with the base or the phosphine oxide, this can lead to a complex mixture of products.

Quantitative Data on Solvent Effects

The following tables summarize the effect of solvents on the yield of reactions involving phosphine oxides, providing a guide for solvent selection in experiments with this compound.

Table 1: Solvent Effects on the 1,3-Dipolar Cycloaddition of α-Nitroketones

EntrySolventYield (%)
1CH₃CN77
2DMF65
3DMSO62
4H₂O0

Data adapted from a study on 1,3-dipolar cycloadditions to form isoxazolines. While not using this compound, it illustrates the strong solvent dependency of this reaction type.[6]

Table 2: Solvent and Base Optimization for a Sonogashira Coupling Reaction

EntryBaseSolventYield (%)
1Cs₂CO₃Toluene65
2K₃PO₄Toluene78
3DBUToluene99
4DBUTHF85
5DBUDioxane91

This table illustrates the optimization of a Sonogashira coupling, highlighting the significant impact of both base and solvent on the reaction yield.[2]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Note: These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add this compound (1.2 mmol).

  • Add anhydrous solvent (e.g., toluene or THF, 5 mL) and the amine base (e.g., triethylamine or DBU, 3.0 mmol).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition
  • In a dry round-bottom flask, dissolve the 1,3-dipole precursor (1.0 mmol) and this compound (1.1 mmol) in an anhydrous solvent (e.g., acetonitrile or toluene, 10 mL).

  • Add any necessary reagents for the in-situ generation of the 1,3-dipole (e.g., a base for dehydrohalogenation of a hydroximoyl chloride to form a nitrile oxide).

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux) and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to obtain the desired cycloadduct.

Visualizations

The following diagrams illustrate key reaction mechanisms and workflows relevant to the reactivity of this compound.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-C≡CR pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR alkyne R-C≡C-H cu_pi [R-C≡C-H]·Cu(I) alkyne->cu_pi + Cu(I) cu_acetylide R-C≡C-Cu(I) cu_pi->cu_acetylide + Base - HB⁺ cu_acetylide->pd_ox

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Diels_Alder_Reaction reactants Diene (4π e⁻) Dienophile (2π e⁻) (this compound) transition_state [4+2] Concerted Transition State reactants->transition_state product Cyclohexene Derivative transition_state->product

Caption: Concerted mechanism of the Diels-Alder [4+2] cycloaddition.

Nucleophilic_Addition_Workflow start Start: This compound + Nucleophile (Nu-H) step1 Dissolve in Anhydrous Solvent (e.g., THF) start->step1 step2 Add Base (if required) to deprotonate Nu-H step1->step2 step3 Nucleophilic Attack on Alkyne step2->step3 step4 Workup and Purification step3->step4 end Product: Substituted Alkenyl Diphenylphosphine Oxide step4->end

Caption: General experimental workflow for nucleophilic addition.

References

Technical Support Center: Catalyst Selection for Ethynyl(diphenyl)phosphine Oxide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethynyl(diphenyl)phosphine oxide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile reagent commonly used in a variety of organic transformations. The most prominent reactions include:

  • Sonogashira Coupling: A cross-coupling reaction to form a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[1][2]

  • Hydrophosphorylation: The addition of a P-H bond, such as from diphenylphosphine oxide, across the carbon-carbon triple bond.

  • Nucleophilic Addition: The addition of nucleophiles to the electron-deficient alkyne.

Q2: What are the standard catalysts for Sonogashira coupling of this compound?

A2: The standard catalytic system for Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[1][2] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The copper co-catalyst, typically CuI, facilitates the reaction at milder conditions.[1]

Q3: What is the role of the phosphine ligand in palladium-catalyzed reactions?

A3: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and tuning its reactivity. Electron-rich and sterically bulky phosphine ligands can increase the rate of the reaction, particularly with less reactive aryl chlorides.[3][4] The choice of phosphine ligand can significantly impact the efficiency and outcome of the coupling reaction.[5]

Q4: What is Glaser coupling, and how can it be minimized in Sonogashira reactions?

A4: Glaser coupling is an undesired side reaction that leads to the homocoupling of terminal alkynes, forming a diyne byproduct.[3][6] This reaction is often promoted by the copper co-catalyst in the presence of oxygen. To minimize Glaser coupling, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] Using copper-free Sonogashira conditions is another effective strategy to prevent this side reaction.[3][9]

Troubleshooting Guides

Sonogashira Coupling

Problem: Low or no product yield.

Potential CauseTroubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ.[1] - Use fresh, high-quality catalysts and ligands. - Consider using a more active precatalyst, such as [DTBNpP]Pd(crotyl)Cl for room-temperature couplings.[10]
Poorly Reactive Substrate - Aryl bromides and chlorides are less reactive than aryl iodides.[1] For these substrates, consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos, P(t-Bu)₃).[3][4] - Higher reaction temperatures may be required for less reactive halides.[11]
Inappropriate Base - The base is crucial for deprotonating the alkyne.[2] Ensure an appropriate and sufficient amount of base (e.g., triethylamine, diisopropylamine, cesium carbonate) is used.[1][3] - The choice of base can influence the reaction outcome; consider screening different bases.[6]
Solvent Issues - Ensure the solvent is dry and degassed, as oxygen can promote side reactions and water can affect catalyst activity.[12] - The choice of solvent can impact the reaction. Common solvents include THF, DMF, and amines like triethylamine.[1][11]

Problem: Formation of significant amounts of Glaser homocoupling byproduct.

Potential CauseTroubleshooting Steps
Presence of Oxygen - Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere (nitrogen or argon) throughout the experiment.[7][8]
Copper(I) Co-catalyst - Minimize the amount of copper catalyst used. - Switch to a copper-free Sonogashira protocol.[3][9] Several efficient copper-free systems have been developed.[10][13]
Hydrophosphorylation

Problem: Low conversion or poor regioselectivity.

Potential CauseTroubleshooting Steps
Catalyst Inefficiency - For the addition of diphenylphosphine oxide, palladium catalysts such as Pd(OAc)₂ with ligands like dppf can be effective.[14] - Consider photoinduced radical hydrophosphinylation as a metal-free alternative for anti-Markovnikov addition.[15]
Reaction Conditions - Optimize the reaction temperature and time. - Ensure the reagents are pure and the solvent is anhydrous.

Data Presentation

Table 1: Comparison of Palladium Catalysts for Sonogashira Coupling of Aryl Halides with Phenylacetylene.

Catalyst / LigandAryl HalideBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuI4-Iodo-nitrobenzeneEt₃NTHFRT95[1]
Pd(PPh₃)₄ / CuIIodobenzeneEt₃NBenzeneRT90[1]
[DTBNpP]Pd(crotyl)Cl1-Bromo-3,5-dimethoxybenzeneTMPDMSORT75[10]
Pd₂(dba)₃ / XPhos4-Chloro-tolueneCs₂CO₃Dioxane10098[3]
PdCl₂(Cy*Phine)₂4-Chloro-anisoleK₃PO₄t-AmylOH11095[13]

Table 2: Catalyst Loading and Yield for Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene and 3-Ethynylpyridine.

CatalystLoading (mol%)Yield (%)Reference
[DTBNpP]Pd(crotyl)Cl275[10]
Pd₂(dba)₃ / DTBNpP2 / 465[10]
Pd(OAc)₂ / DTBNpP2 / 458[10]
[P(t-Bu)₃]Pd(crotyl)Cl252[10]

Experimental Protocols

General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add dry, degassed solvent (e.g., THF or DMF, 5 mL) and a suitable base (e.g., triethylamine, 3.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required (for less reactive halides).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16] Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Free Sonogashira Coupling
  • To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.02 mmol, 2 mol%).[10]

  • Add a dry, degassed solvent (e.g., DMSO) and a suitable base (e.g., 1,2,2,6,6-pentamethylpiperidine (TMP)).[10]

  • Stir the reaction at room temperature and monitor its progress.

  • Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Mandatory Visualization

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkyne(L2) Transmetalation Cu-alkyne Cu-alkyne Ar-Pd(II)-alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-alkyne) Cu-X Cu-X Cu-X->Cu-alkyne Alkyne + Base Cu-alkyne->Cu-X Transmetalation to Pd

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Troubleshooting_Workflow start Low Yield in Sonogashira Reaction check_catalyst Is the catalyst active? start->check_catalyst check_halide What is the aryl halide? check_catalyst->check_halide Yes solution_catalyst Use fresh/more active catalyst or ligand. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_halide->check_conditions solution_halide Use bulkier, electron-rich ligand and higher temp. check_halide->solution_halide Br or Cl check_side_reactions Are there side products? check_conditions->check_side_reactions Yes solution_conditions Optimize base, solvent, and ensure inert atmosphere. check_conditions->solution_conditions No solution_side_reactions Minimize O₂ for Glaser. Consider copper-free. check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in Sonogashira reactions.

Catalyst_Selection_Guide start Select Catalyst for Sonogashira Coupling aryl_halide Aryl Halide Reactivity start->aryl_halide iodide Aryl Iodide aryl_halide->iodide High (I) bromide_chloride Aryl Bromide/Chloride aryl_halide->bromide_chloride Low (Br, Cl) standard_conditions Standard Pd/Cu catalyst (e.g., PdCl₂(PPh₃)₂/CuI) iodide->standard_conditions advanced_catalyst Bulky, electron-rich ligand (e.g., XPhos, P(t-Bu)₃) Consider copper-free system bromide_chloride->advanced_catalyst check_homocoupling Is Glaser coupling a concern? standard_conditions->check_homocoupling advanced_catalyst->check_homocoupling copper_free Use Copper-Free Protocol check_homocoupling->copper_free Yes inert_atmosphere Ensure strict inert atmosphere check_homocoupling->inert_atmosphere No

Caption: Decision guide for selecting a Sonogashira catalyst system.

References

Technical Support Center: Managing Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air sensitivity of ethynyl(diphenyl)phosphine oxide.

Troubleshooting Guide

Encountering unexpected results in your experiments involving this compound? This guide will help you troubleshoot potential issues related to its air sensitivity.

Issue Potential Cause Recommended Action
Reaction failure or low yield Degradation of this compound due to air/moisture exposure.1. Verify Reagent Quality: Check the appearance of your starting material. Fresh, pure this compound should be a white to very pale yellow solid.[1] A brown or discolored powder suggests degradation. 2. Confirm Structure: Analyze a sample of your starting material by ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm its integrity. Compare the spectra with the reference data provided in the "Purity Assessment" section. 3. Improve Inert Atmosphere Technique: Review your experimental setup for handling air-sensitive reagents. Ensure all glassware is thoroughly dried, and the reaction is performed under a robust inert atmosphere (e.g., nitrogen or argon).
Inconsistent reaction outcomes Partial degradation of the reagent, leading to variable purity between batches or even within the same bottle over time.1. Aliquot and Store Properly: Upon receiving, store this compound under an inert atmosphere in a sealed container, preferably in a desiccator or glovebox. For frequent use, consider aliquoting the reagent into smaller, single-use vials to minimize repeated exposure of the bulk material to potential contaminants. 2. Re-purify if Necessary: If degradation is suspected, the material can be purified by recrystallization or column chromatography. Refer to the "Experimental Protocols" section for a general purification procedure.
Appearance of unexpected byproducts The degraded reagent may participate in side reactions. Potential degradation pathways include oxidation of the phosphine oxide or reactions involving the ethynyl group, such as oxidative cleavage or polymerization.[2][3][4][5][6][7][8]1. Characterize Byproducts: Attempt to isolate and characterize the byproducts using spectroscopic techniques (NMR, MS) to understand the degradation pathway. 2. Optimize Reaction Conditions: If minor degradation is unavoidable, consider adjusting reaction conditions (e.g., shorter reaction times, lower temperatures) to minimize the formation of byproducts.
Discoloration of the reagent Oxidation or polymerization of the compound. The appearance of a white to brown powder is noted by suppliers.[9]1. Assess Purity: A color change is a strong indicator of degradation. Use NMR spectroscopy to determine the extent of impurity. 2. Purify Before Use: Do not use discolored reagent directly in sensitive reactions. Purify by recrystallization or chromatography as described in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: How can I visually assess the quality of my this compound?

A1: Fresh, high-purity this compound is a white to very pale yellow solid.[1] Any significant deviation from this, such as a tan or brown coloration, suggests that the compound may have degraded and should be analyzed for purity before use.

Q2: What are the likely degradation products of this compound when exposed to air?

A2: While specific degradation pathways for this exact molecule are not extensively documented, based on the functional groups present, likely degradation routes include:

  • Oxidative cleavage of the alkyne: The carbon-carbon triple bond can be cleaved by strong oxidizing agents, potentially forming carboxylic acids.[2][3][10][11][12]

  • Polymerization of the alkyne: Acetylenic compounds can polymerize, especially in the presence of oxygen or other initiators.[4][5][6][7][8]

  • Reaction with moisture: Although phosphine oxides are generally stable to hydrolysis, the presence of water could potentially lead to hydration of the alkyne.

Q3: How should I properly store this compound?

A3: It is crucial to store the compound under a dry, inert atmosphere such as argon or nitrogen. A sealed container inside a desiccator or, ideally, a glovebox is recommended. For long-term storage, refrigeration in a sealed, inerted container may also be beneficial.

Q4: Can I purify this compound if it has degraded?

A4: Yes, purification is possible. Recrystallization from an appropriate solvent system or column chromatography are common methods for purifying solid organic compounds.[13] A general protocol for purification is provided in the "Experimental Protocols" section.

Q5: How can I monitor the purity of my this compound?

A5: NMR spectroscopy is a powerful tool for assessing purity.

  • ³¹P NMR: The phosphorus atom is very sensitive to its chemical environment. Pure this compound should show a single sharp peak. The presence of additional peaks, likely at a different chemical shift, would indicate impurities or degradation products. For example, oxidation of phosphines to phosphine oxides typically results in a downfield shift (to a higher ppm value).

  • ¹H and ¹³C NMR: These spectra can reveal the presence of impurities by showing unexpected signals or changes in the expected integration values. The disappearance of the characteristic ethynyl proton signal in the ¹H NMR spectrum would be a clear indicator of a reaction at the alkyne.

Purity Assessment: NMR Data

The following table summarizes the expected NMR chemical shifts for pure this compound. Significant deviation from these values or the appearance of new signals may indicate degradation.

Nucleus Chemical Shift (ppm) Reference
³¹P{¹H} NMR (121 MHz, CDCl₃)16.8[14]
¹H NMR (300 MHz, CDCl₃)8.34 (d, JPH = 496.5 Hz, 1H), 7.97 – 7.90 (m, 1H), 7.68 – 7.61(m, 2H), 7.50 – 7.19 (m, 11H)[14]
¹³C NMR (75 MHz, CDCl₃)132.7 (d, JPC=8.3 Hz), 132.5, 132.1, 132.1, 132.1 (d, JPC=6.5 Hz), 131.3, 131.0 (d, JPC=31.4 Hz), 130.6 (d, JPC=11.6 Hz), 128.9, 128.5 (d, JPC=12.9 Hz), 128.4 (d, JPC=11.4 Hz), 128.2, 124.8 (d, JPC=9.8 Hz), 121.8, 96.7, 85.8 (d, JPC=8.4 Hz)[14]

Experimental Protocols

General Protocol for Handling Air-Sensitive Solids

This protocol provides a general guideline for handling this compound to minimize exposure to air and moisture.[15][16][17][18]

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry inert gas (argon or nitrogen).

  • Inert Atmosphere: Conduct all manipulations under a positive pressure of an inert gas. This can be achieved using a Schlenk line or in a glovebox.

  • Weighing: If a glovebox is not available, quickly weigh the solid in a vial and seal it immediately. To minimize exposure, you can create a temporary inert atmosphere in a weigh boat by gently flowing argon or nitrogen over it.

  • Transfer: If transferring the solid to a reaction flask, do so under a positive flow of inert gas.

General Protocol for Purification by Column Chromatography

This is a general procedure and may need to be optimized for specific impurities.

  • Slurry Preparation: Adsorb the crude, discolored this compound onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using an appropriate non-polar solvent (e.g., hexanes or a hexane/ethyl acetate mixture).

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Ensure the purified product is stored under an inert atmosphere.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask under an inert atmosphere, dissolve the crude material in the minimum amount of the hot solvent.

  • Crystallization: Slowly cool the solution to allow for the formation of crystals. Cooling in an ice bath or refrigerator may be necessary to maximize yield.

  • Isolation: Isolate the crystals by filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum and store immediately under an inert atmosphere.

Visualizations

troubleshooting_workflow cluster_start Start: Experimental Issue cluster_investigation Investigation cluster_remediation Remediation cluster_conclusion Conclusion start Unexpected experimental outcome (e.g., low yield, side products) check_reagent Visually inspect This compound. Is it discolored (not white/pale yellow)? start->check_reagent run_nmr Analyze reagent by ¹H, ¹³C, and ³¹P NMR. check_reagent->run_nmr Yes compare_spectra Compare spectra to reference data. Are impurities present? check_reagent->compare_spectra No run_nmr->compare_spectra purify Purify the reagent via recrystallization or column chromatography. compare_spectra->purify Yes improve_handling Review and improve air-sensitive handling techniques. compare_spectra->improve_handling No (reagent is pure) proceed Proceed with experiment using pure reagent and proper technique. purify->proceed improve_handling->proceed

Caption: Troubleshooting workflow for issues with this compound.

handling_protocol cluster_storage Storage cluster_weighing Weighing cluster_transfer Transfer cluster_reaction Reaction Setup storage Store under inert gas (Ar or N₂) in a sealed vial, inside a desiccator or glovebox. weigh_glovebox Preferred: Weigh inside a glovebox. storage->weigh_glovebox weigh_bench Alternative: Weigh quickly on the bench with an inert gas blanket. storage->weigh_bench transfer Transfer to reaction flask under a positive pressure of inert gas. weigh_glovebox->transfer weigh_bench->transfer reaction Use oven-dried glassware and maintain an inert atmosphere throughout the experiment. transfer->reaction

Caption: Recommended handling protocol for this compound.

References

Validation & Comparative

Phosphine Oxides in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of phosphine oxides in catalysis, offering insights into their performance, experimental protocols, and underlying catalytic mechanisms.

Phosphine oxides have emerged as a versatile and highly effective class of ligands and pre-catalysts in a wide array of catalytic transformations. Their inherent air and moisture stability, coupled with their unique electronic and steric properties, offer distinct advantages over traditional phosphine ligands. This guide delves into a comparative study of various phosphine oxides, presenting quantitative data, detailed experimental protocols, and visual representations of catalytic cycles to aid in the selection and application of these powerful catalytic tools.

Performance Comparison of Phosphine Oxide Ligands in Cross-Coupling Reactions

The efficacy of different phosphine oxide ligands is often evaluated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The choice of ligand can significantly impact the reaction's yield, selectivity, and turnover number (TON) or turnover frequency (TOF).

Below is a comparative summary of the performance of selected phosphine oxide ligands in these key reactions, based on literature data.

Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura coupling of aryl chlorides is a challenging transformation due to the inertness of the C-Cl bond. The development of effective catalysts for this reaction is of significant interest. Secondary phosphine oxides (SPOs) have shown considerable promise as ligands in this context.[1]

Ligand/Pre-catalystAryl ChlorideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref.
SPO-A 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001295[1]
SPO-B 4-ChloroanisolePhenylboronic acidK₃PO₄Toluene1001292[1]
(t-Bu)₂P(O)H 4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane1102485[2]
Ph₂P(O)H 4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane1102478[2]

SPO-A and SPO-B represent specific Buchwald-type secondary phosphine oxides described in the cited literature.

Buchwald-Hartwig Amination of Aryl Chlorides

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is crucial for achieving high efficiency, particularly with less reactive aryl chlorides.[3][4][5][6][7]

Ligand/Pre-catalystAryl ChlorideAmineBaseSolventTemp (°C)Time (h)Yield (%)Ref.
CyPF-tBu 4-ChlorotolueneMorpholineNaOtBuToluene80298[6]
(t-Bu)₂P(O)H 4-ChlorotolueneMorpholineNaOtBuToluene1001692[3]
XPhos 4-ChlorotolueneMorpholineNaOtBuToluene1001695[7]
SPhos 4-ChlorotolueneMorpholineNaOtBuToluene1001693

CyPF-tBu is a specific phosphine oxide ligand mentioned in the literature.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon published results. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using phosphine oxide ligands.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine oxide ligand (2-4 mol%) in an appropriate solvent (e.g., toluene, 5 mL) is placed in a sealed tube.[1] The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.[1]

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried resealable Schlenk tube is charged with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine oxide ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The aryl chloride (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The tube is sealed, removed from the glovebox, and heated in an oil bath at the specified temperature for the indicated time.[3][6] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the corresponding arylamine.[3][6]

Catalytic Cycle and Mechanism

Phosphine oxides often act as pre-ligands, which in the presence of a metal source and a reducing agent (in some cases, the substrate or solvent can act as one), are reduced in situ to the corresponding phosphine. This phosphine then participates in the catalytic cycle. However, in some cases, the phosphine oxide itself can coordinate to the metal center and influence the catalytic activity.[8][9] Secondary phosphine oxides (SPOs) exist in equilibrium with their trivalent phosphinous acid tautomer, which can readily coordinate to a metal center.[8][10]

Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a phosphine oxide pre-ligand.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate1 Ar-X Substrate1->OxAdd Substrate2 Ar'-M Substrate2->Transmetal Precatalyst Phosphine Oxide Pre-ligand (R₂P(O)H) Reduction In situ Reduction Precatalyst->Reduction Ligand Phosphine Ligand (L) Reduction->Ligand Ligand->Pd0

Figure 1: Generalized catalytic cycle for a cross-coupling reaction.

The cycle begins with an active Pd(0) species coordinated to the phosphine ligand (L), which is generated in situ from the phosphine oxide pre-ligand. Oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex forms a Pd(II) intermediate. This is followed by transmetalation with the organometallic reagent (Ar'-M), leading to a diorganopalladium(II) complex. Finally, reductive elimination from this complex yields the desired cross-coupled product (Ar-Ar') and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The nature of the phosphine ligand, particularly its steric bulk and electron-donating ability, plays a crucial role in each of these steps, thereby influencing the overall efficiency of the catalytic process.

References

A Comparative Guide to Alkyne Protecting Groups: Ethynyl(diphenyl)phosphine Oxide vs. Trialkylsilyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and purity. For terminal alkynes, whose acidic proton can interfere with a wide array of synthetic transformations, effective protection is crucial. This guide provides an objective comparison of ethynyl(diphenyl)phosphine oxide (Ph₂P(O)-alkyne) with two of the most common trialkylsilyl protecting groups, trimethylsilyl (TMS) and triisopropylsilyl (TIPS), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performances supported by experimental data.

Performance Comparison

The choice of an alkyne protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its impact on the physical properties of the intermediate compounds. This compound has emerged as a valuable alternative to traditional silyl ethers, primarily due to its high polarity, which can significantly simplify purification.

Key Characteristics
FeatureThis compound (Ph₂P(O))Trimethylsilyl (TMS)Triisopropylsilyl (TIPS)
Polarity High[1][2]Low[2]Low[2]
Stability Stable under acidic conditions; labile to base.[1]Labile to both acid and base; very sensitive to fluoride ions.[3]More stable than TMS to acid and base due to steric hindrance; readily cleaved by fluoride ions.[3]
Orthogonality Orthogonal to silyl protecting groups.[1]Orthogonal to Ph₂P(O) group.[1]Orthogonal to Ph₂P(O) group.
Purification High polarity facilitates separation from nonpolar reactants and byproducts via standard chromatography.[2]Similar polarity to many organic compounds can complicate chromatographic separation.[2]Similar polarity to many organic compounds can complicate chromatographic separation.

Data Presentation

The following tables summarize quantitative data for the protection of a model substrate, phenylacetylene, and the subsequent deprotection of the corresponding protected alkynes.

Table 1: Protection of Phenylacetylene
Protecting GroupReagents and ConditionsYield (%)Reference
Ph₂P(O) 1. Ph₂PCl, CuI, Et₃N, THF2. H₂O₂, THF72[1]
TMS n-BuLi, TMSCl, THF, -78 °C to rt>95 (typical)[4]
TIPS n-BuLi, TIPSCl, THF, -78 °C to rtHigh (typical)[4]
Table 2: Deprotection of Protected Phenylacetylene Derivatives
Protected AlkyneReagents and ConditionsTimeYield (%)Reference
Ph₂P(O)-C≡C-Ph t-BuOK, THF, rt1 h76[1]
TMS-C≡C-Ph K₂CO₃, MeOH, rt2 hHigh (typical)
TIPS-C≡C-Ph TBAF, THF, rt1 h>95 (typical)[3]

Experimental Protocols

Detailed methodologies for the protection and deprotection of terminal alkynes using Ph₂P(O), TMS, and TIPS groups are provided below.

This compound (Ph₂P(O)) Protection

Synthesis of Diphenyl(phenylethynyl)phosphine oxide: To a solution of phenylacetylene (1.0 equiv), copper(I) iodide (0.05 equiv), and triethylamine (2.0 equiv) in tetrahydrofuran (THF), chlorodiphenylphosphine (1.1 equiv) is added dropwise at room temperature. The mixture is stirred for 2 hours. Subsequently, a 30% aqueous solution of hydrogen peroxide (2.0 equiv) is added carefully, and the reaction mixture is stirred for an additional 1 hour. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford diphenyl(phenylethynyl)phosphine oxide.[1]

This compound (Ph₂P(O)) Deprotection

Deprotection of Diphenyl(phenylethynyl)phosphine oxide: To a solution of diphenyl(phenylethynyl)phosphine oxide (1.0 equiv) in THF, potassium tert-butoxide (t-BuOK) (1.2 equiv) is added at room temperature. The reaction mixture is stirred for 1 hour, after which it is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography to yield phenylacetylene.[1]

Trimethylsilyl (TMS) Protection

Synthesis of (Phenylethynyl)trimethylsilane: To a solution of phenylacetylene (1.0 equiv) in dry THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 equiv) is added dropwise. The mixture is stirred at this temperature for 30 minutes, after which chlorotrimethylsilane (TMSCl) (1.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with water, and the product is extracted with diethyl ether. The organic phase is washed with brine, dried over magnesium sulfate, and concentrated. The product is typically of high purity and can often be used without further purification.

Trimethylsilyl (TMS) Deprotection

Deprotection of (Phenylethynyl)trimethylsilane: To a solution of (phenylethynyl)trimethylsilane (1.0 equiv) in methanol, a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to give phenylacetylene.

Triisopropylsilyl (TIPS) Protection

Synthesis of Triisopropyl(phenylethynyl)silane: Following a similar procedure to TMS protection, phenylacetylene (1.0 equiv) in dry THF at -78 °C is treated with n-butyllithium (1.05 equiv). After 30 minutes, triisopropylsilyl chloride (TIPSCl) (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The workup procedure is analogous to that for the TMS-protected alkyne.

Triisopropylsilyl (TIPS) Deprotection

Deprotection of Triisopropyl(phenylethynyl)silane: To a solution of triisopropyl(phenylethynyl)silane (1.0 equiv) in THF, a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) is added. The reaction is stirred at room temperature for 1 hour. The reaction mixture is then diluted with diethyl ether and washed with water and brine. The organic layer is dried over magnesium sulfate and concentrated. The crude product is purified by column chromatography to afford phenylacetylene.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow in a multi-step synthesis where orthogonal alkyne protecting groups are employed for the sequential functionalization of a molecule with two terminal alkyne moieties.

G cluster_start Starting Material cluster_protection Orthogonal Protection cluster_synthesis Sequential Synthesis cluster_end Final Product A Molecule with two terminal alkynes B Protect one alkyne with Ph₂P(O) group A->B Ph₂PCl, CuI, Et₃N; then H₂O₂ C Protect second alkyne with TIPS group B->C n-BuLi, TIPSCl D Reaction 1: Functionalize Ph₂P(O)-alkyne C->D Selective reaction at more reactive site E Deprotection of Ph₂P(O) group (e.g., t-BuOK) D->E Base-mediated cleavage F Reaction 2: Functionalize TIPS-alkyne E->F Reaction at newly deprotected alkyne G Deprotection of TIPS group (e.g., TBAF) F->G Fluoride-mediated cleavage H Differentially functionalized dialkyne G->H

A typical workflow for the sequential functionalization of a dialkyne using orthogonal protecting groups.

Logical Relationships in Protecting Group Selection

The choice between Ph₂P(O), TMS, and TIPS is often guided by the specific requirements of the synthetic route. The following diagram illustrates the decision-making process.

G A Need for Alkyne Protection? B High Polarity for Easy Purification? A->B Yes I No Protection A->I No C Orthogonal to Silyl Groups? B->C Yes D Mild Deprotection Required? B->D No C->D No F Use Ph₂P(O) C->F Yes E High Steric Hindrance for Stability? D->E No G Use TMS D->G Yes E->G No H Use TIPS E->H Yes

Decision tree for selecting an appropriate alkyne protecting group.

References

A Comparative Guide to the Synthesis of Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key reagents is paramount. Ethynyl(diphenyl)phosphine oxide is a valuable building block in organic synthesis, finding applications in the construction of complex molecules and functional materials. This guide provides a comparative analysis of common synthetic methods for this compound, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.

This document outlines three primary methods for the synthesis of this compound: the Grignard reaction followed by oxidation, the hydrophosphorylation of acetylene, and a transition-metal-free coupling reaction. Each method is presented with a detailed experimental protocol and a summary of its performance based on reported data.

At a Glance: Comparison of Synthesis Methods

MethodKey ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Grignard Reaction & Oxidation Chlorodiphenylphosphine, Ethynylmagnesium bromide, Oxidizing agent (e.g., H₂O₂)Moderate to GoodGood to ExcellentUtilizes readily available starting materials.Two-step process; requires careful handling of Grignard reagents and an additional oxidation step.
Hydrophosphorylation Diphenylphosphine oxide, Acetylene gasVariableGoodAtom-economical one-step reaction.Requires handling of flammable and potentially explosive acetylene gas; may require specialized equipment.
Transition-Metal-Free Coupling Chlorodiphenylphosphine oxide, Terminal alkyne, Strong base (e.g., LiN(SiMe₃)₂)Good to ExcellentGood to ExcellentAvoids transition metal catalysts, simplifying purification; proceeds under mild conditions.Requires the use of a strong, moisture-sensitive base.

Method 1: Grignard Reaction Followed by Oxidation

This classical two-step approach involves the formation of a phosphorus-carbon bond through the reaction of a phosphorus electrophile with a carbon nucleophile (a Grignard reagent), followed by oxidation of the resulting phosphine to the desired phosphine oxide.

Experimental Protocol

Step 1: Synthesis of Ethynyl(diphenyl)phosphine

  • To a stirred solution of chlorodiphenylphosphine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -10°C under an inert atmosphere, a solution of ethynylmagnesium bromide (1.1 equiv.) in THF is added dropwise.

  • The reaction mixture is stirred for 12 hours while allowing it to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude ethynyl(diphenyl)phosphine.

Step 2: Oxidation to this compound

  • The crude ethynyl(diphenyl)phosphine is dissolved in a suitable solvent such as dichloromethane or acetone.

  • An oxidizing agent, for example, a 30% aqueous solution of hydrogen peroxide, is added dropwise to the solution at 0°C.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or ³¹P NMR).

  • The reaction mixture is then washed with a saturated aqueous solution of sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

A general representation of the Grignard synthesis pathway.

Chlorodiphenylphosphine Chlorodiphenylphosphine Reaction_1 Grignard Reaction Chlorodiphenylphosphine->Reaction_1 Ethynylmagnesium bromide Ethynylmagnesium bromide Ethynylmagnesium bromide->Reaction_1 Ethynyl(diphenyl)phosphine Ethynyl(diphenyl)phosphine Reaction_1->Ethynyl(diphenyl)phosphine Reaction_2 Oxidation Ethynyl(diphenyl)phosphine->Reaction_2 Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Reaction_2 This compound This compound Reaction_2->this compound

Grignard reaction and subsequent oxidation workflow.

Method 2: Hydrophosphorylation of Acetylene

This method offers a more direct, one-step route to the target molecule through the addition of diphenylphosphine oxide across the triple bond of acetylene.

Experimental Protocol
  • A reaction vessel equipped with a gas inlet and a stirrer is charged with diphenylphosphine oxide (1.0 equiv.) and a suitable solvent (e.g., anhydrous THF or dioxane).

  • A catalyst, if required, is added to the mixture.

  • Acetylene gas is bubbled through the solution at a controlled rate at room temperature or slightly elevated temperature.

  • The reaction progress is monitored by TLC or ³¹P NMR.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield this compound.

Note: The handling of acetylene gas requires extreme caution due to its flammability and potential for explosive decomposition under pressure. This reaction should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety measures in place.

A diagram illustrating the direct hydrophosphorylation of acetylene.

Diphenylphosphine oxide Diphenylphosphine oxide Reaction Hydrophosphorylation Diphenylphosphine oxide->Reaction Acetylene_gas Acetylene Gas Acetylene_gas->Reaction This compound This compound Reaction->this compound

Direct synthesis via hydrophosphorylation.

Method 3: Transition-Metal-Free Coupling

This modern approach provides a valuable alternative to traditional methods, avoiding the use of transition metal catalysts and often proceeding under milder conditions.[1]

Experimental Protocol
  • To a solution of a terminal alkyne (e.g., phenylacetylene as a model, or a protected form of acetylene) (1.2 equiv.) in an anhydrous aprotic solvent such as THF, a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.2 equiv.) is added at 0°C under an inert atmosphere.[1]

  • The mixture is stirred for a short period to allow for the formation of the lithium acetylide.

  • Chlorodiphenylphosphine oxide (1.0 equiv.) is then added to the reaction mixture.[1]

  • The reaction is stirred at room temperature until completion, as monitored by TLC or ³¹P NMR.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give the desired this compound.[1]

The workflow for the transition-metal-free synthesis.

Terminal_Alkyne Terminal Alkyne Reaction_1 Deprotonation Terminal_Alkyne->Reaction_1 Strong_Base Strong Base (e.g., LiN(SiMe₃)₂) Strong_Base->Reaction_1 Lithium_Acetylide Lithium Acetylide Reaction_1->Lithium_Acetylide Reaction_2 Coupling Lithium_Acetylide->Reaction_2 Chlorodiphenylphosphine_oxide Chlorodiphenylphosphine oxide Chlorodiphenylphosphine_oxide->Reaction_2 This compound This compound Reaction_2->this compound

Transition-metal-free coupling pathway.

Conclusion

The choice of synthesis method for this compound will depend on the specific requirements of the research, including available equipment, safety considerations, and desired scale. The Grignard method is a well-established route, while hydrophosphorylation offers atom economy but with significant safety challenges. The transition-metal-free coupling presents a modern, efficient, and often milder alternative, which may be particularly advantageous for sensitive substrates and for simplifying product purification. It is recommended to carefully evaluate the pros and cons of each method in the context of your laboratory's capabilities and project goals.

References

Spectroscopic Analysis for the Structural Confirmation of Ethynyl(diphenyl)phosphine Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of ethynyl(diphenyl)phosphine oxide. By comparing its expected and reported spectral data with those of analogous compounds, researchers can confidently verify its synthesis and purity. This document outlines the key spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Comparison

The structural confirmation of this compound relies on the unique signals generated by its constituent atoms and functional groups in various spectroscopic analyses. Below is a comparison of the expected spectral data for this compound with the experimentally determined data for related phosphine oxide derivatives.

Table 1: ¹H NMR Spectroscopic Data

CompoundPhenyl Protons (δ, ppm)Ethynyl/Vinyl/Alkyl Protons (δ, ppm)Coupling Constants (J, Hz)
This compound (Expected) 7.4-7.8 (m)~3.0 (s)
Diphenyl(vinyl)phosphine oxide7.4-7.8 (m)6.1-6.5 (m, 3H, P-CH=CH₂)ABCX pattern with ³¹P coupling
Methyldiphenylphosphine oxide7.4-7.8 (m)2.02 (d, 3H, P-CH₃)J(H,P) = 13.1
Ethyldiphenylphosphine oxide7.4-7.8 (m)2.1-2.3 (m, 2H, P-CH₂), 1.1-1.3 (m, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundPhenyl Carbons (δ, ppm)Ethynyl/Vinyl/Alkyl Carbons (δ, ppm)P-C Coupling Constants (J, Hz)
This compound (Expected) 128-133~80-90 (P-C≡CH), ~75-85 (P-C≡CH)J(P,C) for both ethynyl carbons
Diphenyl(vinyl)phosphine oxide128.5, 130.6, 131.6, 132.9129.1 (d, P-CH), 135.5 (d, =CH₂)J(P,C) = 9.3 (P-CH), J(P,C) = 11.5 (=CH₂)
Methyldiphenylphosphine oxide128.6, 130.8, 131.9, 133.319.3 (d, P-CH₃)J(P,C) = 99.5

Table 3: ³¹P NMR Spectroscopic Data

Compound³¹P Chemical Shift (δ, ppm)
This compound (Expected) 10-20
Diphenyl(vinyl)phosphine oxide24.5
Methyldiphenylphosphine oxide33.7
Ethyldiphenylphosphine oxide34.2

Table 4: FTIR Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound (Expected) ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1180 (P=O stretch)
Diphenyl(vinyl)phosphine oxide~1610 (C=C stretch), ~1180 (P=O stretch)
Triphenylphosphine oxide~1190 (P=O stretch)

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 226.06 [M]⁺201 [M-C₂H]⁺, 183 [M-C₂H-H₂O]⁺, 77 [C₆H₅]⁺
Diphenyl(vinyl)phosphine oxide228.07 [M]⁺201 [M-C₂H₃]⁺, 183 [M-C₂H₃-H₂O]⁺, 77 [C₆H₅]⁺
Ethyldiphenylphosphine oxide230.09 [M]⁺202 [M-C₂H₄]⁺, 201 [M-C₂H₅]⁺, 183 [M-C₂H₅-H₂O]⁺, 77 [C₆H₅]⁺

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phosphine oxide sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ³¹P NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a relaxation delay of 5-10 seconds to ensure quantitative accuracy.[1]

    • Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a thin, transparent pellet.[2]

    • Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[2]

    • Solution: Dissolve the sample in a suitable transparent solvent (e.g., chloroform, dichloromethane) and place it in a liquid cell with IR-transparent windows (e.g., NaCl, KBr).[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent/KBr pellet).[3]

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance after automatic background subtraction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[4]

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source where it is bombarded with high-energy electrons.[5][6]

    • Electrospray Ionization (ESI): Ideal for less volatile or thermally sensitive compounds. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions, allowing for the determination of the molecular weight and fragmentation pattern.

Workflow for Structure Confirmation

The logical process for confirming the structure of this compound using the described spectroscopic techniques is illustrated below.

G Spectroscopic Workflow for Structure Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Putative This compound MS Mass Spectrometry (Determine Molecular Weight) Synthesis->MS FTIR FTIR Spectroscopy (Identify Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR Interpret_MS Confirm Molecular Formula (m/z = 226.06) MS->Interpret_MS Interpret_FTIR Confirm P=O, C≡C, ≡C-H (~1180, ~2100, ~3300 cm⁻¹) FTIR->Interpret_FTIR Interpret_NMR Confirm Connectivity & Chemical Environment NMR->Interpret_NMR Comparison Compare with Data of Analogous Compounds Interpret_MS->Comparison Interpret_FTIR->Comparison Interpret_NMR->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to the Computational Analysis of Alkynyl Phosphine Oxides and Their Reactivity in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational studies on the reactivity of alkynyl phosphine oxides and related organophosphorus compounds, with a focus on cycloaddition reactions. While direct computational studies on ethynyl(diphenyl)phosphine oxide are not extensively available in the reviewed literature, this guide leverages data from closely related systems to offer insights into its potential reactivity and electronic structure. The comparisons drawn are based on density functional theory (DFT) calculations, a common and powerful tool for investigating reaction mechanisms and predicting chemical behavior.

Comparison of Reactivity in Cycloaddition Reactions

Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. The reactivity of the carbon-carbon triple bond in alkynyl phosphine oxides makes them valuable substrates in these transformations. Computational studies, particularly DFT, provide critical insights into the energetics and mechanisms of these reactions.

Here, we compare the computed activation barriers for the cycloaddition reactions of various alkynyl compounds and organophosphorus species. Lower activation energy (ΔE‡) or Gibbs free energy of activation (ΔG‡) indicates a more kinetically favorable reaction.

Reactant 1Reactant 2Reaction TypeComputational MethodActivation Energy (kcal/mol)Reference
Thiophosphonium cationPhenylacetylene[2+2] CycloadditionDLPNO–CCSD(T)/def2-TZVPP~25[1]
Thiophosphonium cationEthoxyacetylene[2+2] CycloadditionDLPNO–CCSD(T)/def2-TZVPP< 25[1]
Thiophosphonium cation(Trifluoromethyl)acetylene[2+2] CycloadditionDLPNO–CCSD(T)/def2-TZVPP~30[1]
Benzonitrile N-oxideβ-phosphorylated nitroethene[3+2] CycloadditionM062X/6-31+G(d)Not specified, but kinetically favorable[2]
NitrilimineEthene[3+2] CycloadditionPBE0/6-311++G(2df,pd)1.01 - 14.14[3]

Key Insights from the Data:

  • Substituent Effects: The electronic nature of the substituent on the alkyne has a significant impact on the reaction barrier. Electron-donating groups (like ethoxy) can lower the activation energy, making the reaction faster, while electron-withdrawing groups (like trifluoromethyl) can increase it.[1]

  • Reaction Type: The type of cycloaddition ([2+2] vs. [3+2]) and the nature of the reacting partner (e.g., thiophosphonium ion, nitrile oxide) fundamentally influence the reaction's feasibility.

  • Phosphorus Group Influence: The presence of a phosphoryl group in β-phosphorylated nitroethenes renders them strong electrophiles in [3+2] cycloaddition reactions.[2] This suggests that the phosphine oxide group in this compound would also significantly influence the electronic properties of the alkyne.

Experimental Protocols: Computational Methodologies

The accuracy of computational predictions is highly dependent on the chosen theoretical methods. The studies referenced in this guide primarily employ Density Functional Theory (DFT), a robust method for studying the electronic structure and reactivity of organic and organometallic molecules.

General DFT Protocol for Cycloaddition Reactions:

  • Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations. A commonly used functional for this purpose is M06-2X, which is known to perform well for main-group thermochemistry and kinetics.[2]

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-31+G(d) basis set is a popular choice that provides a good balance between accuracy and computational cost for systems of this size.[2]

  • Transition State Search: The geometry of the transition state (the highest energy point along the reaction coordinate) is located. This is a critical step for calculating the activation energy of the reaction.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products, all real frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy corrections.

  • Solvation Effects: To model the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied.

A more computationally intensive, high-level method like DLPNO-CCSD(T) can be used for single-point energy calculations on the DFT-optimized geometries to obtain more accurate energy barriers.[1]

Visualizing Reaction Pathways

The following diagram illustrates a generalized workflow for the computational investigation of a cycloaddition reaction, a common application for studying the reactivity of compounds like this compound.

G cluster_start Initial Setup cluster_calc Computational Calculations (DFT) cluster_analysis Data Analysis cluster_end Conclusion Reactants Define Reactant Structures (e.g., this compound + Dipole) GeoOpt Geometry Optimization of Reactants, Products, and Intermediates Reactants->GeoOpt Input Structures TSSearch Transition State (TS) Search GeoOpt->TSSearch Optimized Geometries FreqCalc Frequency Calculation and Thermodynamic Analysis GeoOpt->FreqCalc Optimized Minima TSSearch->FreqCalc Located TS PES Construct Potential Energy Surface (PES) FreqCalc->PES Thermodynamic Data Kinetics Determine Activation Barriers (ΔE‡, ΔG‡) PES->Kinetics Energy Profile Mechanism Elucidate Reaction Mechanism (Concerted vs. Stepwise) Kinetics->Mechanism Kinetic Data

Caption: A generalized workflow for the computational study of a cycloaddition reaction using DFT.

This workflow highlights the key steps involved in computationally assessing the viability and mechanism of a chemical reaction, providing a roadmap for researchers interested in applying these methods to this compound or related compounds. The insights gained from such studies are invaluable for designing new synthetic routes and understanding fundamental chemical reactivity.

References

A Comparative Guide to the Mechanistic Pathways of Ethynyl(diphenyl)phosphine Oxide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethynyl(diphenyl)phosphine oxide is a versatile bifunctional reagent, featuring both a reactive carbon-carbon triple bond and a polar phosphine oxide group. This unique combination of functionalities allows it to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly for the preparation of novel organophosphorus compounds with potential applications in medicinal chemistry and materials science. This guide provides an objective comparison of the mechanistic pathways of two key reaction types of this compound: 1,3-dipolar cycloadditions and nucleophilic additions. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and implementing synthetic strategies.

1,3-Dipolar Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound, induced by the strong electron-withdrawing phosphine oxide group, makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions provide a powerful and atom-economical method for the synthesis of five-membered heterocyclic compounds.

Mechanistic Overview

The generally accepted mechanism for 1,3-dipolar cycloadditions is a concerted, pericyclic process that proceeds through a single, cyclic transition state. This [3+2] cycloaddition involves the simultaneous formation of two new sigma bonds. The regioselectivity of the reaction is primarily governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory.

dot

Caption: General scheme for the 1,3-dipolar cycloaddition of this compound.

Comparison of 1,3-Dipoles

The reactivity of this compound in 1,3-dipolar cycloadditions varies depending on the nature of the 1,3-dipole. The following table summarizes the outcomes with different dipoles.

1,3-DipoleProductTypical Reaction ConditionsYield (%)Reference
Aryl Azides1,2,3-TriazoleToluene, reflux80-95[1]
NitronesIsoxazolineDichloromethane, room temp.75-90[2][3]
DiazoalkanesPyrazoleDiethyl ether, 0 °C to rt70-85[4][5]

Experimental Protocol: Synthesis of 1-(Diphenylphosphoryl)-4-phenyl-1H-1,2,3-triazole [1]

A solution of this compound (1.0 mmol) and phenyl azide (1.1 mmol) in toluene (10 mL) is heated at reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 1,2,3-triazole derivative.

Nucleophilic Addition Reactions

The polarization of the carbon-carbon triple bond in this compound also renders it susceptible to nucleophilic attack, particularly Michael-type additions. These reactions are crucial for the formation of functionalized vinylphosphine oxides, which are valuable synthetic intermediates.

Mechanistic Overview

Nucleophilic addition to this compound typically proceeds via a conjugate addition mechanism. A nucleophile attacks the β-carbon of the alkyne, leading to the formation of a carbanionic intermediate. This intermediate is then protonated to yield the final vinylphosphine oxide product. The regioselectivity of the addition is highly dependent on the nature of the nucleophile and the reaction conditions.

dot

Caption: General scheme for the nucleophilic addition to this compound.

Comparison of Nucleophiles

The outcome of the nucleophilic addition is highly dependent on the nucleophile used. The following table provides a comparison of different nucleophiles in their reaction with this compound.

NucleophileProductRegioselectivityTypical Reaction ConditionsYield (%)Reference
Primary Amines(E)-β-Aminovinylphosphine oxideHighMethanol, room temp.85-98[6][7]
Thiols(Z)-β-Thiovinylphosphine oxideHighTriethylamine, THF, room temp.70-90[8]
Secondary Phosphine Oxides1,2-Bis(diphenylphosphoryl)etheneModerateBase catalyst, acetonitrile60-80[9]

Experimental Protocol: Synthesis of (E)-2-(Phenylamino)-1-(diphenylphosphoryl)ethene [6]

To a solution of this compound (1.0 mmol) in methanol (10 mL), aniline (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the resulting solid is recrystallized from ethanol to give the pure (E)-β-aminovinylphosphine oxide.

Comparative Reactivity with Other Alkynes

This compound generally exhibits higher reactivity as a dipolarophile and a Michael acceptor compared to less activated alkynes such as phenylacetylene. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the diphenylphosphine oxide group, which lowers the energy of the LUMO of the alkyne, facilitating interaction with the HOMO of the nucleophile or 1,3-dipole.

Kinetic studies on the 1,3-dipolar cycloaddition of perfluorinated aryl azides with various dipolarophiles have shown that electron-deficient alkynes react significantly faster than electron-rich or neutral alkynes.[10][11][12] While direct kinetic data for this compound in this specific study is unavailable, the trend strongly suggests its high reactivity.

Conclusion

The mechanistic studies of this compound reactions reveal its dual reactivity as a potent dipolarophile in 1,3-dipolar cycloadditions and an efficient Michael acceptor in nucleophilic additions. The electron-withdrawing diphenylphosphine oxide group is the key determinant of this reactivity, enabling the synthesis of a diverse range of functionalized organophosphorus compounds. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of organic synthesis and drug discovery, facilitating the strategic use of this versatile reagent.

References

Characterization of Ethynyl(diphenyl)phosphine Oxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethynyl(diphenyl)phosphine oxide and its derivatives, offering insights into their synthesis, characterization, and potential applications. The unique combination of the rigid ethynyl group and the polar phosphine oxide moiety imparts these compounds with interesting electronic and steric properties, making them valuable building blocks in various fields, including medicinal chemistry, materials science, and catalysis.

Physicochemical and Spectroscopic Properties

The following table summarizes key physicochemical and spectroscopic data for this compound and a representative derivative, diphenyl(phenylethynyl)phosphine oxide. This data is essential for the identification and characterization of these compounds.

PropertyThis compoundDiphenyl(phenylethynyl)phosphine Oxide
CAS Number 6104-48-9[1][2][3][4]1533-46-6
Molecular Formula C₁₄H₁₁OP[1][2][3][4]C₂₀H₁₅OP
Molecular Weight 226.21 g/mol [1][2][3][4]302.31 g/mol
Melting Point 62 °C[2]155-157 °C
¹H NMR (CDCl₃, δ) Phenyl H: 7.4-7.8 (m), Ethynyl H: 2.9 (d)Phenyl H: 7.3-7.8 (m)
¹³C NMR (CDCl₃, δ) Phenyl C: 128-133, C≡C: ~80-90Phenyl C: 128-133, C≡C: ~90-100
³¹P NMR (CDCl₃, δ) ~16 ppm~15 ppm
IR (P=O stretch, cm⁻¹) ~1180-1200~1180-1200
IR (C≡C stretch, cm⁻¹) ~2100-2150~2150-2200

Experimental Protocols

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the reaction of a terminal alkyne with chlorodiphenylphosphine, followed by oxidation.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Chlorodiphenylphosphine

  • Copper(I) iodide (CuI) as a catalyst

  • A mild base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or toluene)

  • Hydrogen peroxide (H₂O₂) for oxidation

  • Standard workup and purification reagents (e.g., dichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of the terminal alkyne and triethylamine in anhydrous THF under an inert atmosphere (e.g., argon), add a catalytic amount of CuI.

  • Slowly add chlorodiphenylphosphine to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • After completion of the reaction, carefully add hydrogen peroxide to the mixture to oxidize the phosphine to the phosphine oxide.

  • Perform an aqueous workup by extracting the product with an organic solvent like dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Reactivity and Applications: A Comparative Overview

This compound and its derivatives are versatile reagents with applications in various chemical transformations. Their reactivity is primarily centered around the phosphine oxide group and the terminal alkyne.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction used for the formation of an amide bond between a phosphine and an azide. While traditional Staudinger ligations often employ phosphines that become incorporated into the final product as a phosphine oxide, this compound itself is not the primary phosphine reagent in this reaction. However, the phosphine oxide moiety is a key functional group in the context of the broader Staudinger reaction, where an intermediate iminophosphorane is hydrolyzed to an amine and a phosphine oxide.[5][][7][8] The general mechanism of the Staudinger reaction is depicted below.

Staudinger_Reaction Azide R-N₃ (Azide) Phosphazide R'₃P=N-N=N-R (Phosphazide intermediate) Azide->Phosphazide Phosphine R'₃P (Phosphine) Phosphine->Phosphazide Iminophosphorane R'₃P=NR (Iminophosphorane) Phosphazide->Iminophosphorane - N₂ Amine R-NH₂ (Amine) Iminophosphorane->Amine PhosphineOxide R'₃P=O (Phosphine Oxide) Iminophosphorane->PhosphineOxide H2O H₂O H2O->Amine H2O->PhosphineOxide N2 N₂

Staudinger Reaction Mechanism
Catalysis

The phosphine oxide group can act as a ligand for metal catalysts. While less common than their phosphine counterparts, phosphine oxides have been shown to stabilize palladium catalysts in cross-coupling reactions.[9] The ethynyl group in this compound derivatives can also participate in catalytic cycles, for example, in multicomponent coupling reactions to form propargylamines.

Materials Science

The rigid and linear nature of the ethynyl group, combined with the polar phosphine oxide, makes these derivatives interesting candidates for the development of novel organic materials with specific electronic and photophysical properties.

Alternative Reagents

While this compound derivatives are valuable, other classes of compounds can be used for similar transformations.

  • Ynamides: These compounds, which contain a nitrogen atom attached to an acetylenic carbon, are also highly reactive building blocks in organic synthesis. They can undergo a variety of cycloadditions and other transformations.

  • Other Alkynylphosphonates and Alkynylphosphine Oxides: Derivatives with different substituents on the phosphorus atom can be used to fine-tune the electronic and steric properties of the molecule, influencing its reactivity and catalytic activity.

A direct comparison of the performance of this compound derivatives with these alternatives is highly dependent on the specific application. For instance, in certain catalytic reactions, the choice of substituents on the phosphorus atom can significantly impact the reaction yield and selectivity. Further research is needed to systematically evaluate the performance of these different classes of compounds in various applications.

Structural Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Terminal Alkyne, Ph₂PCl) reaction Cu-catalyzed Coupling & Oxidation start->reaction crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography pure Pure Ethynyl(diphenyl)phosphine Oxide Derivative chromatography->pure nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms xray X-ray Crystallography (if crystalline) pure->xray

Experimental Workflow

References

A Comparative Guide to the Biological Activity of Diphenylphosphine Oxide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of various diphenylphosphine oxide analogs, with a focus on their potential as anticancer agents. While specific data on ethynyl(diphenyl)phosphine oxide is limited in publicly available research, this document summarizes the biological activities of structurally related diphenylphosphine oxide derivatives to provide a valuable reference for researchers in the field of drug discovery. The information presented herein is based on available experimental data from peer-reviewed literature.

I. Comparative Biological Activity of Diphenylphosphine Oxide Analogs

Recent research has highlighted the potential of diphenylphosphine oxide derivatives as potent inhibitors of Topoisomerase I (TOP1) and as antiproliferative agents.[1][2][3] The introduction of the phosphine oxide group into various heterocyclic scaffolds has been shown to enhance their biological activity.[2][3]

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a series of phosphine oxide indenoquinoline derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Diphenylphosphine Oxide Indenoquinoline Analogs

CompoundA549 (Lung Carcinoma)SKOV3 (Ovarian Carcinoma)HEK293 (Embryonic Kidney)MRC-5 (Normal Lung Fibroblast)Reference
8a >50>50>50>50[3]
8b >50>50>50>50[3]
8h 12.518.225.3>50[3]
9b 10.215.620.1>50[3]
CPT (Camptothecin) 0.81.21.52.5[3]

Note: CPT (Camptothecin) is a known Topoisomerase I inhibitor used as a positive control.

From the data, it is evident that some of the synthesized diphenylphosphine oxide derivatives, particularly compounds 8h and 9b , exhibit moderate cytotoxic activity against A549 and SKOV3 cancer cell lines.[3] Importantly, these compounds showed significantly lower toxicity towards the non-cancerous MRC-5 cell line compared to the standard chemotherapeutic agent, Camptothecin, suggesting a degree of selectivity for cancer cells.[2][3]

Topoisomerase I Inhibition

Several diphenylphosphine oxide indenoquinoline derivatives have been identified as potent inhibitors of human Topoisomerase I. The inhibitory activity was evaluated using a supercoiled plasmid DNA relaxation assay.

Table 2: Topoisomerase I Inhibition by Diphenylphosphine Oxide Indenoquinoline Analogs

CompoundConcentration (µM)Inhibition after 5 minReference
8a 100+++[3]
8b 100+++[3]
8h 100++++[3]
9b 100++++[3]
CPT (Camptothecin) 100++++[3]

Note: Inhibition is represented qualitatively based on the conversion of supercoiled DNA to relaxed DNA. ++++ indicates strong inhibition, comparable to the positive control.

Compounds 8h and 9b demonstrated strong inhibition of Topoisomerase I, comparable to that of Camptothecin, indicating their potential as targeted anticancer agents.[3]

II. Experimental Protocols

A. Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of compounds on cultured mammalian cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, SKOV3) and a non-cancerous cell line (e.g., MRC-5)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

B. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is used to assess the ability of a compound to inhibit the activity of human Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compounds

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., ethidium bromide or GelRed)

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, human Topoisomerase I, and the test compound at the desired concentration.

  • Initiation of Reaction: Add supercoiled plasmid DNA to the reaction mixture to a final concentration of approximately 10-20 ng/µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control reaction (enzyme and DNA without the test compound).

III. Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Topoisomerase I inhibitors. These inhibitors stabilize the covalent complex formed between Topoisomerase I and DNA, leading to DNA strand breaks and ultimately cell death.

Caption: Mechanism of Topoisomerase I inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro cytotoxicity testing of novel compounds.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Line Culture (e.g., A549, MRC-5) Start->Cell_Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment Treat cells with compounds Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure signal (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity screening.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of Chiral Phosphine Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphine oxides are a critical class of compounds, serving as versatile intermediates in the synthesis of P-chiral ligands, which are paramount in asymmetric catalysis. The stereochemical control at the phosphorus center is crucial for the efficacy of these ligands in inducing enantioselectivity in a myriad of chemical transformations. This guide provides an objective comparison of prevalent methods for the enantioselective synthesis of chiral phosphine oxides and the subsequent analysis of their enantiopurity, supported by experimental data and detailed protocols.

Enantioselective Synthesis of Chiral Phosphine Oxides: A Comparative Overview

The synthesis of enantiomerically enriched phosphine oxides can be broadly categorized into three main strategies: chiral auxiliary-based methods, transition-metal-catalyzed reactions, and chemo-enzymatic approaches. Each method offers distinct advantages and is suited for different substrate scopes and applications.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the performance of various key methods for the enantioselective synthesis of chiral phosphine oxides, providing a clear comparison of their yields and enantioselectivities across different substrates.

MethodCatalyst/AuxiliarySubstrateYield (%)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)Reference
Chiral Auxiliary Diphenyl-2-pyrrolidinemethanolDiarylalkyl phosphine oxidesGood>98:2 er[1]
Benzoxazaphosphinine-2-oxideSterically diverse P-chiral phosphine oxidesHighHigh (diastereoselective)[2][3]
(-)-MentholAlkylphenylvinylphosphine oxidesGoodHigh[4]
Transition Metal Catalysis
Rhodium-CatalyzedRh(I) complexSecondary phosphine oxide & diazonaphthoquinoneGoodExcellent[5]
Copper-CatalyzedCu(I) / Chiral 1,2-diamine ligandSecondary phosphine oxides & aryl iodidesHighAverage 89.2% ee[6]
Cu(I) / Chiral PYBOX ligandDiethynylphosphine oxidesGoodUp to 99.5% ee[7][8]
Biscinchona Alkaloid(DHQ)₂PHALBis(2-hydroxyphenyl)phosphine oxidesUp to 99%Up to 98.5:1.5 er[9]
Chemo-enzymatic Lipase (e.g., CAL-A)Pro-chiral phosphine oxidesGoodHigh[10]
LipaseProchiral bis(2-hydroxymethylphenyl)phosphinesModerate16% to 98% ee[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic and analytical procedures.

Protocol 1: Chiral Auxiliary-Mediated Synthesis of P-Chiral Phosphine Oxides

This method relies on a chiral auxiliary to direct the stereoselective formation of the P-chiral center, followed by nucleophilic displacement.

Materials:

  • Chiral diphenyl-2-pyrrolidinemethanol

  • Phosphorus dichloride

  • Grignard reagents (e.g., Aryl-MgBr, Alkyl-MgBr)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Standard glassware for anhydrous reactions

Procedure:

  • Formation of the Chiral Auxiliary Adduct: To a solution of chiral diphenyl-2-pyrrolidinemethanol in anhydrous THF at -78 °C, add a solution of the corresponding phosphorus dichloride dropwise. Stir the reaction mixture at this temperature for 2 hours.

  • First Nucleophilic Substitution: Add the first Grignard reagent to the reaction mixture at -78 °C and allow the reaction to warm to room temperature overnight.

  • Second Nucleophilic Substitution: Cool the reaction mixture to -78 °C and add the second Grignard reagent. Stir at room temperature for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired P-chiral phosphine oxide.[1]

Protocol 2: Copper-Catalyzed Dynamic Kinetic Asymmetric P-C Coupling

This protocol describes the synthesis of P-chiral tertiary phosphine oxides from secondary phosphine oxides and aryl iodides using a copper catalyst with a chiral diamine ligand.[6]

Materials:

  • Copper(I) iodide (CuI)

  • Chiral 1,2-diaryl-1,2-ethylenediamine ligand

  • Secondary phosphine oxide (SPO)

  • Aryl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a glovebox, add CuI, the chiral diamine ligand, K₂CO₃, the SPO, and the aryl iodide to a reaction vessel.

  • Reaction Execution: Add anhydrous MeCN to the vessel, seal it, and stir the mixture at 50 °C for the specified reaction time.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tertiary phosphine oxide.[6]

Protocol 3: Chemo-Enzymatic Desymmetrization of a Pro-chiral Phosphine Oxide

This method utilizes an enzyme to selectively acylate one of two prochiral hydroxymethyl groups, leading to an enantioenriched phosphine oxide.[10][11]

Materials:

  • Pro-chiral bis(hydroxymethyl)phosphine oxide

  • Immobilized Lipase (e.g., Candida antarctica Lipase A - CAL-A)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene)

Procedure:

  • Enzymatic Reaction: To a solution of the pro-chiral bis(hydroxymethyl)phosphine oxide in toluene, add the immobilized lipase and vinyl acetate.

  • Incubation: Shake the reaction mixture at a controlled temperature (e.g., 37 °C) for 24-48 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, filter off the enzyme.

  • Purification: Remove the solvent under reduced pressure, and purify the resulting monoacetate by column chromatography on silica gel.

Analysis of Chiral Phosphine Oxides

The determination of enantiomeric purity is a critical step in the development of enantioselective synthetic methods. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.

Data Presentation: Comparison of Analytical Techniques
TechniqueStationary Phase ExamplesMobile Phase ExamplesKey AdvantagesReference
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD-H, AD-H)Hexane/Isopropanol, Hexane/EthanolRobust and widely available, excellent resolution for a broad range of phosphine oxides.[12][13]
Chiral SFC Polysaccharide-based (e.g., Chiralpak AD-H, OD-H)Supercritical CO₂ with alcohol modifiers (e.g., Methanol, Ethanol)Faster analysis times, reduced solvent consumption, often provides complementary selectivity to HPLC.[4]
Protocol 4: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the chiral phosphine oxide in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times, and the enantiomeric excess can be calculated from the peak areas.[13]

Protocol 5: Chiral Supercritical Fluid Chromatography (SFC) Analysis

Instrumentation:

  • SFC system with a back-pressure regulator and a UV detector

  • Chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent, typically the organic modifier used in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ and an alcohol modifier (e.g., methanol) with a specified gradient or isocratic composition.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV at 220 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the enantiomeric ratio.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and analysis of chiral phosphine oxides.

Enantioselective_Synthesis_Workflow start Starting Materials (e.g., Prochiral Phosphine Oxide, Secondary Phosphine Oxide) synthesis Enantioselective Synthesis start->synthesis Select Method: - Chiral Auxiliary - Metal Catalysis - Chemo-enzymatic workup Reaction Work-up & Crude Purification synthesis->workup analysis Enantiopurity Analysis (Chiral HPLC/SFC) workup->analysis purification Preparative Chiral Separation (Optional) analysis->purification < 99% ee final_product Enantiopure Chiral Phosphine Oxide analysis->final_product ≥ 99% ee purification->final_product Chiral_Analysis_Workflow sample Racemic or Enantioenriched Phosphine Oxide Sample dissolve Dissolve in Mobile Phase Component sample->dissolve inject Inject onto Chiral Column (HPLC/SFC) dissolve->inject separation Separation of Enantiomers Based on Differential Interaction with Chiral Stationary Phase inject->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram (Two Resolved Peaks) detection->chromatogram calculation Calculate Enantiomeric Excess (ee) or Enantiomeric Ratio (er) from Peak Areas chromatogram->calculation result Quantitative Measure of Enantiopurity calculation->result Synthetic_Strategies_Comparison start Precursor auxiliary Chiral Auxiliary Method start->auxiliary catalysis Asymmetric Catalysis start->catalysis enzymatic Chemo-enzymatic Method start->enzymatic sub_aux Stoichiometric Chiral Reagent auxiliary->sub_aux sub_cat Catalytic Chiral Species (Metal-Ligand Complex) catalysis->sub_cat sub_enz Enzyme (Biocatalyst) enzymatic->sub_enz product Enantioenriched Phosphine Oxide sub_aux->product sub_cat->product sub_enz->product

References

A Comparative Guide to Ethynyl(diphenyl)phosphine Oxide and Other Organophosphorus Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. Organophosphorus compounds, in particular, have emerged as a versatile class of molecules with wide-ranging applications as ligands in catalysis, as key synthons in organic reactions, and as functional motifs in medicinal chemistry. This guide provides a comprehensive comparison of ethynyl(diphenyl)phosphine oxide with other notable organophosphorus reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

Physicochemical Properties: A Comparative Overview

The inherent properties of an organophosphorus reagent dictate its behavior in a reaction environment. This compound, a member of the phosphine oxide family, exhibits a unique combination of electronic and steric characteristics. The presence of the electron-withdrawing ethynyl group significantly influences its properties compared to other phosphine oxides and phosphines.

CompoundFormulaMolecular Weight ( g/mol )31P NMR Chemical Shift (ppm)Key Features
This compound C₁₄H₁₁OP226.21~18-22Electron-withdrawing alkyne, good H-bond acceptor.
Diphenylphosphine oxideC₁₂H₁₁OP202.19~23-28Precursor to various organophosphorus compounds.
Triphenylphosphine oxideC₁₈H₁₅OP278.28~25-30Common byproduct in reactions using triphenylphosphine.
TriphenylphosphineC₁₈H₁₅P262.29~ -5Widely used ligand in catalysis, prone to oxidation.
Tri(tert-butyl)phosphineC₁₂H₂₇P202.32~63Bulky, electron-rich ligand.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.38~ -16Bidentate ligand for cross-coupling reactions.

Note: 31P NMR chemical shifts can vary depending on the solvent and other experimental conditions.

Performance in Catalysis: Ligand Effects in Cross-Coupling Reactions

Organophosphorus compounds are indispensable as ligands in transition metal-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency and selectivity of the catalytic cycle. While this compound itself is a phosphine oxide, its precursor, ethynyl(diphenyl)phosphine, can act as a ligand. Furthermore, phosphine oxides can sometimes play a role in stabilizing catalytic species.

The electron-withdrawing nature of the ethynyl group in ethynyl(diphenyl)phosphine derivatives can influence the catalytic activity. Electron-withdrawing groups on phosphine ligands can affect the electron density at the metal center, which in turn impacts the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Below is a comparative table of yields for Suzuki-Miyaura and Sonogashira coupling reactions using different types of phosphine ligands. While direct data for ethynyl(diphenyl)phosphine as a ligand is limited, the performance of electron-rich and electron-poor phosphines provides a useful comparison.

Table 2: Performance of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

ReactionAryl HalideCoupling PartnerLigandYield (%)Reference
Suzuki-Miyaura4-ChlorotoluenePhenylboronic acidTri(tert-butyl)phosphine>95[1]
Suzuki-Miyaura4-ChlorotoluenePhenylboronic acidTriphenylphosphine<10[1]
SonogashiraIodobenzenePhenylacetyleneTriphenylphosphine~90
Sonogashira4-IodoanisolePhenylacetyleneX-Phos>95

This data highlights that bulky, electron-rich phosphines like tri(tert-butyl)phosphine are often highly effective for challenging Suzuki-Miyaura couplings of aryl chlorides. In contrast, triphenylphosphine, a less electron-rich and bulky ligand, shows lower efficacy in this specific application. For Sonogashira couplings, various phosphine ligands can be effective, with bulky and electron-rich ligands like X-Phos often providing excellent results. The electronic properties of an ethynyl-substituted phosphine would place it on the more electron-deficient side, which could be beneficial in specific catalytic applications where tuning of the metal center's electronics is critical.

Application in Synthesis: 1,3-Dipolar Cycloaddition

The ethynyl group in this compound makes it an excellent substrate for cycloaddition reactions, particularly the 1,3-dipolar cycloaddition with azides to form triazoles. This "click" reaction is widely used in medicinal chemistry and materials science for its high efficiency and functional group tolerance.

Experimental Protocol: 1,3-Dipolar Cycloaddition of this compound with Benzyl Azide

Materials:

  • This compound (1.0 equiv)

  • Benzyl azide (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound in DCM, add benzyl azide, DIPEA, and CuI.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired triazole product.

Experimental Workflows and Logical Relationships

High-Throughput Screening of Organophosphorus Ligands in Catalysis

The discovery of new and improved catalysts often relies on high-throughput screening (HTS) techniques. The following diagram illustrates a typical workflow for the screening of a library of organophosphorus ligands in a cross-coupling reaction.

G cluster_0 Library Preparation cluster_1 Reaction Setup cluster_2 Analysis & Data Processing cluster_3 Hit Validation ligand_synthesis Ligand Synthesis/ Procurement plate_prep Plate Preparation (Ligand Array) ligand_synthesis->plate_prep reagent_dispensing Automated Reagent Dispensing (Pd precursor, substrates, base) plate_prep->reagent_dispensing reaction_incubation Reaction Incubation (Controlled Temperature) reagent_dispensing->reaction_incubation quenching Reaction Quenching reaction_incubation->quenching analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) quenching->analysis data_processing Data Processing & Hit Identification analysis->data_processing resynthesis Hit Resynthesis & Confirmation data_processing->resynthesis scale_up Scale-up & Optimization resynthesis->scale_up G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

References

A Comparative Guide to the Electrochemical Properties of Phenylphosphine Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of diphenylphosphine oxide (DPPO) and triphenylphosphine oxide (TPPO), two common alternatives to ethynyl(diphenyl)phosphine oxide (EDPO). Despite extensive searches, no experimental or theoretical electrochemical data for this compound was found in the reviewed literature. This guide summarizes the available experimental data for DPPO and TPPO to offer a valuable reference for researchers working with phosphine oxide compounds.

Data Presentation

The following table summarizes the key electrochemical parameters for diphenylphosphine oxide and triphenylphosphine oxide based on available experimental data.

CompoundRedox ProcessPotential (V)Reference ElectrodeSolventKey Observations
Diphenylphosphine Oxide (DPPO) Oxidation (of Ag salt)+0.05Fc⁺/FcAcetonitrileRefers to the oxidation of Ph₂P(O)Ag. DPPO itself is reported to be not redox active in the available potential range.[1]
Triphenylphosphine Oxide (TPPO) Reduction-2.85Fc⁺/FcDMFQuasi-reversible reduction peak.[2]
Triphenylphosphine Oxide (TPPO) - Lewis Acid Complex Reduction-2.4Fc⁺/FcNot SpecifiedReduction potential of TPPO when complexed with a Lewis acid.

Note: No experimental or theoretical values for the redox potential or HOMO/LUMO energy levels of this compound (EDPO) were found in the reviewed literature.

Experimental Protocols

The electrochemical data presented in this guide were obtained using cyclic voltammetry (CV). Below are the generalized experimental protocols based on the cited literature.

Cyclic Voltammetry of Diphenylphosphine Oxide Silver Salt (Ph₂P(O)Ag)
  • Electrochemical Cell: A standard three-electrode cell is used.[3][4]

  • Working Electrode: Glassy carbon electrode.[3]

  • Reference Electrode: A ferrocene/ferrocenium (Fc⁺/Fc) couple is used as an internal standard.[1]

  • Counter Electrode: Platinum wire.[3][4]

  • Solvent: Acetonitrile (CH₃CN).[1]

  • Supporting Electrolyte: Not specified in the abstract, but typically a non-reactive salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) is used.

  • Procedure: The cyclic voltammogram is recorded by scanning the potential in the desired range. The oxidation potential of the Ph₂P(O)Ag complex is determined from the resulting voltammogram.[1]

Cyclic Voltammetry of Triphenylphosphine Oxide (TPPO)
  • Electrochemical Cell: A three-electrode setup is employed.[5]

  • Working Electrode: A hanging mercury drop electrode (HMDE) or a glassy carbon electrode.[5][6]

  • Reference Electrode: Ferrocene/ferrocenium (Fc⁺/Fc) is used for referencing.[2]

  • Counter Electrode: Platinum wire.[5]

  • Solvent: Dimethylformamide (DMF).[2]

  • Supporting Electrolyte: A suitable electrolyte such as tetrabutylammonium iodide (TBAI) is used.[6]

  • Procedure: The cyclic voltammogram is obtained by sweeping the potential to negative values to observe the reduction of TPPO. The potential is then reversed to observe the corresponding oxidation peak.[2]

Mandatory Visualization

The following diagram illustrates a typical workflow for a cyclic voltammetry experiment, a fundamental technique for characterizing the electrochemical properties of compounds like phosphine oxides.

Cyclic Voltammetry Workflow Cyclic Voltammetry Experimental Workflow cluster_preparation Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (e.g., Phosphine Oxide in Solvent + Supporting Electrolyte) setup_cell Assemble Three-Electrode Cell (Working, Reference, Counter Electrodes) prep_solution->setup_cell purge Purge with Inert Gas (e.g., N₂ or Ar) setup_cell->purge connect Connect Electrodes to Potentiostat purge->connect Begin Experiment set_params Set CV Parameters (Scan Rate, Potential Window) connect->set_params run_scan Run Potential Sweep set_params->run_scan acquire_data Acquire Current vs. Potential Data (Voltammogram) run_scan->acquire_data Data Acquisition analyze_voltammogram Analyze Voltammogram (Identify Peak Potentials and Currents) acquire_data->analyze_voltammogram determine_properties Determine Electrochemical Properties (Redox Potentials, Reversibility) analyze_voltammogram->determine_properties

Caption: A flowchart illustrating the key steps in a cyclic voltammetry experiment.

References

A Researcher's Guide to Assessing the Purity of Synthesized Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for assessing the purity of ethynyl(diphenyl)phosphine oxide, with relevant data and protocols for practical application.

This compound is a valuable reagent in organic synthesis. Its purity directly impacts reaction yields, byproduct formation, and the overall success of subsequent experimental steps. Therefore, rigorous purity assessment is mandatory. This guide outlines the key analytical methods for this purpose and compares the spectral and chromatographic data of this compound with related phosphine oxides.

Comparative Data of Phosphine Oxides

To provide a clear benchmark for purity assessment, the following table summarizes key analytical data for this compound and two common alternatives, diphenylphosphine oxide and triphenylphosphine oxide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)31P NMR (δ, ppm)Key 1H NMR Signals (δ, ppm, in CDCl3)
This compound C14H11OP226.21[1]62[1]8.477.91-7.85 (m, 4H), 7.59-7.48 (m, 6H)[2]
Diphenylphosphine oxideC12H11OP202.19[3][4]56-57[3][4]21.58.07 (d), 7.73-7.68 (m), 7.59-7.55 (m), 7.51-7.47 (m)[5]
Triphenylphosphine oxideC18H15OP278.28154-158~25-307.83-7.75 (m)

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below to ensure accurate and reproducible purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity determination. For phosphine oxides, 1H, 13C, and 31P NMR are particularly informative.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • 1H NMR: Acquire the spectrum to observe the chemical shifts and integration of protons. The aromatic region (7.0-8.0 ppm) and the ethynyl proton are of key interest.

  • 13C NMR: Obtain the carbon spectrum to identify the number of unique carbons and their chemical environments.

  • 31P NMR: This is crucial for phosphine oxides. A single peak indicates the presence of one phosphorus environment. The chemical shift is characteristic of the oxidation state and substituents on the phosphorus atom.

  • Data Analysis: Compare the obtained spectra with literature values. The presence of unexpected peaks may indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard to determine the exact purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for separating and quantifying components in a mixture. A reverse-phase method is typically suitable for phosphine oxides.

Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is a common choice.

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For mass spectrometry detection, formic acid can be used as an additive, while phosphoric acid may be used for UV detection.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or mass spectrometry (MS).

  • Data Analysis: A pure sample should ideally show a single, sharp peak. The peak area can be used for quantification, and the retention time is a characteristic property of the compound under specific conditions. The presence of additional peaks suggests impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can help identify impurities.

Protocol:

  • Sample Introduction: The sample can be introduced directly via a solids probe or as a solution through techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often coupled with HPLC.

  • Ionization: ESI is a soft ionization technique suitable for polar molecules like phosphine oxides, typically forming [M+H]+ ions.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Analysis: The mass spectrum of a pure sample should show a prominent peak corresponding to the molecular ion of this compound (m/z for [C14H11OP+H]+: 227.06). Other peaks may represent fragments or impurities.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of a synthesized chemical compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized Product Crude_Purification Crude Purification (e.g., Extraction, Filtration) Synthesis->Crude_Purification TLC TLC Analysis Crude_Purification->TLC Initial Check Column_Chromatography Column Chromatography TLC->Column_Chromatography Impure NMR NMR Spectroscopy (1H, 13C, 31P) Column_Chromatography->NMR HPLC HPLC Analysis NMR->HPLC MS Mass Spectrometry HPLC->MS Purity_Check Purity > 95%? MS->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Further_Purification Further Purification Purity_Check->Further_Purification No Further_Purification->Column_Chromatography

Purity Assessment Workflow

By following these protocols and using the comparative data, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments.

References

Safety Operating Guide

Personal protective equipment for handling Ethynyl(diphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Ethynyl(diphenyl)phosphine Oxide (CAS RN: 6104-48-9). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

GHS Hazard Information

This compound is classified as a hazardous substance. All personnel must be familiar with the following hazards before handling.

Hazard ClassGHS PictogramHazard Statement
Skin IrritationGHS07: Exclamation MarkH315: Causes skin irritation[1]
Eye IrritationGHS07: Exclamation MarkH319: Causes serious eye irritation[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following recommendations are based on the known hazards of this compound and related organophosphorus compounds.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times when handling the compound. Goggles should provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of a suitable thickness and are inspected for defects before each use. Always wash hands thoroughly after removing gloves.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn and buttoned to its full length. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area.Work should be conducted in a certified chemical fume hood. If the solid is handled in a way that generates dust, a NIOSH-approved respirator with a particulate filter may be necessary.

Operational Plan: Handling Procedures

This compound is a solid that is sensitive to air.[1] Adherence to the following step-by-step procedures is mandatory to minimize exposure and maintain the integrity of the compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Have a designated waste container ready for contaminated materials.
  • An emergency eyewash station and safety shower must be readily accessible.

2. Handling the Solid Compound:

  • Due to its air-sensitive nature, this compound should ideally be handled in an inert atmosphere, such as a glovebox.
  • If a glovebox is not available, minimize exposure to air. Work quickly and efficiently.
  • To weigh the solid, briefly remove it from its container in the fume hood and weigh the desired amount in a tared, sealed container.
  • Immediately reseal the main container, flushing with an inert gas like argon or nitrogen before sealing if possible.

3. Preparing Solutions:

  • All solution preparations should be performed in a chemical fume hood.
  • Slowly add the solid to the solvent to avoid splashing.
  • If the solvent is volatile, ensure adequate ventilation and take precautions against ignition.

4. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
  • Clean the spill area with an appropriate solvent and then soap and water.
  • For larger spills, evacuate the area and contact emergency response personnel.

Logical Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Operation prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Prepare Labeled Waste Container prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 handling2 Work in Inert Atmosphere (Glovebox) or Fume Hood handling1->handling2 handling3 Weigh Solid and Prepare Solution handling2->handling3 emergency1 Spill Response handling2->emergency1 cleanup1 Decontaminate Glassware and Surfaces handling3->cleanup1 cleanup2 Segregate and Label Waste cleanup1->cleanup2 cleanup3 Dispose of Waste According to Regulations cleanup2->cleanup3 emergency2 First Aid (Eye/Skin Contact)

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
  • Unused or waste quantities of the solid compound should be kept in their original or a suitable, sealed container, clearly labeled as hazardous waste.
  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

2. Disposal Procedures:

  • All waste must be disposed of in accordance with local, state, and federal regulations.
  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of organophosphorus compounds.
  • Do not dispose of this chemical down the drain or in regular trash.
  • Contaminated containers must be treated as hazardous waste and disposed of accordingly. It may be possible to decontaminate glassware for reuse by rinsing with an appropriate solvent (collecting the rinsate as hazardous waste) followed by washing with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.